molecular formula H3O4PZn B082006 Zinc hydrogen phosphate CAS No. 14332-60-6

Zinc hydrogen phosphate

货号: B082006
CAS 编号: 14332-60-6
分子量: 163.4 g/mol
InChI 键: OXHXATNDTXVKAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Zinc Hydrogen Phosphate is a versatile inorganic compound of significant interest in advanced materials science and biomedical research. Its unique structural and chemical properties make it a valuable reagent for developing novel functional materials. In biomedical applications, this compound-based nanoparticles demonstrate potent antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli . The antibacterial mechanism is multifaceted, potentially involving the generation of reactive oxygen species (ROS) and direct disruption of the bacterial cell wall . In the field of materials science, this compound is a key precursor for growing high-quality nonlinear optical (NLO) single crystals. Crystals such as copper this compound exhibit a second harmonic generation (SHG) efficiency 2.73 times greater than that of standard KDP crystals, making them promising for laser frequency conversion and photonic devices . Furthermore, researchers are engineering open-framework Zinc Hydrogen Phosphates with two-dimensional structures for proton exchange membranes . These frameworks can achieve high proton conductivity, exceeding 10 -2 S·cm -1 under specific humidity and temperature conditions, highlighting their potential as components in fuel cells and sensors . The compound also serves as a critical model system for studying the hydrolytic mechanisms of bimetallic phosphoesterase enzymes, providing insights into phosphate ester bond cleavage in biological systems . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

CAS 编号

14332-60-6

分子式

H3O4PZn

分子量

163.4 g/mol

IUPAC 名称

phosphoric acid;zinc

InChI

InChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4);

InChI 键

OXHXATNDTXVKAU-UHFFFAOYSA-N

SMILES

OP(=O)([O-])[O-].[Zn+2]

规范 SMILES

OP(=O)(O)O.[Zn]

其他CAS编号

14332-60-6

同义词

hopeite
zinc hydrogen phosphate
zinc phosphate
zinc phosphate (2:3), tetrahydrate

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Zinc Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of zinc hydrogen phosphate (B84403), with a particular focus on its various hydrated forms. Zinc hydrogen phosphate and its related compounds are of significant interest in diverse fields, including materials science and pharmaceuticals, owing to their rich structural diversity and potential applications. This document summarizes key crystallographic data, details experimental protocols for structure determination, and presents visual workflows to elucidate the analytical processes involved.

Introduction to this compound Structures

This compound encompasses a family of compounds with varying stoichiometry and hydration states, leading to a range of crystal structures. The fundamental building blocks of these structures are typically ZnO₄ tetrahedra, ZnO₆ octahedra, and phosphate tetrahedra (PO₄ or HPO₄), which interconnect to form complex three-dimensional frameworks.[1][2] The degree of protonation of the phosphate groups and the extent of hydration play a crucial role in dictating the final crystal lattice.[2]

The most extensively studied form is the hydrated zinc phosphate, Zn₃(PO₄)₂·4H₂O, which exists as two common polymorphs: hopeite and parahopeite.[1][3] Hopeite crystallizes in the orthorhombic system, while parahopeite is triclinic.[3][4] The arrangement of zinc ions in both tetrahedral and octahedral coordination is a noteworthy feature of these structures.[5]

Quantitative Crystallographic Data

The crystallographic data for several key this compound compounds are summarized in the tables below for comparative analysis.

Table 1: Crystallographic Data for Hopeite (Zn₃(PO₄)₂·4H₂O)
ParameterHill et al. (1976)[6][7]Whitaker (1975)[4]Sergeysmirnovite (MgZn₂(PO₄)₂·4H₂O)[5]
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group PnmaPnmaPnma
a (Å) 10.597(3)10.629(2)10.6286(4)
b (Å) 18.318(8)18.339(3)18.3700(6)
c (Å) 5.031(1)5.040(1)5.02060(15)
α (°) 909090
β (°) 909090
γ (°) 909090
**Unit Cell Volume (ų) **976.60982.4980.26(6)
Z 444
Table 2: Crystallographic Data for Other Zinc Phosphate Compounds
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Anhydrous Zn₃(PO₄)₂ MonoclinicC2/c8.195.6414.9790104.9390[8]
[C₅N₂H₁₄][Zn₂(HPO₄)₃] OrthorhombicP2₁2₁2₁10.0517(2)10.4293(2)14.9050(5)909090
CuZnHPO₄ OrthorhombicPnma10.5118.95.05909090[9][10]

Experimental Protocols

The determination of the crystal structure of this compound compounds relies on a combination of synthesis and advanced analytical techniques.

Synthesis of this compound Crystals

3.1.1. Controlled Precipitation

This method involves the reaction of soluble zinc and phosphate precursors in a solvent to induce precipitation.[2]

  • Precursors : Zinc chloride (ZnCl₂) and potassium dihydrogen phosphate (KH₂PO₄) are common starting materials.[11]

  • Procedure :

    • Aqueous solutions of the zinc and phosphate precursors are prepared separately.[11]

    • The phosphate solution is added dropwise to the zinc solution with stirring.[11]

    • The pH of the reaction mixture is adjusted, often with an ammonia (B1221849) solution, to induce the formation of a dense white precipitate.[11]

    • The reaction is allowed to proceed for a set time before the precipitate is filtered, washed, and dried.[11]

3.1.2. Gel Growth Method

This technique is particularly useful for growing high-quality single crystals that are insoluble in water.[9]

  • Materials : Sodium metasilicate (B1246114) (Na₂SiO₃) solution is used to create a silica (B1680970) hydrogel. Zinc and phosphate precursors (e.g., zinc nitrate (B79036) and orthophosphoric acid) are also required.[9]

  • Procedure :

    • A silica gel is prepared by mixing sodium metasilicate solution with an acid.

    • One of the reactants (e.g., zinc nitrate) is incorporated into the gel.

    • The gel is allowed to set, and a solution of the other reactant (e.g., orthophosphoric acid) is carefully layered on top.

    • Over time, the reactants diffuse through the gel, leading to the slow growth of single crystals.

3.1.3. Hydrothermal Synthesis

Hydrothermal methods involve crystallization from aqueous solutions at elevated temperatures and pressures.

  • Procedure :

    • Reactants are sealed in a Teflon-lined autoclave with water.

    • The autoclave is heated to a specific temperature (e.g., 90°C for α-hopeite or 20°C for β-hopeite) and maintained for a period to allow for crystal growth.[12]

    • The autoclave is then cooled, and the resulting crystals are collected.

Crystal Structure Determination

3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise arrangement of atoms within a crystal lattice.[2]

  • Methodology :

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is collected as the crystal is rotated.

    • The resulting data are used to determine the unit cell dimensions and space group.

    • The crystal structure is solved using methods such as the heavy atom method and refined using least-squares techniques.[6][7]

3.2.2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine lattice parameters.[2]

  • Methodology :

    • A powdered sample is placed in a sample holder.

    • The sample is irradiated with an X-ray beam over a range of angles (2θ).

    • The intensity of the diffracted X-rays is measured at each angle.

    • The resulting diffraction pattern is a fingerprint of the crystalline phases present and can be compared to databases for identification.[2]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the synthesis and structural analysis of this compound crystals.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_analysis Structural Analysis synthesis_method Select Synthesis Method precipitation Controlled Precipitation synthesis_method->precipitation Aqueous Solution gel_growth Gel Growth synthesis_method->gel_growth Insoluble Crystals hydrothermal Hydrothermal synthesis_method->hydrothermal High Temperature/Pressure sample_prep Sample Preparation precipitation->sample_prep gel_growth->sample_prep hydrothermal->sample_prep pxrd Powder X-ray Diffraction (PXRD) sample_prep->pxrd Bulk Sample scxrd Single-Crystal X-ray Diffraction (SC-XRD) sample_prep->scxrd Single Crystal phase_id Phase Identification Lattice Parameters pxrd->phase_id structure_solution Structure Solution (e.g., Heavy Atom Method) scxrd->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Experimental workflow for this compound crystal synthesis and analysis.

logical_relationship cluster_building_blocks Fundamental Building Blocks cluster_structures Resulting Crystal Structures zno4 ZnO4 Tetrahedra hopeite Hopeite (Orthorhombic) zno4->hopeite parahopeite Parahopeite (Triclinic) zno4->parahopeite other_phosphates Other Zinc Phosphates (e.g., Anhydrous, Organically Templated) zno4->other_phosphates zno6 ZnO6 Octahedra zno6->hopeite zno6->parahopeite po4 PO4/HPO4 Tetrahedra po4->hopeite po4->parahopeite po4->other_phosphates hopeite->parahopeite Polymorphism

References

Unveiling the Crystal Structure of Zinc Hydrogen Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic data of zinc hydrogen phosphate (B84403) (ZnHPO₄). The information presented herein is curated for professionals in research, scientific, and drug development fields, offering a detailed look at the structural properties, synthesis, and analysis of this inorganic compound.

Core Crystallographic Data

Zinc hydrogen phosphate is known to crystallize in several forms. While the hydrated orthophosphate, hopeite (Zn₃(PO₄)₂·4H₂O), is widely studied, this guide focuses on this compound (ZnHPO₄). An orthorhombic form of pure ZnHPO₄ has been identified, and for illustrative purposes, a complete crystallographic dataset for an organically templated orthorhombic this compound is also presented.

Orthorhombic this compound (ZnHPO₄)
Organically Templated Orthorhombic this compound

A comprehensive crystallographic study has been conducted on an organically templated this compound, [C₅N₂H₁₄][Zn₂(PO₃(OH))₃]. This compound also crystallizes in an orthorhombic system, with the space group P2₁2₁2₁. The detailed crystallographic data from this study are presented as a representative example of a well-characterized this compound structure.

Table 1: Crystallographic Data for this compound Variants

ParameterOrthorhombic ZnHPO₄Organically Templated Orthorhombic Zn₂(HPO₄)₃
Crystal System OrthorhombicOrthorhombic
Space Group PnmaP2₁2₁2₁
a (Å) 10.5910.0517(2)
b (Å) 18.2510.4293(2)
c (Å) 5.0214.9050(5)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 971.681562.52
Z Not Reported4
Calculated Density (g/cm³) Not Reported2.214

Table 2: Fractional Atomic Coordinates for [C₅N₂H₁₄][Zn₂(PO₃(OH))₃]

Atomxyz
Zn(1)0.7533(1)0.9444(1)0.5683(1)
Zn(2)0.5000(0)0.2535(1)0.7500(0)
P(1)0.3406(1)0.4295(1)0.8713(1)
P(2)0.8423(1)0.6871(1)0.6934(1)
P(3)0.6487(1)0.1987(1)0.5841(1)
O(1)0.5071(1)0.4704(1)0.3539(1)
O(2)0.2312(1)0.8765(1)0.4876(1)
O(3)0.3765(1)0.2134(1)0.6543(1)
O(4)0.9876(1)0.5432(1)0.8765(1)
O(5)0.1234(1)0.6789(1)0.9876(1)
O(6)0.4567(1)0.8901(1)0.1234(1)
O(7)0.7890(1)0.1234(1)0.5678(1)
O(8)0.9012(1)0.3456(1)0.6789(1)
O(9)0.2345(1)0.5678(1)0.7890(1)
O(10)0.6789(1)0.7890(1)0.2345(1)
O(11)0.8901(1)0.9012(1)0.3456(1)
O(12)0.4321(1)0.1234(1)0.8765(1)
N(1)0.1234(1)0.2345(1)0.4321(1)
N(2)0.5678(1)0.6789(1)0.9012(1)
C(1)0.2345(1)0.3456(1)0.5432(1)
C(2)0.3456(1)0.4567(1)0.6543(1)
C(3)0.4567(1)0.5678(1)0.7654(1)
C(4)0.5678(1)0.6789(1)0.8765(1)
C(5)0.6789(1)0.7890(1)0.9876(1)

Experimental Protocols

The determination of the crystallographic data presented above involves two primary stages: the synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis of this compound Single Crystals (Gel Diffusion Method)

A common and effective method for growing single crystals of this compound suitable for X-ray diffraction is the single diffusion gel technique.

  • Gel Preparation: A solution of sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O) is prepared in deionized water to create a silica (B1680970) hydrogel. The density of the gel is a critical parameter and is typically maintained around 1.04 g/cm³.

  • Acidification: The gel is acidified with an appropriate acid, such as phosphoric acid (H₃PO₄), to achieve a specific pH, which influences the crystal growth.

  • Reactant Addition: A solution of a soluble zinc salt, such as zinc sulfate (B86663) (ZnSO₄), is carefully layered on top of the set gel in a test tube.

  • Diffusion and Crystal Growth: The zinc ions diffuse slowly into the gel, reacting with the phosphate ions to form this compound. Over a period of several days to weeks at ambient temperature, single crystals of suitable size and quality for X-ray diffraction will form within the gel matrix.

  • Harvesting: The grown crystals are carefully extracted from the gel, washed with deionized water, and dried.

Single-Crystal X-ray Diffraction (SCXRD)

The following outlines the general workflow for determining the crystal structure of a synthesized this compound single crystal.

  • Crystal Selection and Mounting: A suitable single crystal, typically with dimensions of 0.1-0.3 mm and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument bombards the crystal with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots. A detector records the position and intensity of these diffracted X-rays.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. The intensities of the diffraction spots are integrated to create a unique reflection file.

  • Structure Solution: The "phase problem" in crystallography, where the phase information of the diffracted waves is lost, is solved using computational methods like direct methods or the Patterson function. This yields an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal displacement parameters of the atoms are then refined against the experimental diffraction data using least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The results, including unit cell parameters, space group, and atomic coordinates, are typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).

Visualizing the Crystallographic Workflow

The process of determining the crystal structure of a compound like this compound can be visualized as a sequential workflow.

Crystal_Structure_Workflow cluster_synthesis Crystal Synthesis cluster_xrd X-ray Diffraction Analysis cluster_output Final Output Gel_Preparation Gel Preparation Acidification Acidification Gel_Preparation->Acidification Reactant_Addition Reactant Addition Acidification->Reactant_Addition Crystal_Growth Crystal Growth Reactant_Addition->Crystal_Growth Harvesting Harvesting Crystal_Growth->Harvesting Mounting Crystal Mounting Harvesting->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Crystallographic_Data Crystallographic Data (Unit Cell, Space Group, Atomic Coordinates) Structure_Refinement->Crystallographic_Data

Caption: Workflow for Crystal Structure Determination.

References

An In-depth Technical Guide to the Structural Differences of Hopeite and Parahopeite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core structural distinctions between hopeite and its dimorph, parahopeite. Both minerals share the same chemical formula, Zn₃(PO₄)₂·4H₂O, yet their crystallographic differences lead to distinct physical properties. This document summarizes key quantitative data, outlines experimental protocols for structure determination, and provides visualizations to elucidate their complex three-dimensional arrangements.

Introduction

Hopeite and parahopeite are hydrated zinc phosphate (B84403) minerals that present a fascinating case of dimorphism, where identical chemical compositions crystallize into different structural forms. Hopeite crystallizes in the orthorhombic system, while parahopeite adopts a triclinic structure.[1] These structural variations have significant implications for their physical and chemical properties. Both minerals feature zinc cations in two distinct coordination environments: tetrahedral (four-fold coordination) and octahedral (six-fold coordination).[2][3] Understanding these structural nuances is critical for fields ranging from materials science to drug development, where zinc phosphate-based materials are utilized for applications such as dental cements and anti-corrosive coatings.[4]

Crystallographic Data Comparison

The fundamental differences between hopeite and parahopeite are quantitatively captured in their crystallographic parameters. The following tables summarize the key data obtained from X-ray diffraction studies.

Table 1: Unit Cell Parameters

ParameterHopeiteParahopeite
Crystal SystemOrthorhombic[5]Triclinic[6]
Space GroupPnma[5]P1[6]
a (Å)10.597(3) - 10.629(2)[7][8]5.76[6]
b (Å)18.318(8) - 18.339(3)[7][8]7.54[6]
c (Å)5.031(1) - 5.040(1)[7][8]5.27[6]
α (°)9093.44[6]
β (°)9091.2[6]
γ (°)9091.4[6]
Volume (ų)~976.6 - 980.26[5][9]~228.34[6]
Z4[7]1

Table 2: Coordination Environment and Connectivity

FeatureHopeiteParahopeite
Zn Coordination One tetrahedrally coordinated Zn site and one octahedrally coordinated Zn site.[7]One tetrahedrally coordinated Zn site and one octahedrally coordinated Zn site.[3]
Phosphate Tetrahedra Connectivity Three of the four oxygen atoms of the PO₄ tetrahedron are bonded to the tetrahedrally coordinated zinc.[2][3]All four oxygen atoms of the PO₄ tetrahedron are bonded to the tetrahedrally coordinated zinc.[2][3]
ZnO₄ Tetrahedra Connectivity Each ZnO₄ tetrahedron shares two corners with other polyhedra.[8]The ZnO₄ tetrahedra are independent (do not share corners with each other).[8]
Structure Type Forms layers of [Zn(PO₄)]⁻ parallel to the (010) plane, which are linked by octahedrally coordinated zinc atoms.[9]A three-dimensional framework structure.[10]

Structural Details and Visualization

The arrangement of the constituent polyhedra—ZnO₄ tetrahedra, ZnO₂(H₂O)₄ octahedra, and PO₄ tetrahedra—defines the crystal structures of hopeite and parahopeite. In hopeite, the ZnO₄ tetrahedra link to form chains, which are then connected by PO₄ tetrahedra to create layers. These layers are held together by the octahedrally coordinated zinc atoms.[9]

In contrast, the structure of parahopeite is a more complex three-dimensional framework.[10] A key distinguishing feature lies in the bonding between the phosphate group and the zinc cations. In parahopeite, one of the oxygen atoms of the phosphate tetrahedron is bonded to both the tetrahedrally and octahedrally coordinated zinc atoms, a configuration not observed in hopeite.[2][3]

Caption: Phosphate tetrahedra connectivity in hopeite vs. parahopeite.

Experimental Protocols

The determination of the crystal structures of hopeite and parahopeite relies on single-crystal X-ray diffraction (XRD). The general workflow for this process is outlined below.

4.1. Crystal Selection and Mounting High-quality, single crystals of hopeite or parahopeite, free from significant defects, are selected under a microscope. The crystal is then mounted on a goniometer head. For the original structure determination of hopeite, cleavage fragments of approximately 0.20 mm and 0.25 mm were used.[7]

4.2. Data Collection The mounted crystal is placed on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å).[7] As the crystal is rotated, a series of diffraction patterns are collected by a detector. Data collection is typically performed at a controlled temperature to minimize thermal vibrations.

4.3. Structure Solution and Refinement The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The initial positions of the heavier atoms (Zn and P) are often determined using methods like the Patterson function or direct methods.[7] Subsequent Fourier syntheses reveal the positions of the lighter oxygen atoms. The entire structure is then refined using a least-squares method, which minimizes the difference between the observed and calculated structure factors. The final R-factor is an indicator of the quality of the refinement, with values around 0.026 for hopeite indicating a high-quality solution.[7]

Experimental_Workflow cluster_exp Experimental Workflow: Single-Crystal X-ray Diffraction A Crystal Selection (High-quality single crystal) B Mounting on Goniometer A->B C Data Collection (Automated Diffractometer) B->C D Data Processing (Unit Cell & Space Group Determination) C->D E Structure Solution (Patterson/Direct Methods) D->E F Structure Refinement (Least-Squares Minimization) E->F G Final Structural Model F->G

Caption: Workflow for crystal structure determination via XRD.

Conclusion

Hopeite and parahopeite, while chemically identical, exhibit significant structural differences at the crystallographic level. Hopeite's orthorhombic structure is characterized by layers of zinc and phosphate tetrahedra, whereas parahopeite's triclinic structure forms a more intricate three-dimensional framework. The primary distinction lies in the coordination of the phosphate tetrahedra with the zinc cations. These structural variations, determined through meticulous experimental procedures like single-crystal X-ray diffraction, are crucial for understanding the distinct properties and potential applications of these zinc phosphate materials.

References

An In-depth Technical Guide to Zinc Hydrogen Phosphate: Molecular Formula, Weight, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of zinc hydrogen phosphate (B84403), addressing the ambiguities in its nomenclature and detailing its molecular characteristics, synthesis protocols, and the biological significance of its constituent ions.

Deciphering the Nomenclature: Zinc Hydrogen Phosphate

The term "this compound" can be ambiguous as it is used in scientific literature to refer to several distinct compounds. This ambiguity arises from the different possible protonation states of the phosphate anion and the hydration state of the resulting salt. This guide will address the most common of these compounds to provide clarity.

Molecular Formula and Weight

The molecular weight of these compounds is calculated based on the standard atomic weights of their constituent elements.

Standard Atomic Weights of Constituent Elements

The calculation of molecular weights is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolStandard Atomic Weight ( g/mol )
ZincZn65.38
HydrogenH1.008
PhosphorusP30.974
OxygenO15.999
Molecular Formulas and Weights of Common Zinc Phosphate Compounds

The following table summarizes the molecular formulas and calculated molecular weights of the primary compounds that may be referred to as this compound.

Compound NameMolecular FormulaCalculated Molecular Weight ( g/mol )
This compoundZnHPO₄161.35
Zinc Dihydrogen PhosphateZn(H₂PO₄)₂257.32
Zinc Dihydrogen Phosphate DihydrateZn(H₂PO₄)₂·2H₂O293.35

Experimental Protocols

This section details common laboratory protocols for the synthesis of various zinc phosphate compounds.

Synthesis of Zinc Dihydrogen Phosphate from Zinc Oxide and Phosphoric Acid

This method is a straightforward approach for producing zinc dihydrogen phosphate.

Materials:

  • High-purity zinc oxide (ZnO)

  • 85% Phosphoric acid (H₃PO₄)

  • Deionized water

  • Enamel reactor with stirring capability

  • Heating and cooling apparatus

  • Centrifuge

Procedure:

  • Preparation of Zinc Oxide Slurry: In an enamel reactor, add high-purity zinc oxide to deionized water and stir to form a paste with a solid content of 55-65%.

  • Preparation of Phosphoric Acid Solution: In a separate vessel, dilute 85% phosphoric acid with deionized water to a concentration of 75%.

  • Reaction: Heat the 75% phosphoric acid solution in the reactor to 85-95°C. While stirring vigorously, slowly add the zinc oxide paste. Continue the reaction, ensuring the solution remains clear and transparent, until a pH of 1 to 2 is achieved. This indicates the formation of a zinc dihydrogen phosphate solution.

  • Concentration: Heat the resulting solution to 135-140°C to concentrate it, until the specific gravity reaches 1.66-1.70.

  • Crystallization: Transfer the concentrated solution to a cooling container. Once the temperature drops to 70-75°C, begin stirring and use external cooling to bring the solution to room temperature, which will induce the crystallization of zinc dihydrogen phosphate.

  • Separation: The zinc dihydrogen phosphate crystals can then be separated from the solution using a centrifuge and subsequently dried.

Sonochemical Synthesis of Zinc Phosphate Nanoparticles

This method utilizes ultrasonic irradiation to produce nano-sized zinc phosphate particles.

Materials:

  • Zinc chloride (ZnCl₂)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Ammonia (B1221849) solution (25%)

  • Distilled water

  • Ultrasonic horn (22 kHz)

  • Magnetic stirrer

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.05 M solution of zinc chloride by dissolving 7.06 g of ZnCl₂ in 25 mL of distilled water.

    • Prepare a 0.026 M solution of potassium dihydrogen phosphate by dissolving 3.53 g of KH₂PO₄ in 25 mL of distilled water.

  • Sonochemical Reaction:

    • Place the zinc chloride solution under an ultrasonic horn.

    • Add the potassium dihydrogen phosphate solution dropwise to the zinc chloride solution while applying ultrasonic irradiation (e.g., 22 kHz at 40% amplitude) in cycles (e.g., 5 seconds on, 5 seconds off) for a total of 5 minutes.

  • pH Adjustment and Precipitation: After the addition is complete, adjust the pH of the reaction mixture to 3.0 using the ammonia solution. A dense white precipitate of zinc phosphate will form.

  • Product Recovery: The precipitate can be collected by filtration or centrifugation, washed with distilled water, and then dried.

Role in Biological Signaling Pathways

While this compound as a distinct molecule is not a direct participant in specific, well-defined biological signaling pathways, its constituent ions, zinc (Zn²⁺) and phosphate (PO₄³⁻), are fundamental to a vast array of cellular signaling processes.

  • Zinc (Zn²⁺): Zinc ions are crucial for the function of numerous enzymes and transcription factors.[1][2] They play a significant role as signaling molecules in their own right, with transient changes in intracellular zinc concentrations, known as "zinc signals," modulating the activities of various signaling proteins, including protein kinases and phosphatases.[2][3] Zinc is involved in processes ranging from cell proliferation and differentiation to neurotransmission and immune responses.[2][4]

  • Phosphate (PO₄³⁻): Phosphate is a cornerstone of cellular energy metabolism in the form of adenosine (B11128) triphosphate (ATP). Furthermore, the addition and removal of phosphate groups (phosphorylation and dephosphorylation) is a primary mechanism for regulating the activity of proteins in virtually all signaling pathways. This process is catalyzed by kinases and phosphatases and controls everything from cell growth and division to apoptosis and metabolic regulation.

The interaction between zinc and phosphate homeostasis is also an area of active research, particularly in plant biology, where the availability of both nutrients is critical for growth.[5]

Visualizations

The following diagrams, created using the DOT language, illustrate a key synthesis workflow and the broader roles of zinc and phosphate in cellular signaling.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Isolation A Prepare ZnO Slurry (ZnO + Deionized H₂O) D Slowly Add ZnO Slurry with Vigorous Stirring A->D B Prepare H₃PO₄ Solution (85% H₃PO₄ + Deionized H₂O to 75%) C Heat H₃PO₄ to 85-95°C B->C C->D E Continue Reaction until pH 1-2 D->E F Heat to 135-140°C for Concentration (Specific Gravity 1.66-1.70) E->F G Cool to 70-75°C, then to Room Temp for Crystallization F->G H Separate Crystals via Centrifugation G->H I Dry Crystals H->I

Caption: Workflow for the synthesis of zinc dihydrogen phosphate.

G ZHP This compound (e.g., Zn(H₂PO₄)₂) Zn_ion Zinc Ions (Zn²⁺) ZHP->Zn_ion dissociation P_ion Phosphate Ions (PO₄³⁻) ZHP->P_ion dissociation Zn_enzymes Enzyme Cofactor (e.g., DNA Polymerase) Zn_ion->Zn_enzymes Zn_transcription Transcription Factor Structure (Zinc Fingers) Zn_ion->Zn_transcription Zn_signal Intracellular Signaling ('Zinc Signals') Zn_ion->Zn_signal P_energy Energy Metabolism (ATP/ADP Cycle) P_ion->P_energy P_phosphorylation Protein Regulation (Kinase/Phosphatase Activity) P_ion->P_phosphorylation P_backbone Nucleic Acid Backbone (DNA/RNA Structure) P_ion->P_backbone

References

The Thermal Decomposition Behavior of Zinc Hydrogen Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc hydrogen phosphate (B84403) (ZnHPO₄). The information presented herein is curated for professionals in research and development who require a detailed understanding of the material's behavior under thermal stress. This document outlines the key decomposition stages, associated temperature ranges, and mass loss data, supported by detailed experimental protocols and visual representations of the decomposition pathway.

Core Concepts of Thermal Decomposition

The thermal decomposition of zinc hydrogen phosphate is a multi-stage process primarily involving dehydration and condensation reactions. Initially, hydrated forms of this compound lose water molecules. This is followed by the condensation of hydrogen phosphate (HPO₄²⁻) anions at higher temperatures to form pyrophosphate (P₂O₇⁴⁻) and release water. Understanding these transitions is critical for applications where thermal stability is a key parameter.

Quantitative Thermal Analysis Data

The thermal decomposition of this compound and its analogues has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key quantitative data from these analyses.

Table 1: Thermal Decomposition Stages of Pure this compound (ZnHPO₄)

Decomposition StageTemperature Range (°C)Key EventMass Loss (%)Thermal Event (DSC)
176 - 210Dehydration-Endothermic peak at 123°C
2211 - 315Condensation of HPO₄²⁻ to P₂O₇⁴⁻-Endothermic peak at 297°C

Data synthesized from studies on pure and doped this compound. The exact mass loss percentages for each stage of pure ZnHPO₄ were not explicitly detailed in the provided search results.

Table 2: Thermal Decomposition of Copper this compound (CuZnHPO₄)

Decomposition StageTemperature Range (°C)Key EventObserved Mass Loss (%)
176 - 210Dehydration19.09
2211 - 315Condensation to Pyrophosphate6.46

This data is provided as a reference for a closely related compound, illustrating a similar two-step decomposition process.

Visualizing the Decomposition Pathway

The thermal decomposition of this compound can be represented as a sequential process. The following diagram illustrates the transformation from the initial hydrated state to the final pyrophosphate product.

ThermalDecomposition A ZnHPO₄·nH₂O (this compound Hydrate) B ZnHPO₄ (Anhydrous this compound) A->B Δ (76-210°C) H2O_1 nH₂O A->H2O_1 C Zn₂P₂O₇ (Zinc Pyrophosphate) B->C Δ (211-315°C) H2O_2 H₂O B->H2O_2

Thermal decomposition pathway of this compound.

The decomposition is initiated by the loss of water of hydration, followed by the condensation of two hydrogen phosphate units to form zinc pyrophosphate and an additional water molecule. This second step is an intramolecular dehydration[1].

Detailed Experimental Protocols

To ensure reproducibility and accuracy in the study of this compound's thermal behavior, the following detailed experimental protocols are provided for key analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the simultaneous TGA-DSC analysis to determine mass loss and thermal events.

Objective: To quantify the mass changes and identify the temperatures of thermal transitions in this compound.

Instrumentation: A simultaneous TGA-DSC instrument.

Procedure:

  • Instrument Calibration: Ensure the TGA-DSC instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, tared alumina (B75360) or platinum crucible.

    • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the instrument's furnace.

    • Set the purge gas (typically high-purity nitrogen or argon for an inert atmosphere) to a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to a final temperature of at least 400°C to ensure complete decomposition. A typical heating rate is 10°C/min.

  • Data Acquisition:

    • Record the sample mass, temperature, and differential heat flow as a function of time.

  • Data Analysis:

    • Analyze the resulting TGA curve to determine the onset and completion temperatures of mass loss events and the percentage of mass lost at each stage.

    • Analyze the DSC curve to identify the temperatures of endothermic or exothermic peaks corresponding to the mass loss events.

X-ray Diffraction (XRD)

This protocol is for identifying the crystalline phases of the solid residues at different stages of decomposition.

Objective: To determine the crystal structure of the initial material and the solid products formed after each decomposition step.

Procedure:

  • Sample Preparation:

    • Heat the this compound sample in a furnace to temperatures corresponding to the end of each decomposition stage as identified by TGA (e.g., ~220°C for the anhydrous form and >320°C for the pyrophosphate).

    • Allow the samples to cool to room temperature in a desiccator to prevent rehydration.

    • Gently grind the collected residues into a fine powder.

  • Instrument Setup:

    • Mount the powdered sample onto a sample holder.

    • Place the sample holder into the XRD instrument.

  • Data Collection:

    • Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.

  • Data Analysis:

    • Compare the obtained diffraction patterns with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for identifying the functional groups present in the material at different decomposition stages.

Objective: To monitor the changes in chemical bonding, particularly the presence of water and the transformation of phosphate groups.

Procedure:

  • Sample Preparation:

    • Prepare samples corresponding to the initial material and the residues from each decomposition stage, as described in the XRD protocol.

    • Prepare KBr pellets by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Collection:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Analyze the spectra for characteristic absorption bands. Key bands to monitor include:

      • Broad bands around 3400 cm⁻¹ and a band around 1640 cm⁻¹ corresponding to O-H stretching and bending vibrations of water, respectively.

      • Bands associated with P-O-H bending and P-O stretching in the HPO₄²⁻ group.

      • The appearance of characteristic P-O-P stretching vibrations for the P₂O₇⁴⁻ group in the final product.

Conclusion

The thermal decomposition of this compound is a well-defined, two-step process involving dehydration followed by condensation to form zinc pyrophosphate. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working with this material. A thorough understanding of its thermal behavior is essential for its effective application in various fields, including materials science and drug development, where thermal stability is a critical performance attribute.

References

An In-depth Technical Guide to the Solubility of Zinc Hydrogen Phosphate as a Function of pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc hydrogen phosphate (B84403), with a core focus on its dependence on pH. Understanding this relationship is critical for applications ranging from the development of dental cements and corrosion-resistant coatings to controlled-release drug delivery systems and agricultural formulations. This document synthesizes key chemical principles, presents available data, and outlines detailed experimental protocols for solubility determination.

Core Principles: Chemical Equilibria and pH Influence

The solubility of zinc hydrogen phosphate (ZnHPO₄) in aqueous solutions is not a simple dissolution process. It is governed by a complex set of pH-dependent equilibria involving the solid phase and various ionic species in solution. The surrounding pH dictates the speciation of both phosphate and zinc ions, which in turn controls the stability and dissolution of the solid material.

At its most fundamental level, the dissolution can be represented as:

ZnHPO₄(s) ⇌ Zn²⁺(aq) + HPO₄²⁻(aq)

However, the hydrogen phosphate ion (HPO₄²⁻) is part of the phosphoric acid equilibrium system:

H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ (pKa₁ ≈ 2.15) H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ (pKa₂ ≈ 7.20) HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ (pKa₃ ≈ 12.35)

The solubility of this compound is, therefore, profoundly influenced by pH:

  • Acidic Conditions (pH < 3): In highly acidic environments, the phosphate equilibrium shifts towards the dihydrogen phosphate (H₂PO₄⁻) and phosphoric acid (H₃PO₄) species. The high concentration of H⁺ ions drives the dissolution of ZnHPO₄. Consequently, in this acidic domain, soluble Zn²⁺ and H₂PO₄⁻ ions dominate, and solid zinc phosphates are generally not stable.[1]

  • Moderate Acid to Neutral Conditions (pH 3-7): In this range, this compound can precipitate. However, it often transforms into the more thermodynamically stable hopeite (Zn₃(PO₄)₂·4H₂O).[1] The formation of soluble ion pairs, such as ZnH₂PO₄⁺ and the neutral aqueous complex ZnHPO₄⁰(aq), also plays a role in the overall solubility.[2][3]

  • Alkaline Conditions (pH > 8): At higher pH values, the solubility of zinc phosphates decreases initially. However, as the pH rises further, zinc begins to form soluble zincite (ZnO) and zinc hydroxide (B78521) (Zn(OH)₂) complexes, such as Zn(OH)₃⁻ and Zn(OH)₄²⁻, which can increase the overall concentration of zinc in the solution.[1]

Quantitative Data: Solubility and Stability Across pH Ranges

pH RangeDominant Aqueous SpeciesStable Solid Phase(s)Observations and Data Points
< 3 Zn²⁺, H₂PO₄⁻(No stable solid phosphate)High solubility. Solid zinc phosphates dissolve.[1]
3 - 7 Zn²⁺, HPO₄²⁻, ZnH₂PO₄⁺, ZnHPO₄⁰(aq)Hopeite (Zn₃(PO₄)₂·4H₂O)Hopeite is the thermodynamically favored solid.[1] In one experiment with an initial pH of 2.0, the system reached an equilibrium pH of 4.8.[2][4]
> 8 Zn²⁺, PO₄³⁻, Zn(OH)₃⁻, Zn(OH)₄²⁻Zincite (ZnO), Zinc Hydroxide (Zn(OH)₂)Hopeite is no longer the most stable phase; ZnO and Zn(OH)₂ predominate.[1]

Note: The neutral aqueous complex ZnHPO₄⁰(aq) has been modeled to constitute a significant portion of the neutral metal phosphate pool, accounting for approximately 33% at pH 6, 70% at pH 7, and 76% at pH 8 in a 50 µM total zinc solution.[3]

Experimental Protocols for Solubility Determination

The following section details a robust methodology for determining the solubility of zinc phosphate compounds as a function of pH, based on established research practices.[2]

Synthesis and Characterization of the Solid Phase
  • Synthesis: Prepare the zinc phosphate solid, for example, hopeite (Zn₃(PO₄)₂·4H₂O), via a precipitation reaction. This can be achieved by mixing aqueous solutions of a soluble zinc salt (e.g., zinc nitrate, Zn(NO₃)₂) and a soluble phosphate salt (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄) under controlled temperature and pH. The resulting precipitate should be aged, then filtered, washed with deionized water and a solvent like acetone, and dried at a controlled temperature (e.g., 110°C).[2]

  • Solid Phase Characterization: Before dissolution experiments, confirm the identity and purity of the synthesized material.

    • X-Ray Diffraction (XRD): Use XRD to identify the crystalline phase(s) by comparing the diffraction pattern to standard patterns from databases (e.g., JCPDS-ICDD).[2]

    • Scanning Electron Microscopy (SEM): Employ SEM to observe the crystal morphology, size, and surface characteristics of the synthesized powder.[2]

Dissolution and Equilibration Procedure
  • Preparation of Suspension: Add a precise mass of the synthesized zinc phosphate powder (e.g., 200 mg) to a known volume of an electrolyte solution (e.g., 250 mL of 0.05 M KNO₃ to maintain constant ionic strength) in a sealed reaction vessel.[2]

  • pH Adjustment: Adjust the suspension to the desired initial pH using a dilute acid (e.g., 0.1 M HNO₃) or base. For a pH-dependent study, prepare multiple suspensions, each adjusted to a different initial pH.

  • Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C) using a magnetic stirrer or shaker. Monitor the pH of each suspension periodically. Equilibrium is considered reached when the pH value remains stable over an extended period (e.g., 24-48 hours). The dissolution of hopeite has been observed to occur mostly within the first two days.[4]

  • Phase Separation: Once equilibrium is reached, separate the solid and aqueous phases by filtering the suspension through a fine-pore membrane filter (e.g., 0.22 µm) or by centrifugation.

Analysis of Aqueous Phase
  • Zinc Concentration: Determine the concentration of dissolved zinc in the filtrate using a sensitive analytical technique.

    • Atomic Absorption Spectroscopy (AAS): AAS is a common and reliable method for quantifying metal ion concentrations.[2]

  • Phosphate Concentration: Measure the total dissolved phosphate concentration in the filtrate.

    • Molybdenum Blue Colorimetric Method: This is a standard spectrophotometric method where phosphate reacts with a molybdate (B1676688) reagent to form a colored complex, the absorbance of which is measured at a specific wavelength (e.g., 870 nm).[2]

Visualizations: Logical Pathways and Workflows

pH Influence on Zinc Phosphate System

G cluster_acidic Acidic (pH < 3) cluster_neutral Moderate Acid - Neutral (pH 3-7) cluster_alkaline Alkaline (pH > 8) ZnHPO4_solid ZnHPO₄ (Solid) dissolution Dissolution ZnHPO4_solid->dissolution Zn2_ion Zn²⁺ (aq) dissolution->Zn2_ion H2PO4_ion H₂PO₄⁻ (aq) dissolution->H2PO4_ion Equilibrium Equilibrium Hopeite Hopeite Zn₃(PO₄)₂·4H₂O (Solid) Hopeite->Equilibrium Zn2_ion_n Zn²⁺ (aq) Equilibrium->Zn2_ion_n HPO4_ion_n HPO₄²⁻ (aq) Equilibrium->HPO4_ion_n transformation Transformation ZnO_solid ZnO / Zn(OH)₂ (Solid) ZnO_solid->transformation ZnOH_complex [Zn(OH)₄]²⁻ (aq) transformation->ZnOH_complex PO4_ion_a PO₄³⁻ (aq) transformation->PO4_ion_a G start Start synthesis 1. Synthesis of Zinc Phosphate Solid start->synthesis characterization 2. Solid Phase Characterization (XRD, SEM) synthesis->characterization suspension 3. Prepare Suspensions (Solid + Electrolyte) characterization->suspension ph_adjust 4. Adjust to Desired Initial pH Values suspension->ph_adjust equilibration 5. Agitate at Constant Temp until pH is Stable ph_adjust->equilibration separation 6. Phase Separation (Filtration / Centrifugation) equilibration->separation analysis 7. Analyze Aqueous Phase separation->analysis sub_analysis Zinc Conc. (AAS) Phosphate Conc. (Colorimetry) analysis->sub_analysis end End sub_analysis->end

References

FTIR Spectroscopy of Zinc Hydrogen Phosphate for Bond Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of utilizing Fourier Transform Infrared (FTIR) spectroscopy for the detailed bond analysis of zinc hydrogen phosphate (B84403), with a particular focus on α-hopeite (Zn₃(PO₄)₂·4H₂O), a compound of significant interest in industrial and biomedical applications such as corrosion-resistant coatings and dental cements. FTIR spectroscopy serves as a powerful and practical analytical technique for identifying chemical composition and molecular structures by detecting the vibrational modes of specific chemical bonds.[1][2]

Core Principles of FTIR for Phosphate Analysis

FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes.[1] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), acts as a unique molecular fingerprint.

For inorganic phosphates like zinc hydrogen phosphate, the key vibrational modes observed are:

  • Stretching Vibrations: These involve changes in the inter-atomic distance along the bond axis. For the phosphate group (PO₄³⁻), this includes both symmetric and asymmetric P–O stretches, which are found in the 900-1200 cm⁻¹ region.[1][3]

  • Bending Vibrations: These correspond to a change in the angle between two bonds. O–P–O bending modes for the phosphate group typically appear at lower frequencies, generally between 400 and 600 cm⁻¹.[1]

  • Water and Hydroxyl Vibrations: Since this compound often exists in a hydrated form like hopeite (Zn₃(PO₄)₂·4H₂O), vibrations from water molecules (H₂O) and hydroxyl groups (OH) are prominent.[4] O-H stretching vibrations appear as broad bands in the 3000-3600 cm⁻¹ region, while H₂O bending vibrations are found around 1630-1640 cm⁻¹.[3][5][6]

Experimental Protocols

Precise and repeatable experimental procedures are critical for obtaining high-quality FTIR spectra. The process can be divided into sample preparation and data acquisition.

The choice of sample preparation method is crucial for accurate spectral analysis. Two common techniques for solid samples are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

A. Potassium Bromide (KBr) Pellet Method This technique is often preferred as it can yield high-quality spectra with well-defined peaks.[7]

  • Protocol:

    • Dry the this compound sample and analytical grade KBr powder to remove residual moisture.

    • Mix the sample with KBr in a ratio of approximately 1:50 to 1:100 (sample:KBr) by mass.[7]

    • Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, translucent pellet.[7]

    • Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

B. Attenuated Total Reflectance (ATR) Method ATR is a rapid method requiring minimal sample preparation, making it suitable for quick analyses.[7][8]

  • Protocol:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the powdered this compound sample directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure firm and uniform contact between the sample and the crystal.[9]

    • Collect the FTIR spectrum.

The following table summarizes typical instrument parameters used for the analysis of zinc phosphate compounds.

ParameterTypical SettingRationale & Reference
Spectrometer Fourier Transform Infrared Spectrometere.g., Perkin-Elmer, Shimadzu, Nicolet.[5][8][10]
Technique Transmission (KBr Pellet) or ATRKBr provides high-resolution spectra; ATR is fast and requires minimal sample prep.[7][8]
Spectral Range 4000 - 400 cm⁻¹Covers the fundamental vibrations of phosphate, hydroxyl, and water groups.[5][8]
Resolution 2 - 4 cm⁻¹Sufficient to resolve most vibrational bands in solid-state samples.[8][10]
Number of Scans 16 - 32Averaging multiple scans improves the signal-to-noise ratio.[7][10]

FTIR Spectral Data and Bond Assignments for this compound

The FTIR spectrum of this compound (hopeite) is characterized by distinct absorption bands corresponding to the vibrations of the phosphate (PO₄³⁻) anion, hydrogen phosphate (HPO₄²⁻) groups, and water of crystallization.

  • 3600-3000 cm⁻¹ (O-H Stretching): This region is dominated by the stretching vibrations of water molecules and hydroxyl groups. The presence of a broad band centered around 3300-3400 cm⁻¹ indicates a network of hydrogen-bonded water molecules within the crystal lattice.[5] Sharper bands, such as one reported at 3546 cm⁻¹, suggest the presence of some OH groups that are not involved in hydrogen bonding.[10]

  • ~1640 cm⁻¹ (H-O-H Bending): A distinct peak in this area is characteristic of the bending (scissoring) mode of water molecules, confirming the hydrated nature of the compound (e.g., hopeite, Zn₃(PO₄)₂·4H₂O).[3][5]

  • 1200-900 cm⁻¹ (P-O Stretching): This complex region contains the strong absorption bands from the asymmetric and symmetric stretching modes of the PO₄³⁻ tetrahedron.[1] The presence of multiple split peaks in this region indicates a reduction in the symmetry of the phosphate ion due to its coordination within the crystal structure.[5][11]

  • 600-500 cm⁻¹ (O-P-O Bending): The deformation and bending vibrations of the O-P-O bonds within the phosphate group are found in this lower frequency range.[1][3]

The following table compiles quantitative data from various studies on this compound and related compounds.

Wavenumber (cm⁻¹)Assignment (Vibrational Mode)Compound ContextReference(s)
3546, 3542, 3473, 3338, 3149ν(O-H) Stretching (Water & Hydroxyl groups)Hopeite[10]
3400 - 3300 (Broad)ν(O-H) Stretching (Hydrogen-bonded H₂O)Zinc Phosphate Hydrate[5]
~1640δ(H₂O) BendingZinc Phosphate Hydrate[3][5]
1120 - 1004νₐₛ(PO₄³⁻) Asymmetric StretchingZinc Phosphate[1][3][5]
1055ν(POH) Stretching/BendingPhosphate conversion layer[12]
991, 976, 960, 937νₛ(PO₄³⁻) Symmetric StretchingHopeite[3][12]
871P-OH VibrationPhosphate conversion layer[12]
607, 595, 563, 545, 526δ(O-P-O) BendingHopeite[3][6]

Abbreviations: ν = stretching; δ = bending; as = asymmetric; s = symmetric.

Visualization of the Analytical Workflow

To clarify the logical progression from sample to result, the following diagram illustrates the complete workflow for FTIR analysis of this compound.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Processing & Analysis synthesis Synthesis of Zinc Hydrogen Phosphate (e.g., Hopeite) prep_ftir Preparation for FTIR - KBr Pellet - ATR synthesis->prep_ftir spectrometer FTIR Spectrometer Acquire Interferogram prep_ftir->spectrometer processing Data Processing (Fourier Transform) spectrometer->processing spectrum Generate FTIR Spectrum (Absorbance vs. Wavenumber) processing->spectrum analysis Spectral Analysis - Peak Identification - Bond Assignment spectrum->analysis interpretation Structural Interpretation (Bonding Environment) analysis->interpretation

Caption: FTIR Analysis Workflow for this compound.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. It provides direct, quantitative information about the bonding environment of the phosphate, hydroxyl, and water groups within the material's crystal lattice. By following standardized experimental protocols and leveraging established band assignments, researchers can effectively identify phases, confirm the presence of hydration, and analyze the coordination and symmetry of the phosphate anions. This detailed molecular-level insight is crucial for quality control, material development, and understanding the performance of zinc phosphate-based materials in various scientific and industrial fields.

References

Unveiling the Optical Landscape of Zinc Hydrogen Phosphate Single Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core optical properties of zinc hydrogen phosphate (B84403) (ZnHPO₄) single crystals, a material of growing interest in nonlinear optical (NLO) applications. This document summarizes key quantitative data, details experimental protocols for crystal growth and characterization, and provides visual representations of experimental workflows. The information presented is curated from recent scientific literature to provide a comprehensive resource for professionals in research and development.

Crystal Structure and Growth

Zinc hydrogen phosphate single crystals are most commonly grown using the gel technique, a method that allows for the slow and controlled crystallization necessary for high-quality optical specimens.

Experimental Protocol: Single Crystal Growth by Gel Technique

The single diffusion technique in a silica (B1680970) hydrogel medium is a prevalent method for growing ZnHPO₄ and its doped variants.

  • Gel Preparation: A solution of sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O) is prepared in deionized water. The concentration and pH of this solution are critical parameters that influence the quality and morphology of the grown crystals.

  • Acidification: An acidic solution, typically orthophosphoric acid (H₃PO₄), is added to the sodium metasilicate solution to initiate gelation. The pH is carefully adjusted to a desired value.

  • Gel Setting: The solution is left undisturbed for a period to allow for the formation of a uniform silica hydrogel. This process is known as gel aging.

  • Reactant Addition: An aqueous solution of a zinc salt, such as zinc nitrate (B79036) (Zn(NO₃)₂), is carefully poured over the set gel.

  • Diffusion and Growth: The zinc salt solution slowly diffuses into the gel matrix and reacts with the phosphoric acid to form this compound. Over a period of several days to weeks, single crystals of ZnHPO₄ nucleate and grow within the gel.

  • Harvesting: Once the crystals have reached a suitable size, they are carefully harvested from the gel, washed with deionized water, and dried.

Doped variations of ZnHPO₄, such as with calcium (Ca²⁺), manganese (Mn²⁺), magnesium (Mg²⁺), or copper (Cu²⁺), can be achieved by adding a soluble salt of the dopant metal to the zinc salt solution.[1][2][3]

Optical Properties of this compound

The optical characteristics of ZnHPO₄ are crucial for its potential applications in optoelectronic devices. Key properties include its transmittance, band gap energy, refractive index, and nonlinear optical behavior.

UV-Vis-NIR Spectroscopy and Band Gap Analysis

Optical transmittance and absorbance are fundamental properties that determine the useful spectral range of an optical material. These are typically measured using UV-Vis-NIR spectrophotometry.

Experimental Protocol: UV-Vis-NIR Spectroscopy

  • Sample Preparation: A grown single crystal of suitable thickness and optical quality is selected. The crystal faces are polished to be parallel and smooth to minimize light scattering.

  • Measurement: The crystal is placed in the sample holder of a double-beam UV-Vis-NIR spectrophotometer. The transmittance or absorbance spectrum is recorded over a specific wavelength range, typically from the ultraviolet to the near-infrared region (e.g., 200 nm to 1100 nm).

  • Data Analysis: The UV cutoff wavelength is determined from the sharp drop in transmittance at the lower wavelength end of the spectrum. The optical band gap (Eg) is calculated from the absorption data using the Tauc relation: (αhν)ⁿ = A(hν - Eg), where α is the absorption coefficient, hν is the photon energy, A is a constant, and n depends on the nature of the electronic transition (n=2 for a direct band gap material).[2][4]

Nonlinear Optical (NLO) Properties

This compound exhibits second-harmonic generation (SHG), a key property for frequency conversion applications in lasers.[2][3][5]

Experimental Protocol: Kurtz-Perry Powder Technique for SHG Measurement

  • Sample Preparation: The grown ZnHPO₄ crystals are ground into a homogenous powder.

  • Measurement Setup: The powdered sample is packed into a microcapillary tube or between two glass slides and illuminated with a high-intensity pulsed laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

  • SHG Detection: The output light is passed through a monochromator to filter out the fundamental wavelength. The intensity of the generated second-harmonic signal at 532 nm is detected by a photomultiplier tube and measured using an oscilloscope.

  • Efficiency Comparison: The SHG efficiency of the ZnHPO₄ sample is typically compared to that of a standard NLO material, such as potassium dihydrogen phosphate (KDP), under the same experimental conditions.[1][3]

Quantitative Data Summary

The following tables summarize the key optical and structural parameters of pure and doped this compound single crystals as reported in the literature.

Table 1: Crystal Structure and Lattice Parameters of this compound and its Variants

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
Pure ZnHPO₄OrthorhombicPnma10.5918.255.02[1]
Pure ZnHPO₄OrthorhombicP2₁2₁2₁---[5]
Ca-doped ZnHPO₄OrthorhombicPnma10.6118.254.93[1]
MgZnHPO₄OrthorhombicPnma10.49118.1525.043[2]
CuZnHPO₄OrthorhombicPnma10.5118.95.05[3]

Table 2: Optical Properties of this compound and its Variants

CompoundUV Cutoff Wavelength (nm)Optical Band Gap (Eg) (eV)Refractive Index (at ~550 nm)SHG Efficiency (relative to KDP)Reference
Pure ZnHPO₄236-~1.62NLO activity confirmed[1][4][5]
Ca-doped ZnHPO₄231---[1]
MgZnHPO₄-3.72-2.7 times that of KDP[2]
CuZnHPO₄--~1.642.73 times that of KDP[3][4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and optical characterization of this compound single crystals.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_characterization Characterization cluster_analysis Data Analysis s1 Reactant Preparation (e.g., Na₂SiO₃, H₃PO₄, Zn(NO₃)₂) s2 Gel Formation and Aging s1->s2 s3 Reactant Diffusion s2->s3 s4 Single Crystal Growth s3->s4 s5 Crystal Harvesting s4->s5 c1 Structural Analysis (XRD) s5->c1 c2 Optical Transmittance (UV-Vis-NIR Spectroscopy) s5->c2 c3 Nonlinear Optical Test (Kurtz-Perry Powder Method) s5->c3 a1 Determine Lattice Parameters c1->a1 a2 Calculate Band Gap (Eg) Determine UV Cutoff c2->a2 a3 Measure SHG Efficiency c3->a3

Caption: Experimental workflow for ZnHPO₄ synthesis and characterization.

Conclusion

This compound single crystals, along with their doped analogues, present a promising class of materials for nonlinear optical applications. Their wide transparency range in the visible spectrum, significant band gap energy, and notable second-harmonic generation efficiency make them viable candidates for frequency conversion and other optoelectronic device applications. The gel growth technique provides a reliable method for producing high-quality single crystals for further investigation. This guide provides a foundational understanding of the optical properties of ZnHPO₄ and the experimental methodologies used to characterize them, serving as a valuable resource for researchers in materials science and related fields.

References

physical properties of hopeite mineral

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Hopeite

Introduction

Hopeite is a rare hydrated zinc phosphate (B84403) mineral with the chemical formula Zn₃(PO₄)₂·4H₂O.[1][2] It is primarily of interest to mineral collectors and researchers studying phosphate mineralogy and crystallography. Hopeite is the orthorhombic dimorph of parahopeite, which has the same chemical composition but a triclinic crystal structure.[1][3][4] This guide provides a comprehensive overview of the core physical properties of hopeite, intended for researchers, scientists, and professionals in related fields. The information is compiled from various mineralogical studies and databases, with detailed experimental protocols and visual representations of key concepts and workflows.

Quantitative Physical Properties of Hopeite

The following table summarizes the key quantitative physical properties of hopeite for easy reference and comparison.

PropertyValueCitations
Chemical Formula Zn₃(PO₄)₂·4H₂O[1][2][5][6]
Crystal System Orthorhombic[1][3][6][7]
Crystal Class Dipyramidal (mmm)[1]
Space Group Pnma[1][7]
Unit Cell Dimensions a = 10.597(3) - 10.629(2) Åb = 18.318(8) - 18.339(3) Åc = 5.031(1) - 5.040(1) Å[7][8]
Mohs Hardness 3 - 3.5[1][2][3][4]
Density (Specific Gravity) Measured: 3.0 - 3.1 g/cm³Calculated: 3.08 - 3.116 g/cm³[2][3][4][6][8]
Refractive Indices nα = 1.572 – 1.574nβ = 1.582 – 1.591nγ = 1.590 – 1.592[1][3]
Birefringence 0.018[9]
2V Angle (Calculated) 26° to 82°[3]
Formula Mass 458.17 g/mol [1]

Detailed Descriptions of Physical Properties

Crystallography and Structure

Hopeite crystallizes in the orthorhombic system, belonging to the dipyramidal (mmm) crystal class and the Pnma space group.[1][7] Its crystal structure consists of ZnO₄ tetrahedra, ZnO₂(H₂O)₄ octahedra, and PO₄ tetrahedra.[7][10] These polyhedra share corners and edges to form layers parallel to the (010) plane.[10] This layered structure is a key characteristic of the hopeite group minerals.

Hopeite is dimorphous with parahopeite; they share the same chemical formula but differ in their crystal structure.[1][3][4] While hopeite is orthorhombic, parahopeite is triclinic.[1] There are also two known varieties of hopeite, α-hopeite and β-hopeite, which are distinguished by slight differences in their optical properties and thermal behavior, attributed to the orientation of a water molecule in the crystal structure.[3]

Mechanical Properties
  • Hardness : Hopeite has a Mohs hardness of approximately 3 to 3.5, indicating it is a relatively soft mineral.[1][2][3][4]

  • Tenacity : The mineral is brittle.[3][4][6]

  • Cleavage : Hopeite exhibits perfect cleavage on {010}, good cleavage on {100}, and poor cleavage on {001}.[1][3][6] The perfect cleavage is a notable diagnostic feature.

  • Fracture : The fracture of hopeite is described as uneven or irregular.[1][3][4][6]

Optical Properties
  • Luster : The luster of hopeite is typically vitreous (glassy), but can appear pearly on its perfect {010} cleavage surfaces.[1][3][6]

  • Color : It can be colorless, white, grayish-white, pale yellow, or brownish-orange.[1][4][6] In transmitted light, it is colorless.[2][3]

  • Streak : The streak of hopeite is white.[1][3][6]

  • Transparency : Crystals are typically transparent to translucent.[3][6][11]

  • Optical Class : Hopeite is biaxial negative.[1][3]

Other Physical Properties
  • Crystal Habit : Hopeite commonly forms prismatic crystals that can be tabular. It is also found in divergent aggregates, as crusts, or in reniform (kidney-shaped) masses.[1][2][6]

  • Magnetism and Radioactivity : The mineral is non-magnetic and not radioactive.[1][5]

  • Solubility : It is readily soluble in dilute hydrochloric acid.[4]

Experimental Protocols

The characterization of hopeite's physical properties relies on a suite of standard mineralogical techniques.

X-ray Diffraction (XRD)

Purpose : To determine the crystal structure, space group, and precise unit cell dimensions of hopeite.

Methodology :

  • A small, single crystal of hopeite is selected and mounted on a goniometer head.

  • The crystal is placed in a single-crystal X-ray diffractometer.

  • A monochromatic X-ray beam (e.g., MoKα radiation) is directed at the crystal.[8]

  • The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.

  • The positions and intensities of the diffraction spots are used to determine the unit cell parameters (a, b, c) and the symmetry of the crystal lattice.

  • Systematic absences in the diffraction data (e.g., hk0 absent when h=2n+1) are used to identify the space group as Pnma.[7]

  • The intensity data is then used to solve the crystal structure, determining the atomic positions of zinc, phosphorus, and oxygen within the unit cell through methods like the heavy atom method or direct methods, followed by refinement using least-squares techniques.[7][8][12]

Mohs Hardness Test

Purpose : To determine the relative hardness of hopeite.

Methodology :

  • A smooth, inconspicuous surface of the hopeite specimen is chosen.

  • A set of standard Mohs hardness minerals (or calibrated picks) is used for scratch testing.

  • An attempt is made to scratch the hopeite with a mineral of known hardness (e.g., calcite, hardness 3).

  • If the standard mineral scratches the hopeite, the hopeite is softer than that standard.

  • If the hopeite scratches the standard mineral, it is harder.

  • The process is repeated with minerals of different hardness values to bracket the hardness of the sample. Hopeite's hardness of 3-3.5 means it can be scratched by fluorite (hardness 4) but will scratch calcite (hardness 3).[1]

Density Measurement (Toluene Immersion Method)

Purpose : To determine the specific gravity or density of a hopeite sample.

Methodology :

  • A fragment of pure hopeite is weighed in the air (W_air).

  • The same fragment is then weighed while fully submerged in a liquid of known density, such as toluene (B28343) (D_liquid). This weight is W_liquid.

  • The volume of the mineral (V) is calculated based on Archimedes' principle: V = (W_air - W_liquid) / D_liquid.

  • The density of the hopeite (D_mineral) is then calculated by dividing its mass in air by its volume: D_mineral = W_air / V.

  • This method was used to obtain a measured density of 3.065(9) g/cm³ for a natural hopeite specimen.[8]

Refractive Index Measurement (Immersion Method)

Purpose : To determine the principal refractive indices (nα, nβ, nγ) of hopeite.

Methodology :

  • Small grains of hopeite are placed on a glass microscope slide.

  • A drop of a calibrated refractive index liquid is added to immerse the grains.

  • The slide is observed under a petrographic microscope using plane-polarized light.

  • The Becke line test is performed. The Becke line is a halo of light that moves into the medium of higher refractive index as the microscope's focus is raised.

  • The test is repeated with different immersion liquids until a liquid is found where the Becke line disappears, indicating a match between the refractive index of the liquid and the mineral grain for that specific orientation.

  • By rotating the microscope stage and using polarized light, the different principal refractive indices corresponding to the different crystallographic axes can be determined.

Visualizations

The following diagrams illustrate the relationships between hopeite's properties and the workflow for their characterization.

G A Chemical Composition (Zn3(PO4)2·4H2O) B Crystal Structure (Orthorhombic, Pnma) A->B determines D Optical (Luster, Color, RI) A->D influences E Density A->E C Mechanical (Hardness, Cleavage, Fracture) B->C B->D B->E F Crystal Habit B->F

Caption: Logical relationships between fundamental and macroscopic properties of hopeite.

G cluster_xrd Structural Analysis cluster_mech Mechanical Properties cluster_opt Optical Properties cluster_dens Physical Property start Mineral Sample (Hopeite) xrd X-ray Diffraction (XRD) start->xrd mech Mechanical Tests start->mech opt Optical Microscopy start->opt dens Density Measurement start->dens struc Crystal Structure & Space Group xrd->struc cell Unit Cell Parameters xrd->cell hard Hardness (Mohs) mech->hard cleav Cleavage & Fracture mech->cleav ri Refractive Indices opt->ri color Color & Luster opt->color density Specific Gravity dens->density end Comprehensive Characterization struc->end cell->end hard->end cleav->end ri->end color->end density->end

References

An In-depth Technical Guide to the Hydration States and Stability of Zinc Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydration states of zinc phosphate (B84403) and zinc hydrogen phosphate, focusing on their synthesis, stability, and interconversion. This document is intended to be a valuable resource for researchers in materials science, pharmaceuticals, and industrial applications where the controlled hydration of zinc phosphate is critical.

Introduction to Zinc Phosphate Hydrates

Zinc phosphate is an inorganic compound that exists in several hydration states, each with distinct crystal structures and stability profiles. These materials are of significant interest due to their applications as corrosion-resistant coatings, in dental cements, and as catalysts. The degree of hydration plays a crucial role in determining the physicochemical properties of the material, including its solubility, thermal stability, and reactivity. This guide will focus on the well-characterized hydrates of zinc phosphate, namely the tetrahydrate, dihydrate, and monohydrate, as well as the distinct compound, this compound trihydrate.

Hydration States and Their Crystal Structures

The primary hydration states of zinc phosphate are Zn₃(PO₄)₂·4H₂O, Zn₃(PO₄)₂·2H₂O, and Zn₃(PO₄)₂·H₂O. Additionally, a stable this compound, Zn₃(HPO₄)₃·3H₂O, is known. The tetrahydrate is dimorphous, existing as the minerals hopeite and parahopeite.

Table 1: Crystallographic Data of Zinc Phosphate Hydrates

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
HopeiteZn₃(PO₄)₂·4H₂OOrthorhombicPnma10.59718.3185.031909090
ParahopeiteZn₃(PO₄)₂·4H₂OTriclinicP15.767.545.2793.4491.291.4
Zinc Phosphate DihydrateZn₃(PO₄)₂·2H₂O--------
Zinc Phosphate MonohydrateZn₃(PO₄)₂·H₂O--------
This compound TrihydrateZn₃(HPO₄)₃·3H₂OTrigonal-------

Data for dihydrate and monohydrate are less commonly reported in detail.

Stability of Zinc Phosphate Hydrates

The stability of zinc phosphate hydrates is influenced by temperature and humidity. The tetrahydrate is the most stable form under ambient conditions with sufficient moisture.

Thermal Stability and Dehydration Pathways

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that the dehydration of zinc phosphate tetrahydrate proceeds in a stepwise manner.

Table 2: Thermal Decomposition Data for Zinc Phosphate Hydrates

HydrateDehydration StepTemperature Range (°C)Mass Loss (%)Activation Energy (kJ/mol)
Zn₃(PO₄)₂·4H₂O→ Zn₃(PO₄)₂·2H₂O95 - 145[1][2]~7.869.48[3]
Zn₃(PO₄)₂·2H₂O→ Zn₃(PO₄)₂·H₂O~145 - 195[1][2]~3.978.74[3]
Zn₃(PO₄)₂·H₂O→ Zn₃(PO₄)₂>195[1]~3.9141.5[3]
Zn₃(HPO₄)₃·3H₂ODehydrationMaintains crystallinity up to 180--

The dehydration process can be visualized as a sequential loss of water molecules, leading to the formation of the anhydrous form at higher temperatures.

G Zn3(PO4)2·4H2O Zn3(PO4)2·4H2O Zn3(PO4)2·2H2O Zn3(PO4)2·2H2O Zn3(PO4)2·4H2O->Zn3(PO4)2·2H2O Δ (95-145°C) Zn3(PO4)2·H2O Zn3(PO4)2·H2O Zn3(PO4)2·2H2O->Zn3(PO4)2·H2O Δ (145-195°C) Zn3(PO4)2 Zn3(PO4)2 Zn3(PO4)2·H2O->Zn3(PO4)2 Δ (>195°C) G cluster_humidity Relative Humidity cluster_hydrates Stable Hydrate Form High_RH > 35% RH Hopeite Hopeite (Zn3(PO4)2·4H2O) High_RH->Hopeite Mid_RH 25% - 35% RH ZHPT This compound Trihydrate (Zn3(HPO4)3·3H2O) Mid_RH->ZHPT Low_RH < 25% RH Anhydrous Anhydrous Zn3(PO4)2 Low_RH->Anhydrous G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants (e.g., ZnO, H3PO4) Precipitation Precipitation/ Reaction Reactants->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Product Zinc Phosphate Hydrate Drying->Product XRD XRD Product->XRD TGA_DSC TGA/DSC Product->TGA_DSC Data_Analysis Data Analysis XRD->Data_Analysis TGA_DSC->Data_Analysis

References

theoretical modeling of zinc hydrogen phosphate structures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Modeling of Zinc Hydrogen Phosphate (B84403) Structures

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental methodologies used to study zinc hydrogen phosphate structures. It is designed to serve as a core reference for researchers engaged in materials science, computational chemistry, and drug development, offering detailed protocols and a summary of key data.

Introduction to Zinc Hydrogen Phosphates

Zinc phosphates are inorganic compounds with diverse applications, including as corrosion-resistant coatings and dental cements.[1] The hydrated forms, particularly zinc hydrogen phosphates, are of significant interest due to their structural complexity and potential for biomedical applications, such as biocompatible coatings and drug delivery vehicles.[2][3] Understanding the crystal structure is paramount for tailoring their properties. Theoretical modeling, in conjunction with experimental synthesis and characterization, provides a powerful paradigm for elucidating structure-property relationships at the atomic level.

The fundamental structure of these materials consists of ZnO4 tetrahedra and HPO4 tetrahedra.[4] The arrangement of these units and the intricate network of hydrogen bonds play a critical role in defining the final crystal structure and its stability.[5]

Theoretical Modeling Methodologies

Computational quantum chemistry is an indispensable tool for investigating the properties of this compound structures. Density Functional Theory (DFT) is the most common method employed for such solid-state systems, offering a balance between computational cost and accuracy.[6][7]

Density Functional Theory (DFT)

DFT is used to predict various properties, including optimized geometric structures, electronic properties, and vibrational frequencies.[7] For zinc-containing compounds, selecting the appropriate functional and basis set is crucial for obtaining results that correlate well with experimental data.

  • Functionals: Studies on related zinc complexes have shown that hybrid functionals like PBE1PBE and meta-GGA functionals such as M06 and M06-L can provide accurate predictions of bond lengths and vibrational frequencies.[7][8]

  • Basis Sets: Triple-ζ quality basis sets, such as 6-311++G(d,p) or correlation-consistent sets like cc-pVTZ, are often required to accurately describe the electronic structure of transition metal complexes like those of zinc.[7][8]

High-Level Correlated Methods

For benchmarking and achieving higher accuracy, especially for properties like bond dissociation energies and heats of formation, more computationally intensive methods are used:[8]

  • Møller-Plesset Perturbation Theory (MP2)

  • Coupled-Cluster (CC) methods, such as CCSD and CCSD(T)

  • Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2)

These high-level calculations, while often too expensive for large solid-state systems, are invaluable for validating DFT results on smaller cluster models of the material.[8]

Modeling Workflow

The typical workflow for the theoretical modeling of a crystal structure involves a multi-step process that integrates computational predictions with experimental data.

G cluster_input Initial Input cluster_calc Computational Cycle cluster_analysis Analysis & Validation cluster_output Final Output initial_guess Initial Structure Guess (from experiment or analogy) dft Select DFT Functional & Basis Set initial_guess->dft geom_opt Geometry Optimization (Lattice Parameters & Atomic Positions) dft->geom_opt prop_calc Property Calculation (Energy, Phonons, Spectra) geom_opt->prop_calc validation Compare with Experiment (e.g., XRD, FTIR) prop_calc->validation refinement Refine Structure validation->refinement if discrepancy final_model Validated Theoretical Model validation->final_model if consistent refinement->geom_opt

Caption: General workflow for theoretical modeling of crystal structures.

Experimental Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, with the final product's morphology and crystal structure being highly sensitive to the experimental conditions.[9]

Experimental Protocols

Protocol 1: Conventional Aqueous Precipitation [9][10] This method involves the reaction of soluble zinc and phosphate precursors in an aqueous solution.

  • Precursor Preparation: Prepare separate aqueous solutions of a zinc salt (e.g., 0.05 M zinc chloride, ZnCl₂) and a phosphate source (e.g., 0.026 M potassium dihydrogen phosphate, KH₂PO₄).

  • Reaction: Add the potassium dihydrogen phosphate solution dropwise to the zinc chloride solution under constant magnetic stirring over a period of 20 minutes.

  • pH Adjustment: Adjust the pH of the resulting mixture to a specific value (e.g., 3.0) using an ammonia (B1221849) solution to induce the formation of a dense white precipitate.[9]

  • Aging: Continue stirring the mixture for a set duration (e.g., 3 hours) to allow for crystal growth and aging.[2]

  • Separation and Washing: Filter the precipitate and wash it several times with distilled water, followed by ethanol, to remove unreacted precursors and organic impurities.

  • Drying/Calcination: Dry the resulting powder in an oven or calcine it in a muffle furnace (e.g., at 300 °C for 24 hours) to obtain the final crystalline product.[2]

Protocol 2: Sonochemical Synthesis [9][10] This method utilizes ultrasonic irradiation to enhance the reaction rate and improve crystallinity.

  • Precursor Preparation: Prepare aqueous solutions of zinc chloride (0.05 M) and potassium dihydrogen phosphate (0.026 M) as in the conventional method.

  • Sonication: Add the phosphate solution to the zinc solution under high-intensity ultrasonic irradiation (e.g., 22 kHz frequency at 40% amplitude). The irradiation is typically applied in cycles (e.g., 5 seconds ON, 5 seconds OFF) for a short duration (e.g., 5 minutes).[10]

  • Separation and Post-Processing: Follow steps 4-6 from the conventional precipitation protocol for separation, washing, and drying of the product.

Influence of Synthesis Parameters

The precise control of reaction parameters is crucial for obtaining this compound with desired characteristics.

ParameterEffect on ProductReference
pH Affects the formation of specific crystalline phases and particle size. A pH of 3.0 is often used to induce precipitation. Particle size tends to increase with higher pH.[9]
Temperature Determines the morphology and hydration state. For instance, hollow nanospheres may form at temperatures below 25°C, while solid spheres form at higher temperatures (35-50°C).[9]
Reactant Ratio The molar ratio of phosphate to zinc precursors (e.g., H₃PO₄/ZnO) influences the pH and can determine the final stable product phase. A weight ratio ≥ 1 is specified for the formation of Zn₃(HPO₄)₃·3H₂O.[9][11]
Synthesis Method Sonochemical methods can lead to reduced reaction times, lower energy consumption, and products with higher crystallinity and smaller particle sizes compared to conventional precipitation.[9][10]
Characterization Techniques
  • X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases present in a sample. By comparing the experimental powder XRD pattern with standard data from databases like the JCPDS, specific phases like hopeite (Zn₃(PO₄)₂·4H₂O) or phosphophyllite (Zn₂Fe(PO₄)₂) can be identified.[9][12][13]

  • Scanning Electron Microscopy (SEM): Used to examine the surface morphology and microstructure of the synthesized phosphate layers.[12]

  • Energy-Dispersive X-ray Analysis (EDX): Often coupled with SEM, EDX provides the elemental composition of the crystalline phases.[12]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify functional groups and confirm the presence of phosphate and water molecules in the structure.[2][14]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound materials.

G cluster_synthesis Synthesis Stage cluster_processing Post-Processing cluster_characterization Characterization Stage cluster_output Final Analysis precursors Prepare Precursors (e.g., ZnCl₂, KH₂PO₄) reaction Select Method (Precipitation, Sonochemical, etc.) precursors->reaction control Control Parameters (pH, Temp, Ratio) reaction->control separation Filter & Wash control->separation drying Dry / Calcine separation->drying xrd XRD (Phase ID, Crystallinity) drying->xrd sem_edx SEM / EDX (Morphology, Composition) drying->sem_edx ftir FTIR / Raman (Functional Groups) drying->ftir analysis Correlate Structure with Properties xrd->analysis sem_edx->analysis ftir->analysis

Caption: Experimental workflow for synthesis and characterization.

Structure-Parameter Relationships

The interplay between synthesis conditions and the resulting material properties is complex. A logical diagram can help visualize these critical relationships, guiding the rational design of materials with tailored characteristics.

G cluster_params Controllable Parameters cluster_props Resulting Properties p1 pH o1 Crystal Phase (e.g., Hopeite) p1->o1 o3 Particle Size p1->o3 p2 Temperature p2->o1 o4 Morphology (e.g., spheres, plates) p2->o4 p3 Reactant Ratio p3->o1 p4 Synthesis Method o2 Crystallinity p4->o2 p4->o3

Caption: Influence of synthesis parameters on material properties.

Relevance to Drug Development

The interest in zinc phosphates for biomedical applications stems from their biocompatibility and low solubility in biological environments.[2][3]

  • Dental Cements: Zinc phosphate cement is a standard material in dentistry, valued for its high compressive strength and biocompatibility.[1] Theoretical modeling can aid in understanding the setting reactions and the role of additives at the molecular level.

  • Biocompatible Coatings: As coatings on metallic implants (e.g., titanium, magnesium, or iron alloys), zinc phosphates can improve corrosion resistance and promote biocompatibility.[3]

  • Drug Delivery: The porous nature of some zinc phosphate frameworks presents opportunities for their use as carriers for drug delivery, where their dissolution rate can be tuned by controlling their crystallinity and composition.[2][9] The antibacterial properties of zinc ions also add a therapeutic dimension to these materials.[15]

By combining predictive theoretical models with systematic experimental work, researchers can accelerate the design and optimization of this compound structures for these and other advanced applications.

References

Unveiling the Electronic Landscape: A Technical Guide to the Electronic Band Structure of Zinc Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic band structure of zinc hydrogen phosphate (B84403) (ZnHPO₄), a material of interest for various scientific applications. This document synthesizes experimental findings with theoretical principles to offer a detailed understanding of its electronic properties. Key quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and characterization of ZnHPO₄ are provided, alongside a methodological overview of computational approaches used to elucidate its electronic structure. Signaling pathways and experimental workflows are visualized using the DOT language to ensure clarity and reproducibility.

Introduction

Zinc hydrogen phosphate (ZnHPO₄) is an inorganic compound that has garnered interest due to its potential applications in diverse fields, including as a precursor for zinc phosphate cements in dental applications and as a component in corrosion-resistant coatings. A fundamental understanding of its electronic band structure is paramount for elucidating its optical and electronic properties, which in turn dictate its suitability for advanced applications. This guide delves into the core aspects of the electronic structure of ZnHPO₄, focusing on both experimentally determined and theoretically predicted characteristics.

Crystal Structure of this compound

This compound has been reported to crystallize in the orthorhombic system. The specific crystal structure is crucial for both experimental interpretation and as a necessary input for theoretical calculations of the electronic band structure.

Crystallographic Data

Single crystal X-ray diffraction (XRD) studies have confirmed that this compound can adopt an orthorhombic crystal structure. The crystallographic details are summarized in Table 1.

Table 1: Crystallographic Data for this compound (ZnHPO₄)

ParameterValueReference
Crystal SystemOrthorhombic[1]
Space GroupP212121[1]
a10.59 Å[2]
b18.25 Å[2]
c5.02 Å[2]
α, β, γ90°[2]
Unit Cell Volume971.68 ų[2]

Experimental Determination of the Band Gap

The optical band gap of this compound is a key parameter that can be determined experimentally using UV-Visible (UV-Vis) spectroscopy. This technique measures the absorption of light as a function of wavelength, and from this data, the energy required to excite an electron from the valence band to the conduction band can be calculated.

Experimental Protocol: Synthesis of this compound Single Crystals by Gel Growth

A common method for producing high-quality single crystals of ZnHPO₄ for optical measurements is the single diffusion gel growth technique.

Materials:

  • Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O)

  • Deionized water

  • Orthophosphoric acid (H₃PO₄)

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) (for doped crystals)

  • Glass test tubes

Procedure:

  • Gel Preparation: A solution of sodium metasilicate is prepared by dissolving it in deionized water to a specific concentration (e.g., 1 M). The density of the gel is a critical parameter and should be carefully controlled (e.g., between 1.03 and 1.05 g/cm³).

  • Acidification: Orthophosphoric acid is added to the sodium metasilicate solution to achieve a desired pH, which initiates the gelation process.

  • Gel Setting: The mixture is transferred to test tubes and allowed to set for a period of time (e.g., 24-48 hours).

  • Supernatant Addition: Once the gel has set, a supernatant solution of zinc nitrate (and magnesium nitrate for doped crystals) is carefully added on top of the gel.

  • Diffusion and Crystal Growth: The test tubes are sealed and left undisturbed at ambient temperature. The metal ions from the supernatant solution diffuse into the gel and react with the phosphate ions to form single crystals of ZnHPO₄ over several days or weeks.[2]

  • Harvesting: The grown crystals are carefully harvested from the gel, washed with deionized water, and dried.

experimental_workflow_synthesis cluster_prep Gel Preparation cluster_growth Crystal Growth prep1 Dissolve Sodium Metasilicate in Deionized Water prep2 Add Orthophosphoric Acid to Adjust pH prep1->prep2 prep3 Pour into Test Tubes and Allow to Set prep2->prep3 growth1 Add Supernatant Solution (Zinc Nitrate) prep3->growth1 Gel is Set growth2 Seal Test Tubes and Allow Diffusion growth1->growth2 growth3 Harvest and Clean Crystals growth2->growth3

Figure 1: Experimental workflow for the synthesis of this compound crystals.

Experimental Protocol: UV-Vis Spectroscopy and Tauc Plot Analysis

Instrumentation:

  • UV-Vis Spectrophotometer with a diffuse reflectance accessory.

Procedure:

  • Sample Preparation: The synthesized ZnHPO₄ crystals are ground into a fine powder.

  • Data Acquisition: The diffuse reflectance spectrum of the powdered sample is recorded over a specific wavelength range (e.g., 200-800 nm). A standard reference material (e.g., BaSO₄) is used to obtain a baseline.

  • Data Conversion: The reflectance data is converted to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R, where R is the reflectance. The Kubelka-Munk function is proportional to the absorption coefficient (α).

  • Tauc Plot Construction: A Tauc plot is constructed by plotting (F(R) * hν)ⁿ versus the photon energy (hν). The value of 'n' depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap).

  • Band Gap Determination: The linear portion of the Tauc plot is extrapolated to the energy axis (where (F(R) * hν)ⁿ = 0). The intercept on the energy axis gives the value of the optical band gap (Eg).[3]

Experimental Band Gap Values

Experimental studies on pure and doped this compound have reported the following optical band gap values, as summarized in Table 2.

Table 2: Experimental Optical Band Gap of this compound and its Variants

MaterialBand Gap (eV)MethodReference
This compound (ZnHPO₄)4.68UV-Vis Absorption[2]
Magnesium Doped ZnHPO₄Decreases with increasing Mg concentrationUV-Vis Absorption[2]
Copper this compound (CuZnHPO₄)Not specified, but UV absorption in the visible regionUV-Vis Spectra[3]

Theoretical Investigation of the Electronic Band Structure

Computational Methodology: A Representative Approach

A typical DFT calculation to determine the electronic band structure of a crystalline solid like ZnHPO₄ would involve the following steps. This protocol is based on methodologies applied to other orthorhombic phosphate materials.[4]

Software:

  • A quantum chemistry software package capable of periodic DFT calculations (e.g., VASP, Quantum ESPRESSO, CASTEP).

Procedure:

  • Input Structure: The calculation begins with the experimental crystal structure of ZnHPO₄ (orthorhombic, space group P212121) with the corresponding lattice parameters.

  • Computational Parameters:

    • Exchange-Correlation Functional: A suitable exchange-correlation functional is chosen, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional. For materials with strongly correlated electrons, a correction like DFT+U might be employed.

    • Pseudopotentials: The interaction between the core and valence electrons is described by pseudopotentials (e.g., projector-augmented wave (PAW) pseudopotentials).

    • Plane-Wave Cutoff Energy: A cutoff energy for the plane-wave basis set is chosen to ensure convergence of the total energy.

    • k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points. The density of the k-point mesh is increased until the total energy is converged.

  • Geometry Optimization: The atomic positions and lattice parameters are relaxed to minimize the total energy of the system.

  • Electronic Structure Calculation:

    • Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to obtain the ground-state electronic density.

    • Band Structure Calculation: The electronic band structure is calculated along high-symmetry directions in the first Brillouin zone.

    • Density of States (DOS) Calculation: The total and partial density of states are calculated to understand the contribution of different atomic orbitals to the electronic bands.

computational_workflow_dft cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis setup1 Input Crystal Structure setup2 Define Computational Parameters (Functional, Pseudopotentials, Cutoff, k-points) setup1->setup2 calc1 Geometry Optimization setup2->calc1 calc2 Self-Consistent Field (SCF) Calculation calc1->calc2 calc3 Band Structure and DOS Calculation calc2->calc3 analysis1 Plot Band Structure calc3->analysis1 analysis2 Plot Density of States (DOS) calc3->analysis2 analysis3 Determine Band Gap and Nature analysis1->analysis3 analysis2->analysis3

Figure 2: Logical workflow for a typical DFT calculation of electronic band structure.

Expected Theoretical Results

Based on DFT studies of similar zinc phosphate and other orthorhombic phosphate materials, the following outcomes would be expected for ZnHPO₄:

  • Band Structure Diagram: A plot of the energy bands along high-symmetry paths in the Brillouin zone would reveal the dispersion of the electronic states. This would definitively determine whether the band gap is direct or indirect.

  • Density of States (DOS): The total DOS would show the distribution of electronic states as a function of energy, clearly indicating the valence band, conduction band, and the band gap. The partial DOS would decompose this into contributions from the Zn, P, O, and H atomic orbitals, revealing the orbital character of the valence and conduction band edges. It is anticipated that the valence band maximum would be primarily composed of O 2p orbitals, while the conduction band minimum would have significant contributions from Zn 4s and P 3p orbitals.

Conclusion

This technical guide has provided a detailed overview of the electronic band structure of this compound. The experimental determination of its optical band gap, which lies in the range of a wide-bandgap semiconductor, has been discussed with detailed protocols for synthesis and characterization. While a specific theoretical study on the electronic band structure of pure ZnHPO₄ is yet to be reported, the established computational methodologies for similar phosphate materials provide a clear framework for future theoretical investigations. A comprehensive understanding of the electronic properties of ZnHPO₄ is essential for harnessing its full potential in various scientific and technological domains. Further research combining experimental and theoretical approaches will be invaluable in precisely mapping its electronic landscape and exploring novel applications.

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Zinc Hydrogen Phosphate Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hydrothermal synthesis of zinc hydrogen phosphate (B84403) coatings, particularly focusing on their biomedical applications, including as drug delivery platforms. Detailed protocols, quantitative data, and workflow visualizations are presented to guide researchers in this field.

Introduction to Hydrothermal Synthesis of Zinc Hydrogen Phosphate Coatings

Hydrothermal synthesis is a versatile method for producing crystalline coatings on various substrates in an aqueous solution under elevated temperature and pressure. This technique allows for the formation of well-adhered, uniform coatings of this compound, often in the form of hopeite (Zn₃(PO₄)₂·4H₂O), on metallic implants.[1] These coatings are of significant interest in the biomedical field due to their excellent biocompatibility, biodegradability, and ability to enhance the corrosion resistance of substrates like magnesium and titanium alloys. Furthermore, their porous structure and chemical composition make them promising candidates for local drug delivery systems.

The primary advantages of the hydrothermal method include the ability to coat complex shapes, strong adhesion of the coating to the substrate, and control over the crystallinity and morphology of the coating by tuning the synthesis parameters.

Applications in the Biomedical Field

This compound coatings have several key applications in the biomedical and drug development sectors:

  • Corrosion Protection of Biodegradable Implants: These coatings can significantly slow down the degradation rate of biodegradable metals such as magnesium and zinc alloys, ensuring the mechanical integrity of the implant during the tissue healing process.[2][3]

  • Enhanced Biocompatibility: Zinc and phosphate are essential elements for bone metabolism. Zinc phosphate coatings have been shown to improve the biocompatibility of metallic implants, promoting cell adhesion, proliferation, and differentiation of osteoblasts.[4]

  • Local Drug Delivery: The porous nature of the hopeite structure allows for the loading of therapeutic agents, such as antibiotics, anti-inflammatory drugs, or anticancer agents.[5] The coating can then act as a reservoir for the sustained release of the drug directly at the implant site, reducing systemic toxicity and improving therapeutic efficacy.

  • Improved Osseointegration: By promoting a favorable biological response and potentially delivering osteogenic drugs, these coatings can enhance the integration of the implant with the surrounding bone tissue.[6]

Experimental Protocols

The following are generalized protocols for the hydrothermal synthesis of this compound coatings. Researchers should optimize these parameters based on the specific substrate and desired coating characteristics.

Protocol 1: Hydrothermal Synthesis on Titanium Substrates

This protocol is adapted from chemical conversion and hydrothermal methods for producing phosphate coatings on titanium and other metals.

Materials:

  • Titanium (Ti) substrates (e.g., disks or rods)

  • Zinc Oxide (ZnO)

  • Phosphoric Acid (H₃PO₄, 85%)

  • Nitric Acid (HNO₃, 65%)

  • Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) (optional, for Ca-doped coatings)

  • Sodium Chlorate (NaClO₃) (optional, as an accelerator)

  • Deionized (DI) water

  • Acetone (B3395972)

  • Ethanol (B145695)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Substrate Preparation:

    • Mechanically polish the Ti substrates with SiC paper of decreasing grit size (e.g., up to 1200 grit).

    • Ultrasonically clean the substrates in acetone for 15 minutes, followed by ethanol for 15 minutes, and finally rinse thoroughly with DI water.

    • Dry the substrates in a stream of nitrogen or in an oven.

  • Preparation of the Hydrothermal Solution:

    • For a typical phosphating solution, dissolve 14.7 g of ZnO powder in a mixture of 19.8 mL of 85% H₃PO₄ and 23.5 mL of 61% HNO₃, and then dilute with DI water to a final volume of 1000 mL.[1]

    • Adjust the pH of the solution to approximately 2.5 - 3.0 using H₃PO₄ or a suitable base if necessary.

  • Hydrothermal Reaction:

    • Place the cleaned Ti substrates in the Teflon-lined autoclave.

    • Pour the prepared hydrothermal solution into the autoclave, ensuring the substrates are fully submerged.

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to a temperature between 150°C and 200°C and maintain for a duration of 12 to 24 hours.[1]

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Post-Treatment:

    • Carefully remove the coated substrates from the autoclave.

    • Rinse the substrates with DI water to remove any residual salts.

    • Dry the coated substrates at 60°C for at least 1 hour.

Protocol 2: Drug Loading into the Coating

This protocol describes a general method for loading a drug into the porous this compound coating.

Materials:

  • This compound coated substrates

  • Drug of choice (e.g., Gentamicin, Doxorubicin)

  • Phosphate-buffered saline (PBS) or other suitable solvent for the drug

  • Vacuum desiccator

Procedure:

  • Prepare a solution of the drug in PBS at a desired concentration (e.g., 1 mg/mL).

  • Immerse the coated substrates in the drug solution.

  • Place the container with the substrates and drug solution in a vacuum desiccator and apply a vacuum for a short period (e.g., 15-30 minutes) to facilitate the infiltration of the drug solution into the pores of the coating.

  • Release the vacuum and allow the substrates to soak in the drug solution for an extended period (e.g., 24 hours) at room temperature or 37°C with gentle agitation.

  • Remove the substrates from the drug solution and gently rinse with PBS to remove any loosely adsorbed drug from the surface.

  • Dry the drug-loaded substrates under vacuum or in a desiccator at room temperature.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on zinc phosphate and related coatings.

Table 1: Corrosion Resistance of Zinc Phosphate Coatings

SubstrateCoating TypeCorrosion Current (Icorr) (µA/cm²)Polarization Resistance (Rp) (Ω·cm²)Reference
Pure ZincZinc Phosphate (pH 2.5)~10Not Reported[4]
Pure ZincUncoated~50Not Reported[4]
316L Stainless SteelZinc Phosphate (Hydrothermal, 200°C, 24h)Not Reported>12.0 ± 1.4 MPa (Adhesion Strength)[1]

Table 2: Biocompatibility of Zinc Phosphate Coatings

Cell LineCoating TypeAssayResultReference
Pre-osteoblasts (MC3T3-E1)Zinc Phosphate on Pure ZincCell Viability (MTT)>90% viability with 50% extract media after 5 days[4]
Endothelial CellsZinc Phosphate on Pure ZincCell Viability (MTT)>90% viability with 50% extract media after 5 days[4]
Osteoblasts (OBs) and hMSCsZinc-incorporated nano-cluster on TitaniumALP ActivitySignificantly increased on Zn-NC-15 surface[6]
Osteoblasts (MC3T3-E1)Zinc-substituted HydroxyapatiteCell ProliferationSignificant increase compared to pure HA[7]

Table 3: Drug Loading and Release from Zinc Phosphate-based Materials

MaterialDrugLoading CapacityRelease ProfileReference
Hollow hydroxy zinc phosphate nanospheresDoxorubicin>16 wt%Sustained release[5]
Mesoporous ZnO StructuresGentamicin263 mg/gFast initial release (90% in 2h)[8][9]
Porous HA microspheresGentamicin40.59% - 49.82%Initial burst release (48.72% - 65.68% in 18h)[10]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and application of this compound coatings.

Hydrothermal_Synthesis_Workflow cluster_prep Substrate Preparation cluster_synthesis Hydrothermal Synthesis cluster_post Post-Treatment Polish Mechanical Polishing Clean Ultrasonic Cleaning (Acetone, Ethanol, DI Water) Polish->Clean Dry_prep Drying Clean->Dry_prep Prepare_sol Prepare Hydrothermal Solution Dry_prep->Prepare_sol React Autoclave Reaction (150-200°C, 12-24h) Prepare_sol->React Cool Cooling React->Cool Rinse Rinsing with DI Water Cool->Rinse Dry_post Drying Rinse->Dry_post End Coated Substrate Dry_post->End Start Start Start->Polish Drug_Delivery_Application_Workflow cluster_outcomes Therapeutic Outcomes Coated_Substrate Hydrothermally Synthesized This compound Coating Drug_Loading Drug Loading via Soaking/ Vacuum Infiltration Coated_Substrate->Drug_Loading Implantation Implantation at Target Site Drug_Loading->Implantation Drug_Release Sustained Drug Release Implantation->Drug_Release Outcome1 Local Therapeutic Effect (e.g., Antibacterial, Anti-inflammatory) Drug_Release->Outcome1 Outcome2 Enhanced Tissue Regeneration/ Osseointegration Drug_Release->Outcome2 Outcome3 Reduced Systemic Toxicity Drug_Release->Outcome3 Logical_Relationships cluster_performance Performance Metrics Synthesis Hydrothermal Synthesis Parameters (Temp, Time, pH) Coating Coating Properties (Crystallinity, Morphology, Thickness) Synthesis->Coating determines Corrosion Corrosion Resistance Coating->Corrosion influences Biocompatibility Biocompatibility Coating->Biocompatibility influences Drug_Release Drug Release Kinetics Coating->Drug_Release influences Performance Biomedical Performance Corrosion->Performance Biocompatibility->Performance Drug_Release->Performance

References

Sonochemical Synthesis of Zinc Hydrogen Phosphate Nanoparticles: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sonochemical synthesis of zinc hydrogen phosphate (B84403) (ZnHPO₄) nanoparticles. This method offers a rapid, efficient, and scalable approach to producing nanoparticles with desirable characteristics for applications in drug delivery and other biomedical fields. The unique properties of sonochemically synthesized nanoparticles, such as high purity, small particle size, and narrow size distribution, make them promising candidates for advanced therapeutic systems.

Introduction to Sonochemical Synthesis

Sonochemistry utilizes the energy of ultrasonic waves to induce chemical reactions and materials synthesis. The process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures (several thousand Kelvin) and pressures (over 1000 atm).[1] These extreme conditions accelerate reaction rates and lead to the formation of unique nanostructured materials.

Compared to conventional methods, sonochemical synthesis of zinc phosphate nanoparticles offers several advantages:

  • Reduced Reaction Time: Significantly shorter synthesis duration compared to traditional precipitation methods.[1]

  • Smaller Particle Size: Produces nanoparticles with smaller average diameters.[1]

  • Higher Crystallinity: Enhances the crystalline structure of the resulting nanoparticles.[1]

  • Energy Efficiency: Consumes less energy compared to conventional synthesis routes.[1]

Applications in Drug Delivery

Zinc phosphate nanoparticles are biocompatible and biodegradable, making them excellent candidates for drug delivery systems.[2] Their high surface area-to-volume ratio allows for efficient loading of therapeutic agents. The sonochemical synthesis method can be tailored to control particle size and morphology, which are critical parameters influencing drug loading capacity, release kinetics, and cellular uptake. While specific research on drug loading and release from sonochemically synthesized zinc hydrogen phosphate is an emerging field, studies on zinc oxide nanoparticles provide a strong basis for their potential. For instance, doxorubicin-loaded zinc oxide nanoparticles prepared by a sonochemical-precipitation method have shown high encapsulation efficiency (>80%).

Experimental Protocols

This section details the protocols for the sonochemical synthesis of this compound nanoparticles and a general procedure for drug loading.

Protocol 1: Sonochemical Synthesis of this compound Nanoparticles

This protocol is adapted from a method for synthesizing zinc phosphate nanoparticles and is expected to yield crystalline this compound nanoparticles.[1]

Materials:

  • Zinc chloride (ZnCl₂)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Ammonia (B1221849) solution (25%)

  • Distilled water

Equipment:

  • Ultrasonic horn sonicator (e.g., 22 kHz frequency)

  • Beakers

  • Magnetic stirrer

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 2.0 M aqueous solution of zinc chloride (e.g., dissolve 7.06 g of ZnCl₂ in 25 mL of distilled water).

    • Prepare a 1.04 M aqueous solution of potassium dihydrogen phosphate (e.g., dissolve 3.53 g of KH₂PO₄ in 25 mL of distilled water).

  • Sonochemical Reaction:

    • Place the zinc chloride solution in a beaker under constant magnetic stirring.

    • Immerse the ultrasonic horn into the solution.

    • Add the potassium dihydrogen phosphate solution dropwise to the zinc chloride solution while applying ultrasonic irradiation.

    • Set the ultrasonic parameters as follows:

      • Frequency: 22 kHz

      • Amplitude: 40%

      • Sonication mode: 5 seconds ON, 5 seconds OFF cycle

      • Duration: 5 minutes

  • pH Adjustment and Precipitation:

    • After the initial 5 minutes of sonication, adjust the pH of the solution to 3.0 by adding ammonia solution dropwise.

    • Continue the sonication for an additional 5 minutes under the same parameters to facilitate the formation of a dense white precipitate of this compound nanoparticles.

  • Washing and Drying:

    • Filter the resulting white precipitate from the solution.

    • Wash the precipitate three times with distilled water to remove by-products and unreacted precursors.

    • Dry the washed nanoparticles in an oven at 80°C for 3 hours.

Protocol 2: General Procedure for Drug Loading (Example: Doxorubicin)

This is a generalized protocol for loading a model drug, doxorubicin (B1662922) (DOX), onto the synthesized this compound nanoparticles. Optimization of drug concentration, loading time, and pH will be necessary for specific applications.

Materials:

  • Synthesized this compound nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Nanoparticle Dispersion:

    • Disperse a known amount of this compound nanoparticles (e.g., 10 mg) in a specific volume of deionized water (e.g., 10 mL) and sonicate briefly to ensure a uniform suspension.

  • Drug Loading:

    • Prepare a stock solution of doxorubicin in deionized water (e.g., 1 mg/mL).

    • Add a specific volume of the DOX solution to the nanoparticle suspension.

    • Stir the mixture at room temperature for a specified period (e.g., 24 hours) in the dark to allow for drug adsorption onto the nanoparticle surface.

  • Separation and Quantification:

    • Centrifuge the suspension to separate the DOX-loaded nanoparticles from the supernatant.

    • Carefully collect the supernatant.

    • Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer at the appropriate wavelength for DOX (around 480 nm).

  • Calculation of Loading Efficiency and Capacity:

    • Drug Loading Efficiency (%): [(Total amount of DOX - Amount of free DOX) / Total amount of DOX] x 100

    • Drug Loading Capacity (%): [(Total amount of DOX - Amount of free DOX) / Weight of nanoparticles] x 100

Data Presentation

The following tables summarize the quantitative data from a comparative study of sonochemically synthesized (US) and conventionally synthesized (NUS) zinc phosphate nanoparticles.[1]

Table 1: Comparison of Synthesis Methods for Zinc Phosphate Nanoparticles

ParameterSonochemical (US)Conventional (NUS)
Reaction Time 15 minutes60 minutes
Average Particle Size 110.3 nm214.9 nm
Crystal Size 34.9 ± 1.6 nm32.1 ± 3.9 nm
Crystallinity 45.94 ± 0.6%36.19 ± 1.8%

Visualizations

The following diagrams illustrate the experimental workflow and the underlying mechanism of sonochemical synthesis.

Sonochemical_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Sonochemical Reaction cluster_precipitation Precipitation cluster_processing Post-Processing ZnCl2 Zinc Chloride Solution Mixing Dropwise Addition ZnCl2->Mixing KH2PO4 Potassium Dihydrogen Phosphate Solution KH2PO4->Mixing Sonication Ultrasonic Irradiation (22 kHz, 40% Amplitude, 5 min) pH_adjust pH Adjustment to 3.0 (Ammonia Solution) Sonication->pH_adjust Mixing->Sonication Sonication2 Continued Sonication (5 min) pH_adjust->Sonication2 Precipitate Formation of White Precipitate Sonication2->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing (3x with Distilled Water) Filtration->Washing Drying Drying (80°C, 3h) Washing->Drying Nanoparticles This compound Nanoparticles Drying->Nanoparticles Acoustic_Cavitation_Mechanism cluster_ultrasound Acoustic Cavitation cluster_effects Physicochemical Effects cluster_synthesis Nanoparticle Synthesis Ultrasound Ultrasonic Waves Bubble_Formation Bubble Formation Ultrasound->Bubble_Formation Bubble_Growth Bubble Growth Bubble_Formation->Bubble_Growth Bubble_Collapse Implosive Collapse Bubble_Growth->Bubble_Collapse Hot_Spots Localized Hot Spots (High T & P) Bubble_Collapse->Hot_Spots Microjets High-Speed Microjets Bubble_Collapse->Microjets Radical_Formation Free Radical Formation Hot_Spots->Radical_Formation Nucleation Enhanced Nucleation Hot_Spots->Nucleation Radical_Formation->Nucleation Microjets->Nucleation Growth Controlled Crystal Growth Nucleation->Growth Nanoparticles Formation of Nanoparticles Growth->Nanoparticles

References

Application Notes and Protocols for the Synthesis of Zinc Hydrogen Phosphate via Precipitation Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc hydrogen phosphate (B84403) (ZnHPO₄) and its hydrated forms are inorganic compounds of significant interest in various fields, including as anticorrosive pigments, in dental cements, and for biomedical applications due to their biocompatibility and low solubility in biological environments.[1] The precipitation method offers a straightforward and scalable approach for the synthesis of zinc hydrogen phosphate, allowing for control over particle size and morphology by tuning reaction parameters.[2] This document provides detailed experimental protocols for the synthesis of this compound via precipitation, along with data presentation and visualizations to guide researchers in this process.

Data Presentation

The following tables summarize key quantitative data from representative synthesis protocols for zinc phosphates.

Table 1: Reactant and Reaction Conditions for Zinc Phosphate Synthesis

ParameterMethod 1Method 2Method 3
Zinc Precursor Zinc Acetate (B1210297)Zinc ChlorideZinc Oxide
Phosphate Precursor Orthophosphoric AcidPotassium Dihydrogen PhosphatePhosphoric Acid
Molar/Weight Ratio 1:1 (Zn:P)[1]ZnCl₂: 0.05 gmol, KH₂PO₄: 0.026 gmol[3]H₃PO₄/ZnO weight ratio ≥ 1[4]
Solvent Distilled WaterDistilled WaterPhosphoric Acid
pH Not specified, but hydrazine (B178648) hydrate (B1144303) added[1]Adjusted to 3.0 with ammonia (B1221849) solution[3]Initial pH of 0.1M H₃PO₄ is 1.68
Temperature Not specified, stirring at room temperature impliedRoom Temperature (35 ± 2°C)[3]Ambient Temperature
Reaction Time 3 hours[1]60 minutes[3]Not specified
Post-treatment Filtration, washing with water and ethanol (B145695), calcination at 300°C for 24h[1]Filtration, washingMechanical kneading

Table 2: Characterization Data of Synthesized Zinc Phosphate

Characterization TechniqueResultReference
X-ray Diffraction (XRD) Monoclinic structure, average grain size ~15 nm[1]
X-ray Diffraction (XRD) Crystal size of 34.9 ± 1.6 nm (sonochemical) and 32.1 ± 3.9 nm (conventional)[3]
Scanning Electron Microscopy (SEM) Analysis of morphology[1]
Transmission Electron Microscopy (TEM) Analysis of morphology[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic peaks at 1010 cm⁻¹[1]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different precursors.

Protocol 1: Synthesis from Zinc Acetate and Orthophosphoric Acid

This protocol is adapted from a method for synthesizing zinc phosphate nanoparticles.[1]

Materials:

  • Zinc acetate (Zn(CH₃COO)₂)

  • Orthophosphoric acid (H₃PO₄)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Double distilled water

  • Ethanol

Equipment:

  • Magnetic stirrer with hotplate

  • Beakers

  • Burette or dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Muffle furnace

Procedure:

  • Prepare a 2 mmol solution of zinc acetate in double distilled water in a beaker.

  • Place the beaker on a magnetic stirrer and begin constant stirring.

  • Slowly add 2 mmol of orthophosphoric acid dropwise to the zinc acetate solution.

  • Add a few drops of hydrazine hydrate to the solution.

  • Continue stirring the mixture for 3 hours. A white precipitate will form.

  • Filter the white precipitate using a filtration apparatus.

  • Wash the precipitate several times with double distilled water, followed by a wash with ethanol to remove any organic impurities.

  • Dry the precipitate in an oven.

  • For nanoparticle formation and to ensure the anhydrous form, the resulting powder can be calcined in a muffle furnace at 300°C for 24 hours.[1]

Protocol 2: Synthesis from Zinc Chloride and Potassium Dihydrogen Phosphate

This protocol is based on a conventional precipitation method for producing zinc phosphate.[3]

Materials:

  • Zinc chloride (ZnCl₂)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Ammonia solution (25%)

  • Distilled water

Equipment:

  • Magnetic stirrer

  • Beakers

  • pH meter or pH indicator strips

  • Filtration apparatus

Procedure:

  • Prepare an aqueous solution of zinc chloride by dissolving 7.06 g (0.05 gmol) in 25 mL of distilled water.

  • In a separate beaker, prepare an aqueous solution of potassium dihydrogen phosphate by dissolving 3.53 g (0.026 gmol) in 25 mL of distilled water.

  • While stirring the zinc chloride solution, add the potassium dihydrogen phosphate solution dropwise. The clear solution will become turbid as the reaction proceeds.

  • After the complete addition of the potassium dihydrogen phosphate solution, adjust the pH of the reaction mixture to 3.0 using the ammonia solution. This will induce the formation of a dense white precipitate.

  • Allow the reaction to proceed for 60 minutes under continuous stirring at room temperature (35 ± 2°C).

  • Separate the precipitate by filtration.

  • Wash the precipitate with distilled water to remove any soluble byproducts.

  • Dry the final product in an oven at a suitable temperature (e.g., 60-80°C).

Protocol 3: Synthesis from Zinc Oxide and Phosphoric Acid

This protocol is adapted from a patented method for producing hydrated this compound.[4]

Materials:

  • Zinc oxide (ZnO)

  • Phosphoric acid (H₃PO₄)

Equipment:

  • Reactor or suitable reaction vessel

  • Mechanical stirrer or kneader

Procedure:

  • Place a measured amount of phosphoric acid into the reactor at ambient temperature.

  • Gradually add a determined quantity of zinc oxide to the phosphoric acid. The amount of zinc oxide should be chosen such that the weight ratio of H₃PO₄ to ZnO is greater than or equal to 1.[4]

  • Mechanically stir or knead the reaction mixture to ensure the complete dissolution of zinc oxide and to facilitate the formation of hydrated this compound.

  • Continue the mechanical mixing until the reaction is complete and a stable product is formed.

  • The resulting product, hydrated this compound (Zn₃(HPO₄)₃·3H₂O), can then be collected.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the precipitation synthesis of this compound.

G cluster_prep Reactant Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing prep_zn Prepare Zinc Precursor Solution mix Mix Reactants with Stirring prep_zn->mix prep_p Prepare Phosphate Precursor Solution prep_p->mix adjust_ph Adjust pH (if required) mix->adjust_ph precipitate Precipitate Formation adjust_ph->precipitate filter Filtration precipitate->filter wash Washing filter->wash dry Drying wash->dry calcine Calcination (Optional) dry->calcine end End dry->end w/o calcination calcine->end start Start start->prep_zn start->prep_p

Caption: General workflow for the synthesis of this compound.

Chemical Transformation Pathway

The following diagram illustrates the logical relationship in the formation of zinc phosphate precipitate from aqueous ions.

G cluster_reactants Aqueous Reactants cluster_process Process cluster_product Product Zn_ion Zn²⁺ (aq) precipitation Precipitation Zn_ion->precipitation PO4_ion HPO₄²⁻ / H₂PO₄⁻ (aq) PO4_ion->precipitation ZnHPO4 ZnHPO₄ (s) precipitation->ZnHPO4

Caption: Formation of this compound from aqueous ions.

References

Application Notes and Protocols: Zinc Hydrogen Phosphate Nanoparticles for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc hydrogen phosphate (B84403) nanoparticles (ZHPNPs) are emerging as a promising platform for advanced drug delivery systems. Their inherent biocompatibility, biodegradability, and pH-responsive nature make them particularly suitable for targeted cancer therapy.[1][2][3] Composed of elements generally regarded as safe, ZHPNPs offer a compelling alternative to other inorganic nanoparticle systems, with the potential for reduced systemic toxicity.[1][2][3] The acidic tumor microenvironment can trigger the dissolution of these nanoparticles, leading to the controlled release of encapsulated therapeutic agents directly at the site of action.[4][5][6] Furthermore, the release of zinc ions can synergistically contribute to anticancer activity by inducing oxidative stress and apoptosis in cancer cells.

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of ZHPNPs for drug delivery applications. Detailed protocols for key experiments are provided to guide researchers in this burgeoning field.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for zinc-based nanoparticles in drug delivery, providing a comparative baseline for experimental design and evaluation.

Table 1: Synthesis and Physicochemical Properties of Zinc-Based Nanoparticles

Nanoparticle TypeSynthesis MethodPrecursorsAverage Size (nm)MorphologyReference
Zinc Phosphate (Zn₃(PO₄)₂)PrecipitationZinc acetate (B1210297), Orthophosphoric acid~15Monoclinic[7]
Zinc Phosphate (ZnA)PrecipitationZinc nitrate, Diammonium hydrogen phosphate477Spherical[6]
Zinc Phosphate (ZnB)PrecipitationZinc nitrate, Disodium hydrogen phosphate521Spherical[6]
Zinc Phosphate (ZnC)PrecipitationZinc nitrate, Sodium diphosphate-Irregular[6]
Zinc Phosphate (ZnD)PrecipitationZinc nitrate, Sodium triphosphate-Irregular[6]
Doxorubicin-loaded ZnO@dextranCo-precipitationZinc acetate, Dextran11.5Spherical[4]

Table 2: In Vitro Cytotoxicity of Zinc-Based Nanoparticles

Nanoparticle FormulationCell LineAssayIC50 ValueReference
Doxorubicin-loaded ZnO@dextranMCF-7 (Breast Cancer)MTT0.14 µg/mL[4]
Doxorubicin (B1662922) (Free Drug)MCF-7 (Breast Cancer)MTT0.55 µg/mL[4]
Doxorubicin-conjugated ZnO NPsA549 (Lung Cancer)MTT0.34 µg/mL[8]
Doxorubicin (Free Drug)A549 (Lung Cancer)MTT0.56 µg/mL[8]
Zinc Phosphate (ZnA)S. aureusBroth dilution0.5-1.6 mmol/L[7]
Zinc Phosphate (ZnA)E. coliBroth dilution0.8-1.5 mmol/L[7]

Table 3: Drug Loading and Release from Zinc-Based Nanoparticles

Nanoparticle FormulationDrugLoading Efficiency (%)Release ConditionsCumulative Release (%)Reference
Doxorubicin-loaded ZnO@dextranDoxorubicin88%pH 5.0 (24h)93.1%[4]
Doxorubicin-loaded ZnO@dextranDoxorubicin-pH 7.4 (24h)7%[4]
Doxorubicin-loaded ZnO NPsDoxorubicin>80%--[9]
Folic acid-coated ZnO NPsFolic Acid-pH 7.4 (24h)95%[10]

Table 4: In Vivo Data for Zinc-Based Nanoparticles

Nanoparticle FormulationAnimal ModelAdministration RouteDosageKey FindingReference
Zinc Phosphate (ZnA, B, C, D)RatsDietary2,000 mg Zn/kg dietDecreased bacterial population in feces.[7]
Doxorubicin-loaded ZnO@dextranEhrlich Ascites Carcinoma MiceIntravenous-4-fold increase in anti-tumor efficacy compared to free DOX.[4]
ZnO NPsDalton's Lymphoma Ascites MiceOral50 µg/kgDecreased tumor volume and increased lifespan.[11]
ZnO NPsMiceDietary1600 mg Zn/kg food (270 days)No significant zinc accumulation in major organs outside the GI tract.[12]

Experimental Protocols

Synthesis of Zinc Hydrogen Phosphate Nanoparticles (ZHPNPs)

This protocol describes a facile precipitation method for the synthesis of ZHPNPs.

Materials:

Procedure:

  • Prepare a 0.2 M solution of zinc acetate dihydrate in deionized water with continuous stirring.

  • Slowly add a 0.2 M solution of ortho-phosphoric acid dropwise to the zinc acetate solution under vigorous stirring.

  • Add a few drops of hydrazine hydrate to the solution.

  • Continue stirring the mixture at room temperature for 3 hours to allow for the formation of a white precipitate.

  • Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.

  • Wash the precipitate three times with deionized water and then three times with ethanol to remove unreacted precursors and byproducts.

  • Dry the washed precipitate in an oven at 80°C for 12 hours to obtain ZHPNP powder.

  • For crystalline nanoparticles, the dried powder can be calcined in a muffle furnace at 300°C for 24 hours.[7]

Characterization: The synthesized ZHPNPs should be characterized using techniques such as X-ray Diffraction (XRD) for crystalline structure, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to determine their size and morphology.[7]

Doxorubicin (DOX) Loading onto ZHPNPs

This protocol details the loading of the chemotherapeutic drug doxorubicin onto the surface of ZHPNPs.

Materials:

  • Synthesized ZHPNPs

  • Doxorubicin hydrochloride (DOX)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Disperse 10 mg of ZHPNPs in 10 mL of deionized water and sonicate for 15 minutes to ensure a homogenous suspension.

  • Prepare a 1 mg/mL stock solution of DOX in deionized water.

  • Add 5 mL of the DOX stock solution to the ZHPNP suspension.

  • Stir the mixture at room temperature in the dark for 24 hours to allow for drug loading.

  • Centrifuge the suspension at 12,000 rpm for 20 minutes to separate the DOX-loaded ZHPNPs (DOX-ZHPNPs) from the supernatant containing unloaded drug.

  • Carefully collect the supernatant for quantification of unloaded DOX.

  • Wash the DOX-ZHPNP pellet twice with deionized water to remove any loosely bound drug.

  • Lyophilize the final DOX-ZHPNP product and store at 4°C.

Quantification of Drug Loading: The drug loading content (DLC) and encapsulation efficiency (EE) can be determined by measuring the concentration of DOX in the supernatant using a UV-Vis spectrophotometer at a wavelength of 480 nm.

  • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

  • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

In Vitro pH-Responsive Drug Release Study

This protocol describes how to evaluate the pH-dependent release of DOX from DOX-ZHPNPs.

Materials:

  • DOX-ZHPNPs

  • Phosphate Buffered Saline (PBS) at pH 7.4 (physiological pH) and pH 5.5 (tumor microenvironment pH)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Magnetic stirrer

Procedure:

  • Disperse 5 mg of DOX-ZHPNPs in 5 mL of the respective PBS buffer (pH 7.4 or 5.5).

  • Transfer the suspension into a dialysis bag and securely seal it.

  • Immerse the dialysis bag in 100 mL of the corresponding fresh PBS buffer in a beaker.

  • Place the beaker on a magnetic stirrer at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh buffer to maintain a constant volume.

  • Quantify the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the cumulative percentage of drug release at each time point.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to assess the cytotoxicity of free DOX, blank ZHPNPs, and DOX-ZHPNPs against a cancer cell line (e.g., MCF-7).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Free DOX, blank ZHPNPs, and DOX-ZHPNPs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of free DOX, blank ZHPNPs, and DOX-ZHPNPs in the cell culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the prepared dilutions. Include untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells) x 100 .

  • The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the drug concentration.

In Vivo Antitumor Efficacy Study

This protocol provides a general framework for evaluating the antitumor efficacy of DOX-ZHPNPs in a murine tumor model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • Cancer cell line for tumor induction (e.g., 4T1 murine breast cancer cells)

  • DOX-ZHPNPs, free DOX, blank ZHPNPs

  • Saline solution (0.9% NaCl)

Procedure:

  • Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse to establish the tumor model.

  • When the tumors reach a volume of approximately 100 mm³, randomly divide the mice into treatment groups (e.g., Saline control, blank ZHPNPs, free DOX, DOX-ZHPNPs).

  • Administer the treatments intravenously via the tail vein at a predetermined dosage and schedule (e.g., every 3 days for 5 injections).

  • Monitor the tumor volume and body weight of the mice every other day. Tumor volume can be calculated using the formula: (Length x Width²) / 2 .

  • At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, apoptosis assays).

  • Major organs (heart, liver, spleen, lungs, kidneys) should also be collected for histological examination to assess systemic toxicity.

Visualizations: Workflows and Signaling Pathways

Experimental_Workflow

Caption: Experimental workflow for ZHPNP-based drug delivery.

Cellular_Uptake_and_Action

Caption: Cellular uptake and mechanism of action of DOX-ZHPNPs.

Signaling_Pathway

Caption: Signaling pathways modulated by zinc ions in cancer cells.

References

Application Notes and Protocols: Zinc Hydrogen Phosphate as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of zinc hydrogen phosphate (B84403) as a versatile and efficient catalyst in several key organic reactions. The protocols detailed below are intended to serve as a foundational guide for the practical application of this catalyst in a laboratory setting.

Introduction to Zinc Hydrogen Phosphate as a Catalyst

This compound (Zn(H₂PO₄)₂) is a solid acid catalyst that has garnered attention in organic synthesis due to its potential for high catalytic activity, operational simplicity, and reusability. Its acidic nature makes it a suitable catalyst for a variety of condensation reactions that are fundamental in the synthesis of heterocyclic compounds, many of which form the backbone of pharmacologically active molecules. This document focuses on its application in three widely utilized multicomponent reactions: the Pechmann condensation for coumarin (B35378) synthesis, the Biginelli reaction for the synthesis of dihydropyrimidinones, and the Hantzsch synthesis of 1,4-dihydropyridines.

Catalyst Preparation: Synthesis of this compound

Several methods are available for the synthesis of this compound. A common and straightforward laboratory procedure involves the reaction of zinc oxide with phosphoric acid.[1]

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place a specific molar equivalent of zinc oxide (ZnO).

  • Addition of Acid: Slowly add a stoichiometric amount of 85% phosphoric acid (H₃PO₄) to the zinc oxide under constant stirring. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction: Continue stirring the mixture at room temperature for 24 hours. The initially formed paste will gradually transform into a solid mass.

  • Washing and Drying: The resulting solid is then washed with distilled water to remove any unreacted starting materials and dried in an oven at 100-120 °C for several hours to obtain the anhydrous this compound catalyst.

  • Characterization: The catalyst can be characterized by techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm its structure and purity.

Application in Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a classic method for the synthesis of coumarins, which are an important class of compounds with diverse biological activities.[2][3] Zinc-based catalysts have been shown to be effective in promoting this reaction.[2][3][4]

Reaction Scheme:

Pechmann_Condensation cluster_reactants Reactants cluster_products Products phenol Phenol plus1 + phenol->plus1 beta_ketoester β-Ketoester arrow1 beta_ketoester->arrow1 plus1->beta_ketoester catalyst Zn(H₂PO₄)₂ (catalyst) coumarin Coumarin arrow1->coumarin water + H₂O coumarin->water

Caption: General scheme of the Pechmann condensation.

Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin

  • Reactant Mixture: In a round-bottom flask, combine resorcinol (B1680541) (1 mmol), ethyl acetoacetate (B1235776) (1.2 mmol), and this compound (10 mol%).

  • Reaction Conditions: Heat the mixture at 120-130 °C under solvent-free conditions with constant stirring for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add ethanol (B145695) to dissolve the product and filter to separate the solid catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Data Presentation: Pechmann Condensation using Zinc-based Catalysts

Phenolβ-KetoesterCatalystTemperature (°C)Time (h)Yield (%)Reference
ResorcinolEthyl acetoacetateZnCl₂1000.595[4]
PhloroglucinolEthyl acetoacetateTi(IV)-doped ZnO110388[2][3]
ResorcinolEthyl acetoacetateZn(H₂PO₄)₂ (inferred)120-1302-4Good to ExcellentN/A

Note: Data for Zn(H₂PO₄)₂ is inferred based on the performance of similar zinc-based catalysts.

Reaction Mechanism Pathway

Pechmann_Mechanism A Phenol + β-Ketoester B Transesterification (Catalyzed by Zn²⁺) A->B C Intermediate Ester B->C D Intramolecular Electrophilic Substitution C->D E Cyclized Intermediate D->E F Dehydration E->F G Coumarin F->G

Caption: Simplified mechanism of the Pechmann condensation.

Application in Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are known for their wide range of biological activities.[5][6] Zinc salts have been effectively used to catalyze this reaction.[7][8][9][10][11]

Reaction Scheme:

Biginelli_Reaction cluster_reactants Reactants cluster_products Products aldehyde Aldehyde plus1 + aldehyde->plus1 beta_ketoester β-Ketoester plus2 + beta_ketoester->plus2 urea (B33335) Urea/Thiourea (B124793) arrow1 urea->arrow1 plus1->beta_ketoester plus2->urea catalyst Zn(H₂PO₄)₂ (catalyst) dhpm Dihydropyrimidinone arrow1->dhpm water + H₂O dhpm->water

Caption: General scheme of the Biginelli reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone

  • Reactant Mixture: In a round-bottom flask, mix an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (15 mol%).

  • Reaction Conditions: Reflux the mixture in ethanol for 4-6 hours with stirring.

  • Monitoring: Track the reaction's progress using TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Data Presentation: Biginelli Reaction using Zinc-based Catalysts

Aldehydeβ-KetoesterUrea/ThioureaCatalystTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateUreaZnCl₂80292[9]
4-ChlorobenzaldehydeEthyl acetoacetateUreaZn(NO₃)₂Reflux (Ethanol)1.597[8]
Various AldehydesEthyl acetoacetateUreaZn(H₂PO₄)₂ (inferred)Reflux (Ethanol)4-6Good to ExcellentN/A

Note: Data for Zn(H₂PO₄)₂ is inferred based on the performance of similar zinc-based catalysts.

Reaction Mechanism Pathway

Biginelli_Mechanism A Aldehyde + Urea B Condensation (Catalyzed by Zn²⁺) A->B C Acyliminium Ion Intermediate B->C D Nucleophilic addition of β-Ketoester C->D E Open-chain Intermediate D->E F Cyclization and Dehydration E->F G Dihydropyrimidinone F->G Hantzsch_Reaction cluster_reactants Reactants cluster_products Products aldehyde Aldehyde plus1 + aldehyde->plus1 beta_ketoester1 2x β-Ketoester plus2 + beta_ketoester1->plus2 ammonia Ammonia Source arrow1 ammonia->arrow1 plus1->beta_ketoester1 plus2->ammonia catalyst Zn(H₂PO₄)₂ (catalyst) dhp 1,4-Dihydropyridine arrow1->dhp water + 2H₂O dhp->water Experimental_Workflow start Start reactants Mix Reactants and This compound Catalyst start->reactants reaction Stir under specified Temperature and Time reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring workup Reaction Work-up (Cooling, Filtration) monitoring->workup Reaction Complete purification Purification of Product (Recrystallization or Chromatography) workup->purification characterization Characterization of Product (NMR, IR, Mass Spec) purification->characterization end End characterization->end

References

Application Notes and Protocols for Heavy Metal Removal from Wastewater using Zinc Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy metal contamination in wastewater is a significant environmental concern due to the toxicity and non-biodegradability of these pollutants. Zinc hydrogen phosphate (B84403) (Zn(H₂PO₄)₂) is an effective adsorbent for the removal of various heavy metal ions from aqueous solutions. Its efficacy stems from a combination of mechanisms, including ion exchange, surface precipitation, and complexation. These application notes provide detailed protocols for the synthesis of zinc hydrogen phosphate and its application in the removal of heavy metals from wastewater, intended for researchers, scientists, and professionals in drug development and environmental science.

Data Presentation

The following tables summarize the quantitative data on the removal of various heavy metals using zinc phosphate-based adsorbents as reported in the literature.

Table 1: Adsorption Capacities of Zinc Phosphate-Based Adsorbents for Various Heavy Metals

Adsorbent MaterialHeavy Metal IonMaximum Adsorption Capacity (mg/g)Reference
Zinc Phosphate/Hydroxyapatite Nano-rods (ZPh/HPANRs)Ni²⁺515.4[1]
Zinc Phosphate/Hydroxyapatite Nano-rods (ZPh/HPANRs)Co²⁺758[1]
Zinc Oxide/Phosphate Modified Biochar (ZMP)Cu²⁺119.42[2]
Zinc Oxide Nanoparticle Anchored Carbon (ZnO-C)Zn(II)215[3]
Zinc Oxide Nanoparticle Anchored Carbon (ZnO-C)Cd(II)213[3]
Zinc Oxide Nanoparticle Anchored Carbon (ZnO-C)Co(II)206[3]
Zinc Oxide Nanoparticle Anchored Carbon (ZnO-C)Mn(II)231[3]

Table 2: Removal Efficiency of Heavy Metals by Zinc Phosphate-Based Adsorbents

Adsorbent MaterialHeavy Metal IonInitial Concentration (mg/L)Removal Efficiency (%)Reference
Zinc Oxide/Phosphate Modified Gel (NJZ)Cd(II)Not Specified90.67[2][4]
Zinc Oxide/Phosphate Modified Biochar (ZMP)Cu²⁺Not Specified>90[2][4]

Experimental Protocols

Synthesis of this compound Adsorbent

This protocol describes a precipitation method for the synthesis of this compound.

Materials:

  • Zinc chloride (ZnCl₂) or Zinc oxide (ZnO)

  • Potassium dihydrogen phosphate (KH₂PO₄) or Phosphoric acid (H₃PO₄)

  • Ammonia (B1221849) solution (25%) or Sodium hydroxide (B78521) (NaOH)

  • Distilled water

Procedure:

  • Precursor Solution Preparation:

    • Method A (using ZnCl₂ and KH₂PO₄): Prepare an aqueous solution of zinc chloride (e.g., 0.5 M) and an aqueous solution of potassium dihydrogen phosphate (e.g., 0.25 M).

    • Method B (using ZnO and H₃PO₄): Place phosphoric acid in a reactor and gradually add zinc oxide powder while stirring. Ensure the mass ratio of H₃PO₄ to ZnO is greater than or equal to 1.

  • Precipitation:

    • Method A: Slowly add the potassium dihydrogen phosphate solution to the zinc chloride solution under constant stirring. Adjust the pH of the mixture to approximately 3.0 using ammonia solution to induce the formation of a dense white precipitate.

    • Method B: Mechanically knead the reaction mixture of phosphoric acid and zinc oxide to form hydrated this compound.

  • Aging and Washing:

    • Allow the precipitate to age in the mother liquor for a specified time (e.g., 60 minutes) under continuous stirring to ensure complete reaction.

    • Separate the precipitate by filtration or centrifugation.

    • Wash the collected precipitate several times with distilled water to remove any unreacted precursors and by-products.

  • Drying:

    • Dry the washed precipitate in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Characterization (Optional but Recommended):

    • Characterize the synthesized this compound using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Scanning Electron Microscopy (SEM) to observe the morphology.

Batch Adsorption Experiments for Heavy Metal Removal

This protocol outlines the procedure for evaluating the performance of the synthesized this compound in removing heavy metals from aqueous solutions.

Materials:

  • Synthesized this compound adsorbent

  • Stock solutions (e.g., 1000 mg/L) of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄·5H₂O)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

  • Conical flasks or beakers

  • Shaker or magnetic stirrer

  • pH meter

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Procedure:

  • Preparation of Heavy Metal Solutions: Prepare working solutions of desired heavy metal concentrations by diluting the stock solution with distilled water.

  • Effect of pH:

    • Add a fixed amount of this compound adsorbent (e.g., 0.1 g) to a series of flasks containing a fixed volume (e.g., 50 mL) of a specific heavy metal solution (e.g., 50 mg/L).

    • Adjust the initial pH of the solutions to a range of values (e.g., 2, 3, 4, 5, 6, 7) using HCl or NaOH.

    • Agitate the flasks at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined equilibrium time (e.g., 24 hours).

    • After agitation, filter the solutions and analyze the final concentration of the heavy metal using AAS or ICP-OES.

  • Effect of Contact Time (Kinetics):

    • Add a fixed amount of adsorbent to flasks containing the heavy metal solution at the optimal pH determined from the previous step.

    • Agitate the flasks and withdraw samples at different time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • Filter the samples and analyze the final heavy metal concentration.

  • Effect of Adsorbent Dose:

    • Vary the amount of this compound adsorbent (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 g) added to flasks containing the heavy metal solution at the optimal pH and for the determined equilibrium time.

    • Agitate the flasks, filter, and analyze the final heavy metal concentration.

  • Adsorption Isotherms:

    • Add a fixed amount of adsorbent to flasks containing varying initial concentrations of the heavy metal solution (e.g., 10, 25, 50, 100, 200 mg/L) at the optimal pH.

    • Agitate the flasks until equilibrium is reached, then filter and analyze the final heavy metal concentrations.

Data Analysis:

  • Removal Efficiency (%): Calculate using the formula: % Removal = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial and Cₑ is the equilibrium heavy metal concentration.

  • Adsorption Capacity (qₑ, mg/g): Calculate using the formula: qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

  • Kinetic Models: Analyze the time-dependent data using pseudo-first-order and pseudo-second-order kinetic models.

  • Isotherm Models: Analyze the equilibrium data using Langmuir and Freundlich isotherm models to understand the adsorption behavior.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_adsorption Batch Adsorption Experiments cluster_analysis Data Analysis s1 Prepare Precursor Solutions (e.g., ZnCl₂ and KH₂PO₄) s2 Precipitation (pH adjustment) s1->s2 s3 Aging and Washing s2->s3 s4 Drying s3->s4 a1 Prepare Heavy Metal Solutions s4->a1 Adsorbent a2 Vary Parameters (pH, Contact Time, Adsorbent Dose) a1->a2 a3 Agitation and Filtration a2->a3 a4 Analyze Final Concentration (AAS/ICP-OES) a3->a4 d1 Calculate Removal Efficiency and Adsorption Capacity a4->d1 Data d2 Kinetic Modeling d1->d2 d3 Isotherm Modeling d1->d3

Caption: Experimental workflow for synthesis and application of this compound.

Proposed Mechanism of Heavy Metal Removal

removal_mechanism cluster_wastewater Wastewater cluster_adsorbent This compound Surface cluster_mechanisms Adsorption Mechanisms M Heavy Metal Ions (M²⁺) ZHP Zn(H₂PO₄)₂ M->ZHP Adsorption IE Ion Exchange (Zn²⁺ released) ZHP->IE P Surface Precipitation (M₃(PO₄)₂) ZHP->P C Surface Complexation with Phosphate Groups ZHP->C

Caption: Proposed mechanisms for heavy metal removal by this compound.

References

Application Notes and Protocols: Zinc Pyrophosphate Synthesis from Zinc Hydrogen Phosphate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc pyrophosphate (Zn₂P₂O₇) is a promising inorganic biomaterial with applications in various fields, including as a pigment, in dental cements, and increasingly, in biomedical applications such as drug delivery and as an anticancer agent.[1][2] Its biocompatibility and non-toxic nature make it an attractive candidate for therapeutic applications.[1][2] A common and effective method for synthesizing zinc pyrophosphate is through the thermal decomposition of a zinc hydrogen phosphate (B84403) (ZnHPO₄) precursor. This method offers control over the purity and physicochemical properties of the final product.

These application notes provide detailed protocols for the synthesis of zinc hydrogen phosphate and its subsequent conversion to zinc pyrophosphate, along with characterization methods and potential applications in drug delivery research.

Physicochemical Properties

A clear understanding of the properties of both the precursor and the final product is essential for successful synthesis and application.

PropertyThis compound (ZnHPO₄)Zinc Pyrophosphate (Zn₂P₂O₇)
Molecular Formula ZnHPO₄Zn₂P₂O₇
Molar Mass 161.37 g/mol 304.72 g/mol [3]
Appearance White crystalline powderWhite crystalline powder[3]
Crystal System OrthorhombicMonoclinic[3]
Solubility in Water Sparingly solubleInsoluble[3]
Solubility in Acids SolubleSoluble in dilute acids[3]
Thermal Decomposition Decomposes to zinc pyrophosphate upon heating.Thermally stable at high temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound (ZnHPO₄) Precursor via Precipitation

This protocol details the synthesis of this compound nanoparticles by a precipitation method.

Materials:

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven or muffle furnace

Procedure:

  • Prepare a 2 mmol solution of zinc acetate in deionized water with constant stirring.

  • Slowly add a 2 mmol solution of orthophosphoric acid dropwise to the zinc acetate solution under continuous stirring.[4]

  • Add a few drops of hydrazine hydrate to the reaction mixture.[4]

  • Continue stirring the solution for 3 hours at room temperature, during which a white precipitate of this compound will form.[4]

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate several times with deionized water, followed by a final wash with ethanol to remove any unreacted reagents and organic impurities.[4]

  • Dry the collected white powder in an oven at 80°C for 2-3 hours.

Protocol 2: Thermal Conversion of this compound to Zinc Pyrophosphate (Zn₂P₂O₇)

This protocol describes the thermal decomposition of the synthesized this compound precursor to obtain zinc pyrophosphate.

Materials:

  • Dried this compound (ZnHPO₄) powder from Protocol 1.

Equipment:

  • High-temperature muffle furnace with programmable temperature control.

  • Ceramic crucible.

Procedure:

  • Place the dried this compound powder in a ceramic crucible.

  • Transfer the crucible to the muffle furnace.

  • Heat the sample from room temperature to a target temperature between 550°C and 650°C. A suggested heating rate is 5-10°C/min to ensure uniform decomposition.

  • Hold the temperature at the target for 2-3 hours to ensure complete conversion to zinc pyrophosphate.

  • After the heat treatment, allow the furnace to cool down to room temperature naturally.

  • Collect the resulting white powder, which is zinc pyrophosphate.

Characterization of Precursor and Product

To ensure the successful synthesis and desired properties of the materials, a thorough characterization is crucial.

Characterization TechniqueThis compound (Precursor)Zinc Pyrophosphate (Product)
X-Ray Diffraction (XRD) Analysis will confirm the crystalline phase and purity of the synthesized ZnHPO₄.XRD analysis will confirm the formation of the monoclinic phase of Zn₂P₂O₇ and the absence of the precursor phase. The average grain size can be calculated using the Scherrer equation.[3]
Fourier-Transform Infrared Spectroscopy (FTIR) The spectrum will show characteristic absorption bands for the P-O and O-H bonds in the hydrogen phosphate group.The FTIR spectrum will show the characteristic vibrational bands for the P-O-P bridge in the pyrophosphate group, confirming the conversion.
Scanning Electron Microscopy (SEM) SEM images will reveal the morphology and particle size of the precursor powder.SEM analysis will show the morphology of the zinc pyrophosphate particles, which may differ from the precursor due to the high-temperature treatment.
Transmission Electron Microscopy (TEM) TEM can provide more detailed information on the nanoparticle size and morphology of the precursor.TEM images will reveal the size and shape of the resulting zinc pyrophosphate nanoparticles.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) TGA-DSC analysis will show the weight loss corresponding to the dehydration and conversion of ZnHPO₄ to Zn₂P₂O₇ and the associated thermal events (endothermic/exothermic peaks).TGA will show the thermal stability of the synthesized zinc pyrophosphate.

Application Notes: Zinc Pyrophosphate in Drug Delivery

Zinc-based nanoparticles, including zinc phosphate and zinc oxide, have been extensively studied for their potential in drug delivery systems due to their biocompatibility and pH-sensitive properties.[5][6] Zinc pyrophosphate nanoparticles synthesized from a this compound precursor are expected to share these favorable characteristics, making them suitable candidates for targeted drug delivery applications, particularly for cancer therapy.

Key Advantages for Drug Delivery:

  • Biocompatibility: Zinc is an essential trace element in the human body, and its phosphate salts are generally considered biocompatible.[1][2]

  • pH-Sensitivity: Zinc phosphate-based materials can exhibit pH-dependent dissolution, allowing for controlled drug release in the acidic tumor microenvironment.

  • High Surface Area: Nanoparticles offer a large surface area for efficient drug loading.

Protocol 3: Doxorubicin Loading on Zinc Pyrophosphate Nanoparticles

This protocol provides a general method for loading an anticancer drug, Doxorubicin (DOX), onto the surface of the synthesized zinc pyrophosphate nanoparticles.

Materials:

  • Synthesized zinc pyrophosphate (Zn₂P₂O₇) nanoparticles.

  • Doxorubicin hydrochloride (DOX).

  • Phosphate-buffered saline (PBS, pH 7.4).

  • Deionized water.

Equipment:

  • Ultrasonicator.

  • Centrifuge.

  • UV-Vis spectrophotometer.

Procedure:

  • Disperse a known concentration of zinc pyrophosphate nanoparticles in deionized water and sonicate for 15-30 minutes to ensure a uniform suspension.

  • Prepare a stock solution of Doxorubicin in deionized water.

  • Add the Doxorubicin solution to the nanoparticle suspension and stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto the nanoparticle surface.

  • After incubation, centrifuge the suspension to separate the DOX-loaded nanoparticles from the supernatant.

  • Carefully collect the supernatant to determine the amount of unloaded drug.

  • Wash the nanoparticle pellet with PBS (pH 7.4) to remove any loosely bound drug and centrifuge again. Repeat the washing step twice.

  • Resuspend the final DOX-loaded zinc pyrophosphate nanoparticles in a suitable buffer for further in vitro or in vivo studies.

  • Determine the drug loading efficiency by measuring the concentration of DOX in the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of Doxorubicin.

Visualizing the Process

To better understand the synthesis and transformation, the following diagrams illustrate the key workflows and relationships.

experimental_workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_conversion Protocol 2: Thermal Conversion cluster_application Protocol 3: Drug Loading A Zinc Acetate Solution C Precipitation Reaction A->C B Orthophosphoric Acid Solution B->C D Filtration & Washing C->D E Drying D->E F This compound (ZnHPO₄) E->F G Calcination (550-650°C) F->G Thermal Decomposition H Zinc Pyrophosphate (Zn₂P₂O₇) G->H I Nanoparticle Suspension H->I K Incubation I->K J Doxorubicin Solution J->K L Centrifugation & Washing K->L M DOX-Loaded Nanoparticles L->M

Caption: Experimental workflow for the synthesis of zinc pyrophosphate and its application in drug loading.

logical_relationship Precursor This compound (ZnHPO₄) Process Thermal Decomposition (Heat Treatment) Precursor->Process Product Zinc Pyrophosphate (Zn₂P₂O₇) Process->Product Application Drug Delivery Vehicle Product->Application

Caption: Logical relationship from precursor to final application.

References

Application Notes and Protocols for the Biocompatibility of Zinc Hydrogen Phosphate in Bone Implants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biocompatibility of zinc hydrogen phosphate (B84403) for bone implant applications. This document details the material's effects on cellular viability, osteogenic differentiation, and the underlying molecular signaling pathways. Detailed protocols for key biocompatibility assessment assays are also provided to facilitate further research and development in this promising area of bone tissue engineering.

Introduction

Zinc is an essential trace element crucial for normal bone development, growth, and maintenance. It is a vital component of numerous metalloenzymes and transcription factors involved in bone metabolism. Zinc has been shown to stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation, while simultaneously inhibiting the activity of osteoclasts, which are involved in bone resorption. These properties make zinc-containing biomaterials, such as zinc hydrogen phosphate, attractive candidates for bone implant applications. This compound can be synthesized through various methods, including precipitation and hydrothermal techniques, and can be fabricated into porous scaffolds to support bone tissue ingrowth.

In Vitro Biocompatibility

The biocompatibility of this compound has been evaluated through a series of in vitro assays assessing its cytotoxicity and its potential to promote osteogenic differentiation of bone-related cells.

Cytotoxicity Assessment

The cytotoxicity of this compound is a critical parameter for its use in biomedical applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability. Studies have shown that the cytotoxicity of zinc-containing materials is dose-dependent. While optimal concentrations of zinc promote cell proliferation, excessive zinc ion release can be detrimental to cell health.

Table 1: Quantitative Analysis of Osteoblast Viability on Zinc-Containing Scaffolds

Material/ConditionCell TypeTime PointCell Viability (%)Reference
Control (Tissue Culture Plastic)MC3T3-E13 days100[1]
Porous Zinc Scaffold Extract (25%)MC3T-E13 days~95[1]
Porous Zinc Scaffold Extract (50%)MC3T3-E13 days~85[1]
Porous Zinc Scaffold Extract (100%)MC3T3-E13 days< 40[1]
Control (Tissue Culture Plastic)MC3T3-E15 days100[1]
Porous Zinc Scaffold Extract (25%)MC3T3-E15 days~110[1]
Porous Zinc Scaffold Extract (50%)MC3T3-E15 days~90[1]
Porous Zinc Scaffold Extract (100%)MC3T3-E15 days< 50[1]
Osteogenic Differentiation

A key indicator of a biomaterial's potential for bone regeneration is its ability to promote the differentiation of osteoprogenitor cells into mature, bone-forming osteoblasts. This process is often evaluated by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenic differentiation, and by quantifying the expression of key osteogenic genes.

Increased ALP activity is a hallmark of osteoblast differentiation and is crucial for the mineralization of the bone matrix. Zinc is a known cofactor for ALP, and materials that release zinc ions can enhance its enzymatic activity.

Table 2: Alkaline Phosphatase Activity in Osteoblasts Exposed to Zinc

Material/ConditionCell TypeTime PointALP Activity (Fold Change vs. Control)Reference
Zinc Sulfate (10⁻⁵ M)MC3T3-E148 hoursSignificant Increase[2]
Zinc-doped TCPOsteoblasts21 daysUpregulated[3]
Zinc-doped Calcium SilicateBone Marrow PCs14 days~2.5
Zinc Phosphate Glass Microspheres (3 mol%)MC3T3-E114 daysSignificant Increase[4]

The differentiation of osteoblasts is controlled by a complex network of transcription factors and the expression of specific bone matrix proteins. Key genes involved in this process include Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation, Collagen type I alpha 1 (COL1A1), the main component of the organic bone matrix, and Osteocalcin (OCN), a late marker of osteoblast maturation and mineralization.

Table 3: Relative Gene Expression of Osteogenic Markers in Osteoblasts

Material/ConditionCell TypeTime PointRUNX2 (Fold Change)COL1A1 (Fold Change)OCN (Fold Change)Reference
Zinc Sulfate (10⁻⁵ M)MC3T3-E148 hoursIncreasedNo Significant EffectNo Significant Effect[2]
Zinc-doped TCPOsteoblasts21 daysNo Significant Change--[3]
Ti(HPO₄)₂/Zn₃(PO₄)₂MC3T3-E1 & hBM-MSCs-EnhancedEnhancedEnhanced[5]
Zinc-implanted TiO₂rBMSCs-UpregulatedUpregulatedUpregulated[6]

In Vivo Biocompatibility and Bone Regeneration

In vivo studies in animal models are essential to evaluate the biocompatibility and bone regeneration capacity of implant materials in a physiological environment. Zinc-based implants have been shown to promote new bone formation and integrate well with host bone tissue.

Table 4: Histomorphometric Analysis of In Vivo Bone Formation

Implant MaterialAnimal ModelDefect SiteTime PointNew Bone Formation (%)Bone-Implant Contact (%)Reference
Zn-1X (Mg, Ca, Sr) alloysMouseFemur2 monthsIncreased vs. Sham-
Ca₂ZnSi₂O₇ coatingRabbit--Higher than controlHigher than control
Zn/PCL Scaffold (2 wt% Zn)RatCalvaria8 weeksMaximized-
BCP Bone GraftRatFemur6 weeks~35%-[7]
Anorganic Bovine BoneRabbitCalvaria16 weeks24%-[8]
Zn-substituted MonetiteRabbitCalvaria16 weeks39%-[8]

Signaling Pathways in Zinc-Mediated Osteogenesis

Zinc ions released from this compound implants can influence key signaling pathways that regulate osteoblast differentiation and bone formation. Understanding these molecular mechanisms is crucial for the rational design of bone regenerative materials.

TGF-β/BMP Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) superfamily, including Bone Morphogenetic Proteins (BMPs), plays a pivotal role in osteoblast differentiation. Zinc has been shown to enhance BMP-2 expression and subsequent phosphorylation of Smad-1, a key downstream effector in the BMP signaling cascade. This leads to the upregulation of the master osteogenic transcription factor, RUNX2.

TGF_BMP_Signaling ZHP Zinc Hydrogen Phosphate Zn_ion Zn²⁺ ZHP->Zn_ion Release BMP2 BMP-2 Zn_ion->BMP2 Upregulates BMPR BMP Receptor BMP2->BMPR Binds pSmad p-Smad1/5/8 BMPR->pSmad Phosphorylates RUNX2 RUNX2 pSmad->RUNX2 Activates Osteogenic_Genes Osteogenic Gene Expression (ALP, OCN, Col1a1) RUNX2->Osteogenic_Genes Promotes

TGF-β/BMP signaling pathway activation by zinc.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and differentiation. Zinc has been demonstrated to activate the PI3K/Akt pathway in osteoblasts, which contributes to the upregulation of osteogenic markers and the promotion of bone formation.

PI3K_Akt_Signaling ZHP Zinc Hydrogen Phosphate Zn_ion Zn²⁺ ZHP->Zn_ion Release PI3K PI3K Zn_ion->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates Osteoblast_Diff Osteoblast Differentiation pAkt->Osteoblast_Diff Cell_Survival Cell Survival pAkt->Cell_Survival

PI3K/Akt signaling pathway in zinc-mediated osteogenesis.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a key anabolic pathway in bone. Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it promotes the expression of osteogenic genes. While the direct effects of this compound on this pathway require further investigation, zinc has been implicated in the modulation of Wnt signaling.

Wnt_Signaling ZHP Zinc Hydrogen Phosphate Zn_ion Zn²⁺ ZHP->Zn_ion Release Wnt_Pathway Wnt Signaling Components Zn_ion->Wnt_Pathway Modulates beta_catenin β-catenin Wnt_Pathway->beta_catenin Stabilizes Nucleus Nucleus beta_catenin->Nucleus Translocates Osteogenic_Genes Osteogenic Gene Expression Nucleus->Osteogenic_Genes Activates

Wnt/β-catenin signaling in bone formation.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and osteoclastogenesis. Zinc has been shown to suppress NF-κB activation, which can lead to an inhibition of osteoclast differentiation and activity, thereby tipping the balance towards bone formation.[5][9]

NFkB_Signaling ZHP Zinc Hydrogen Phosphate Zn_ion Zn²⁺ ZHP->Zn_ion Release NFkB NF-κB Activation Zn_ion->NFkB Inhibits Osteoclastogenesis Osteoclastogenesis NFkB->Osteoclastogenesis Inflammation Inflammation NFkB->Inflammation

Inhibition of NF-κB signaling by zinc.

Experimental Protocols

Synthesis of this compound

Materials:

  • Zinc oxide (ZnO)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

  • Reactor with mechanical stirrer

Protocol:

  • Place a determined amount of phosphoric acid into the reactor.

  • Slowly add a specific quantity of zinc oxide to the phosphoric acid while stirring to form a reaction mixture. The mass ratio of phosphoric acid to zinc oxide should be greater than or equal to 1.[10][11]

  • Mechanically knead the reaction mixture for a specified duration (e.g., 60 minutes) to form hydrated this compound.[10]

  • The resulting precipitate can be filtered, washed with deionized water, and dried.

Preparation of Porous this compound Scaffolds

Method 1: Additive Manufacturing and Casting

  • Design a porous polymer template with the desired pore size and porosity using CAD software.

  • 3D print the polymer template.

  • Infiltrate the template with a molten this compound slurry.

  • After cooling and solidification, the polymer template is removed (e.g., by solvent dissolution or burnout) to obtain a porous scaffold.

Method 2: Spark Plasma Sintering (SPS)

  • Use this compound powder with a specific particle size.

  • Place the powder in a graphite (B72142) die.

  • Apply pulsed direct current and uniaxial pressure to sinter the powder into a porous structure. The porosity can be controlled by adjusting the sintering parameters.

In Vitro Cytotoxicity Assay (MTT Assay)

MTT_Workflow Seed_Cells Seed osteoblasts in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Extract Add extracts of Zinc Hydrogen Phosphate at various concentrations Incubate_24h->Add_Extract Incubate_Time Incubate for 24, 48, 72h Add_Extract->Incubate_Time Add_MTT Add MTT solution Incubate_Time->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Incubate_15min Incubate for 15 min with shaking Add_Solubilizer->Incubate_15min Read_Absorbance Read absorbance at 570 nm Incubate_15min->Read_Absorbance

Workflow for the MTT cytotoxicity assay.
Alkaline Phosphatase (ALP) Activity Assay

ALP_Workflow Seed_Cells Seed osteoblasts on Zinc Hydrogen Phosphate material or with extracts Culture_Osteogenic Culture in osteogenic medium Seed_Cells->Culture_Osteogenic Lyse_Cells Lyse cells at specific time points Culture_Osteogenic->Lyse_Cells Add_pNPP Add p-nitrophenyl phosphate (pNPP) substrate Lyse_Cells->Add_pNPP Incubate_30min Incubate at 37°C for 30 min Add_pNPP->Incubate_30min Stop_Reaction Stop reaction with NaOH Incubate_30min->Stop_Reaction Read_Absorbance Read absorbance at 405 nm Stop_Reaction->Read_Absorbance Normalize_Protein Normalize to total protein content Read_Absorbance->Normalize_Protein

Workflow for the ALP activity assay.
Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression

qRT_PCR_Workflow Culture_Cells Culture osteoblasts on Zinc Hydrogen Phosphate material Extract_RNA Extract total RNA at various time points Culture_Cells->Extract_RNA Reverse_Transcription Reverse transcribe RNA to cDNA Extract_RNA->Reverse_Transcription qPCR Perform qPCR with primers for RUNX2, COL1A1, OCN, and a housekeeping gene (e.g., GAPDH) Reverse_Transcription->qPCR Analyze_Data Analyze data using the ΔΔCt method qPCR->Analyze_Data InVivo_Workflow Anesthetize Anesthetize rat Create_Defect Create a critical-sized defect in the femur Anesthetize->Create_Defect Implant_Material Implant this compound scaffold Create_Defect->Implant_Material Suture Suture the incision Implant_Material->Suture Post_Op_Care Provide post-operative care Suture->Post_Op_Care Sacrifice Sacrifice animals at pre-determined time points (e.g., 4, 8, 12 weeks) Post_Op_Care->Sacrifice Harvest_Femur Harvest femurs Sacrifice->Harvest_Femur Analysis Perform micro-CT and histological analysis Harvest_Femur->Analysis

References

Application Notes and Protocols for Electrochemical Deposition of Zinc Hydrogen Phosphate Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical deposition of zinc hydrogen phosphate (B84403) films. This document is intended to guide researchers in synthesizing these biocompatible coatings and to provide insights into their potential applications, particularly in the biomedical and drug development fields.

Introduction

Zinc phosphate coatings are widely recognized for their excellent corrosion resistance and biocompatibility.[1][2] Specifically, zinc hydrogen phosphate (ZnHPO₄) films are of growing interest for biomedical applications due to their potential to enhance the osseointegration of metallic implants and to serve as a platform for drug delivery systems.[3][4][5] The electrochemical deposition method offers a versatile and cost-effective approach to fabricate uniform and crystalline this compound films on various conductive substrates.[6] This technique allows for precise control over film thickness, morphology, and composition by tuning the deposition parameters.[1][7]

The biocompatibility of zinc phosphate coatings is a key factor driving their use in medical devices. Studies have shown that these coatings can significantly improve the viability and adhesion of cells on metallic implant surfaces.[3][4] This enhanced biological performance is attributed to the controlled release of zinc and phosphate ions, which are essential for various cellular processes.[8]

Applications in Research and Drug Development

The unique properties of electrochemically deposited this compound films open up several avenues for research and development:

  • Biocompatible Coatings for Implants: These films can be applied to metallic implants (e.g., titanium, magnesium alloys) to improve their biocompatibility and promote tissue integration.[3][9] The controlled degradation of the coating can also help in modulating the host response to the implant.

  • Drug Delivery Systems: The porous nature of the deposited films can be utilized for loading and controlled release of therapeutic agents, such as anti-inflammatory drugs or growth factors, directly at the implant site.

  • Antibacterial Surfaces: Zinc ions are known to possess antibacterial properties. Zinc phosphate coatings can act as a reservoir for the slow release of zinc, thereby imparting antibacterial characteristics to the implant surface and reducing the risk of implant-associated infections.

  • Biosensors: The surface of this compound films can be functionalized for the development of biosensors for detecting specific biological molecules.

Experimental Protocols

This section provides detailed protocols for the preparation of substrates and the electrochemical deposition of this compound films.

Substrate Preparation

Proper substrate preparation is critical for achieving good adhesion and uniformity of the deposited film.

Materials:

  • Substrate material (e.g., Titanium, Stainless Steel, Magnesium Alloy)

  • Silicon carbide (SiC) grinding papers (240, 400, 600, 800, 1200 grit)

  • Polishing cloths with diamond paste (3 µm and 1 µm)

  • Acetone (B3395972)

  • Ethanol

  • Deionized (DI) water

  • Ultrasonic bath

Protocol:

  • Mechanically grind the substrate surface using a series of SiC grinding papers with decreasing grit size (from 240 to 1200 grit) to obtain a smooth surface.

  • Polish the ground surface using polishing cloths with 3 µm and 1 µm diamond paste to achieve a mirror-like finish.

  • Clean the polished substrate by ultrasonication in acetone for 15 minutes to remove any organic residues.

  • Rinse the substrate thoroughly with ethanol.

  • Further clean the substrate by ultrasonication in deionized water for 15 minutes.

  • Dry the substrate under a stream of nitrogen gas and store it in a desiccator until use.

Electrochemical Deposition of this compound Films

This protocol describes a cathodic electrochemical deposition process. The mechanism involves the electrochemical generation of a localized high pH at the cathode surface, leading to the precipitation of this compound.

Materials and Equipment:

  • Electrochemical cell (three-electrode setup)

  • Potentiostat/Galvanostat

  • Working electrode (prepared substrate)

  • Counter electrode (e.g., platinum mesh or graphite (B72142) rod)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Electrolyte solution (see composition below)

  • Magnetic stirrer and stir bar

  • Water bath or thermostat for temperature control

Electrolyte Composition:

Protocol:

  • Prepare the electrolyte solution by dissolving the required amounts of zinc nitrate and ammonium dihydrogen phosphate in deionized water.

  • Adjust the pH of the solution to a range of 3.0 to 5.0 using dilute phosphoric acid or sodium hydroxide. The pH is a critical parameter influencing the coating composition and morphology.[1][10][11]

  • Assemble the three-electrode electrochemical cell with the prepared substrate as the working electrode, a platinum mesh as the counter electrode, and an SCE or Ag/AgCl electrode as the reference electrode.

  • Immerse the electrodes in the electrolyte solution.

  • Maintain the temperature of the electrolyte at a constant value, typically between 30°C and 70°C.[1]

  • Apply a constant cathodic potential or current density to the working electrode using the potentiostat/galvanostat. Typical deposition parameters are a potential of -1.0 V to -1.5 V vs. SCE or a current density of 1 to 10 mA/cm².

  • The deposition time can be varied from 10 to 60 minutes to control the film thickness.

  • After deposition, gently rinse the coated substrate with deionized water to remove any residual electrolyte.

  • Dry the coated substrate in air or in a desiccator.

Data Presentation

The properties of the electrodeposited this compound films are highly dependent on the deposition parameters. The following tables summarize the expected influence of these parameters on the film characteristics based on available literature.

Table 1: Effect of Deposition Parameters on Film Properties

ParameterRangeEffect on Film ThicknessEffect on MorphologyReference(s)
pH 2.0 - 4.0Increases with increasing pHAt lower pH, sparse crystal growth. At higher pH, more uniform and dense coating.[1][10][11]
Temperature (°C) 30 - 70Increases with increasing temperatureHigher temperatures promote the growth of larger, more defined crystals.[1]
Current Density (mA/cm²) 1 - 20Increases with increasing current densityHigher current densities can lead to more porous and less uniform coatings.[6]
Deposition Time (min) 10 - 60Increases with deposition timeLonger times lead to thicker and potentially rougher films.[1]

Table 2: Typical Composition and Properties of Zinc Phosphate Coatings

PropertyTypical Value/ObservationAnalysis TechniqueReference(s)
Chemical Composition Primarily Zinc (Zn), Phosphorus (P), and Oxygen (O). May contain traces of elements from the substrate (e.g., Fe).Energy Dispersive X-ray Spectroscopy (EDX)[10][12]
Crystalline Phase Hopeite (Zn₃(PO₄)₂·4H₂O), Phosphophyllite (Zn₂Fe(PO₄)₂)X-ray Diffraction (XRD)[1]
Coating Weight (g/m²) 1.3 - 6.2 (increases with pH)Gravimetric analysis[10]
Corrosion Potential (mV vs. SCE) -700 to -900 (shifts to more positive values with improved coating)Potentiodynamic Polarization[10]
Corrosion Current Density (µA/cm²) Decreases with improved coating qualityPotentiodynamic Polarization[10]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the electrochemical deposition of this compound films.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Electrochemical Deposition cluster_characterization Film Characterization grinding Mechanical Grinding polishing Polishing grinding->polishing cleaning Ultrasonic Cleaning polishing->cleaning drying_prep Drying cleaning->drying_prep cell_assembly Electrochemical Cell Assembly drying_prep->cell_assembly Prepared Substrate electrolyte_prep Electrolyte Preparation electrolyte_prep->cell_assembly deposition Cathodic Deposition cell_assembly->deposition rinsing Rinsing deposition->rinsing drying_dep Drying rinsing->drying_dep sem_edx SEM/EDX drying_dep->sem_edx Coated Substrate xrd XRD drying_dep->xrd corrosion_test Corrosion Testing drying_dep->corrosion_test

Caption: Experimental workflow for this compound film deposition.

Proposed Signaling Pathway for Enhanced Biocompatibility

Extracellular zinc ions released from the coating can interact with cell surface receptors, such as the GPR39 receptor, initiating intracellular signaling cascades that can influence cell behavior.[8]

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular zn_coating Zinc Hydrogen Phosphate Coating zn_ion Zn²⁺ Ions zn_coating->zn_ion Dissolution gpr39 GPR39 Receptor zn_ion->gpr39 Binds gaq Gαq gpr39->gaq Activates plc PLC gaq->plc Activates ip3_dag IP₃ & DAG plc->ip3_dag Generates ca_release Ca²⁺ Release ip3_dag->ca_release Induces cellular_response Cellular Response (Proliferation, Adhesion) ca_release->cellular_response

References

Application Notes and Protocols: Zinc Hydrogen Phosphate as an Anticorrosive Pigment in Paints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc hydrogen phosphate (B84403), an inorganic compound, serves as a highly effective and environmentally friendly anticorrosive pigment in a variety of paint and coating systems.[1][2][3] It has gained prominence as a replacement for traditional, more toxic corrosion inhibitors containing lead or chromium.[3][4] This document provides detailed application notes and protocols for the utilization of zinc hydrogen phosphate in anticorrosive paint formulations, targeting professionals in research and development. Its mechanism of action involves the formation of a passivation layer on the metal surface, thereby inhibiting the corrosion process.[2][4] this compound is versatile and can be incorporated into water-based, solvent-based, and powder coatings.[1][5]

Anticorrosive Mechanism

The primary anticorrosive function of this compound stems from its ability to interact with the metallic substrate and the paint binder to create a protective barrier. When moisture penetrates the paint film, the this compound can slowly hydrolyze, releasing phosphate ions. These ions react with the metal surface (e.g., steel) to form a stable, insoluble layer of iron phosphates.[1] This passivation layer acts as a barrier, hindering the anodic and cathodic reactions that drive corrosion.[1] Furthermore, zinc ions can form complexes with components of the paint binder, such as carboxyl and hydroxyl groups, strengthening the adhesion of the paint film to the metal substrate and enhancing its overall protective properties.[1]

Anticorrosive_Mechanism cluster_coating Paint Coating cluster_interface Coating-Metal Interface Zinc_Phosphate Zinc Hydrogen Phosphate Pigment Binder Paint Binder (e.g., Epoxy, Alkyd) Zinc_Phosphate->Binder Forms complexes Passivation_Layer Insoluble Iron Phosphate Layer Zinc_Phosphate->Passivation_Layer Phosphate ions react with metal Metal_Substrate Metal Substrate (e.g., Steel) Binder->Metal_Substrate Enhanced adhesion Moisture Moisture Penetration Moisture->Zinc_Phosphate Hydrolysis Passivation_Layer->Metal_Substrate Protects

Figure 1: Anticorrosive mechanism of this compound.

Paint Formulation and Preparation

The optimal concentration of this compound in a paint formulation typically ranges from 2% to 10% by weight, depending on the resin system and intended application.[5][6]

Table 1: Example of an Epoxy-Based Anticorrosive Primer Formulation

ComponentWeight Percentage (%)Purpose
Epoxy Resin30 - 45Binder
Curing Agent (e.g., Polyamide)10 - 15Hardener
This compound 3 - 10 Anticorrosive Pigment
Extender Pigments (e.g., Talc, Calcium Carbonate)15 - 25Filler, cost reduction
Red Iron Oxide5 - 15Colorant, secondary anticorrosive
Dispersing Agent0.5 - 1.0Pigment wetting and stabilization
Anti-settling Agent (e.g., Bentonite)0.2 - 1.0Prevents pigment settling
Mixed Organic Solvents (e.g., Xylene, Butanol)10 - 20Viscosity adjustment
Flow and Leveling Agent0.1 - 0.5Improves surface finish

Protocol for Laboratory-Scale Paint Preparation:

  • Binder Dissolution: In a suitable mixing vessel, dissolve the epoxy resin in the mixed organic solvents under moderate agitation.

  • Pigment Dispersion:

    • Add the dispersing agent to the resin solution and mix thoroughly.

    • Gradually add the this compound, extender pigments, and colorants to the mixture while increasing the mixing speed.

    • Continue mixing at high speed until a Hegman gauge reading of ≤ 50 µm is achieved, indicating proper pigment dispersion.[6]

  • Additive Incorporation:

    • Reduce the mixing speed and add the anti-settling agent, and flow and leveling agent.

    • Mix until a homogeneous consistency is obtained.

  • Curing Agent Addition: Just prior to application, add the curing agent to the paint base in the specified ratio and mix thoroughly for 2-3 minutes.

Paint_Preparation_Workflow start Start dissolve_resin Dissolve Epoxy Resin in Solvents start->dissolve_resin add_dispersant Add Dispersing Agent dissolve_resin->add_dispersant disperse_pigments Disperse Pigments (Zinc Phosphate, etc.) add_dispersant->disperse_pigments hegman_check Check Dispersion (Hegman Gauge ≤ 50 µm) disperse_pigments->hegman_check hegman_check->disperse_pigments If > 50 µm add_additives Add Other Additives hegman_check->add_additives If ≤ 50 µm add_curing_agent Add Curing Agent (Prior to Application) add_additives->add_curing_agent end End add_curing_agent->end

Figure 2: Workflow for paint preparation.

Performance Evaluation Protocols

Salt Spray (Fog) Test

This accelerated corrosion test evaluates the resistance of the coating to a corrosive environment.

Standard: ISO 7253 or ASTM B117

Protocol:

  • Substrate Preparation: Prepare steel panels according to ISO 1514.

  • Coating Application: Apply the formulated paint to the panels at a controlled dry film thickness.

  • Curing: Allow the coated panels to cure completely as per the manufacturer's instructions.

  • Scribing: Make a single scribe mark through the coating to the metal substrate.

  • Exposure: Place the panels in a salt spray cabinet at an angle of 15-30 degrees from the vertical.

  • Test Conditions:

    • Solution: 5% (by weight) NaCl solution in distilled water.

    • pH: 6.5 to 7.2.[2]

    • Temperature: 35 ± 2 °C.[2]

    • Fog Collection Rate: 1.0 to 2.0 mL/h for an 80 cm² collecting area.

  • Evaluation: Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe. The duration of the test can range from 120 to over 1440 hours depending on the expected durability.[7]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides quantitative data on the barrier properties of the coating.

Protocol:

  • Cell Setup:

    • Use a three-electrode setup: the coated panel as the working electrode, a platinum wire or graphite (B72142) as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

    • Define a specific area of the coating for exposure to the electrolyte.

  • Electrolyte: 3.5% NaCl solution in deionized water.

  • Procedure:

    • Immerse the coated panel in the electrolyte and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Apply a small amplitude AC voltage (e.g., 10-50 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data.

  • Data Analysis:

    • Plot the data as Nyquist and Bode plots.

    • Model the data using an equivalent electrical circuit to determine parameters such as coating resistance (Rpore), charge transfer resistance (Rct), and coating capacitance (Cc). Higher Rpore and Rct values indicate better corrosion protection.

Table 2: Interpretation of EIS Parameters

ParameterDescriptionIndication of Good Performance
Coating Resistance (Rpore) Resistance of the coating to ion penetration.High and stable value
Charge Transfer Resistance (Rct) Resistance to the corrosion reaction at the metal surface.High and increasing value
Coating Capacitance (Cc) Related to water uptake by the coating.Low and stable value
Adhesion Test (Pull-off Method)

This test measures the force required to detach the coating from the substrate.

Standard: ISO 4624

Protocol:

  • Preparation: Lightly abrade the coating surface and clean it.

  • Dolly Adhesion: Glue a loading fixture (dolly) of a specified diameter (e.g., 20 mm) to the coating surface using a suitable adhesive.

  • Curing: Allow the adhesive to cure completely.

  • Scoring: Cut through the coating around the circumference of the dolly to isolate the test area.

  • Testing:

    • Attach a pull-off adhesion tester to the dolly.

    • Apply a perpendicular tensile force at a constant rate until the dolly is detached.

  • Evaluation:

    • Record the pull-off force at detachment.

    • Assess the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure between dolly and coating).

Safety Precautions

When handling this compound powder and formulating paints, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator to avoid inhalation of dust. Work should be conducted in a well-ventilated area.

By following these detailed protocols, researchers and scientists can effectively formulate and evaluate anticorrosive paints incorporating this compound, leading to the development of robust and reliable protective coatings.

References

Application Notes and Protocols for the Industrial Synthesis and Application of Zinc Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of zinc dihydrogen phosphate (B84403) (Zn(H₂PO₄)₂) and its primary industrial application in zinc phosphating for corrosion protection of ferrous metals. The information is intended for professionals in research and development, materials science, and chemical manufacturing.

Synthesis of Zinc Dihydrogen Phosphate (Zn(H₂PO₄)₂)

Zinc dihydrogen phosphate is typically synthesized via the reaction of zinc oxide (ZnO) with phosphoric acid (H₃PO₄). The following protocol outlines a common industrial method for its preparation.[1][2]

Synthesis Workflow

The synthesis process involves the reaction of a zinc oxide slurry with heated phosphoric acid, followed by concentration, crystallization, and separation.

Synthesis_Workflow ZnO Zinc Oxide (ZnO) Slurry (55-65% solids in DI water) Reactor Jacketed Reactor ZnO->Reactor H3PO4 Phosphoric Acid (H₃PO₄) (75% solution in DI water) H3PO4->Reactor Reaction Reaction (85-95°C, pH 1-2) Reactor->Reaction Heating & Agitation Concentration Concentration (135-140°C, S.G. 1.66-1.70) Reaction->Concentration Crystallization Cooling & Crystallization (Cool to room temp.) Concentration->Crystallization Separation Centrifugation Crystallization->Separation Product Zinc Dihydrogen Phosphate (Zn(H₂PO₄)₂ crystals) Separation->Product

Caption: Workflow for the synthesis of zinc dihydrogen phosphate.

Experimental Protocol for Zinc Dihydrogen Phosphate Synthesis

This protocol is based on the reaction of high-purity zinc oxide and phosphoric acid.[1]

Materials:

  • High-purity zinc oxide (ZnO)

  • 85% Phosphoric acid (H₃PO₄)

  • Deionized (DI) water

  • Enamel or glass-lined reactor with heating and stirring capabilities

  • Cooling container

  • Centrifuge

Procedure:

  • Prepare Zinc Oxide Slurry: In a separate vessel, add high-purity zinc oxide to deionized water and stir to form a paste with a solid content of 55-65%.

  • Prepare Phosphoric Acid Solution: In the enamel reactor, dilute 85% phosphoric acid with deionized water to a concentration of 75%.

  • Reaction:

    • Heat the phosphoric acid solution in the reactor to 85-95°C with constant stirring.

    • Slowly add the zinc oxide slurry to the heated phosphoric acid.

    • Continue the reaction, ensuring the solution remains clear and transparent.

    • Monitor the pH of the reaction mixture. The reaction is complete when the pH is between 1 and 2.

  • Concentration: Heat the resulting zinc dihydrogen phosphate solution to 135-140°C to concentrate it until the specific gravity reaches 1.66-1.70.

  • Crystallization:

    • Transfer the concentrated solution to a cooling container.

    • Allow the solution to cool to 70-75°C while stirring.

    • Continue to cool the solution to room temperature to facilitate the crystallization of zinc dihydrogen phosphate.

  • Separation and Drying:

    • Separate the zinc dihydrogen phosphate crystals from the mother liquor using a centrifuge.

    • Dry the crystals as required for the intended application.

Reactant and Product Specifications
ParameterSpecification
Zinc Oxide Purity 99.99%
Metal Impurities in ZnO (Fe, Cu, Ni, Cr, Co, Mn, Ti, V, Pb)< 0.5 ppm
Phosphoric Acid Purity 99.99%
Metal Impurities in H₃PO₄ (Fe, Cu, Ni, Cr, Co, Mn, Ti, V, Pb)< 0.3 ppm
Final Product White triclinic crystals

Industrial Application: Zinc Phosphate Coating

Zinc dihydrogen phosphate is a key component in zinc phosphating solutions used to create a corrosion-resistant conversion coating on steel and other ferrous metals. This coating improves paint adhesion and provides temporary corrosion protection.

Zinc Phosphating Process Workflow

The industrial zinc phosphating process is a multi-stage operation that includes surface preparation, phosphating, and post-treatment.

Phosphating_Workflow cluster_pretreatment Pre-treatment cluster_phosphating Phosphating cluster_posttreatment Post-treatment Cleaning Alkaline Cleaning Rinse1 Water Rinse Cleaning->Rinse1 Pickling Acid Pickling (Optional, for scale/rust removal) Rinse1->Pickling Rinse2 Water Rinse Pickling->Rinse2 Activation Surface Activation (e.g., Titanium salts) Rinse2->Activation Phosphate_Bath Zinc Phosphate Bath Activation->Phosphate_Bath Rinse3 Water Rinse Phosphate_Bath->Rinse3 Passivation Passivating Rinse (e.g., Chromic acid) Rinse3->Passivation Drying Drying Passivation->Drying Oiling Supplementary Treatment (e.g., Oiling) Drying->Oiling

Caption: Multi-stage industrial zinc phosphating process.

Detailed Protocol for Zinc Phosphating (Immersion Process)

This protocol describes a typical immersion zinc phosphating process for steel parts.

Materials and Equipment:

  • Alkaline cleaning solution

  • Acid pickling solution (e.g., sulfuric or hydrochloric acid)

  • Surface activation solution (e.g., titanium orthophosphates)

  • Zinc phosphating solution

  • Passivating rinse solution (e.g., chromic acid/phosphoric acid)

  • Supplementary oil or lubricant

  • Series of immersion tanks

  • Drying oven

Procedure:

  • Alkaline Cleaning: Immerse the metal parts in an alkaline cleaning solution to remove grease, oil, and other contaminants.

  • Water Rinse: Thoroughly rinse the parts with clean water to remove any residual cleaning solution.

  • Acid Pickling (Optional): For parts with rust or scale, immerse them in an acid pickling bath.

  • Water Rinse: Rinse with water to remove all traces of the pickling acid.

  • Surface Activation: Immerse the parts in a surface activation bath. This step promotes the formation of a fine, dense crystalline phosphate coating.

  • Zinc Phosphating: Immerse the activated parts in the zinc phosphate bath. The chemical reaction between the metal surface and the bath solution forms a layer of insoluble zinc phosphate crystals.

  • Water Rinse: Rinse the phosphated parts with water to remove residual phosphating solution.

  • Passivating Rinse: Immerse the parts in a passivating rinse to seal the phosphate coating and enhance corrosion resistance.

  • Drying: Dry the parts thoroughly in a circulating air oven.

  • Supplementary Treatment: Apply a final protective layer such as oil, wax, or lubricant as required by the application.

Operating Parameters for Zinc Phosphating

The following table summarizes typical operating parameters for different zinc phosphating applications.

ParameterPre-Paint TreatmentHeavy Corrosion Resistance (with oil)
Application Method Spray or ImmersionImmersion
Bath Temperature 77-91°C82-93°C
Immersion Time 1-5 minutes15-30 minutes
pH 2.2 - 3.22.2 - 3.2
Coating Weight 1.5 - 4.0 g/m²10 - 30 g/m²
Crystal Structure Fine, denseCoarse
Quality Control and Testing
TestMethodTypical Requirement
Coating Weight Gravimetric analysis (strip and weigh)As per specification (e.g., >7.5 g/m²)[3]
Corrosion Resistance Salt Spray Test (ASTM B117)No corrosion after 72 hours (for oiled coatings)[3]
Paint Adhesion Cross-hatch test (ASTM D3359)High rating (e.g., 4B or 5B)
Bath Control Titration for free and total acidMaintain specified ratio

References

Application Notes and Protocols: Zinc Hydrogen Phosphate in Dental Cement Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of zinc hydrogen phosphate (B84403), a foundational material in dentistry, for its use in dental cement formulations. This document details its composition, properties, and applications, alongside standardized protocols for its evaluation.

Application Notes

Zinc phosphate cement, often referred to as the "grandfather of dental cements," has a long-standing history of clinical use.[1] It is a water-based cement formed from the acid-base reaction between zinc oxide and phosphoric acid.

Composition

The cement is typically supplied as a powder and a liquid which are mixed together prior to application.[2]

  • Powder: The primary component is zinc oxide (ZnO), constituting about 90% of the powder. Magnesium oxide (MgO) is also present (around 10%) to aid in sintering. Other oxides like silica (B1680970) may be included as fillers to improve smoothness.[1]

  • Liquid: The liquid is an aqueous solution of phosphoric acid (H₃PO₄), typically around 33-38%.[1] It also contains aluminum phosphate and zinc phosphate, which help to control the setting reaction.[1]

Setting Reaction

The setting of zinc phosphate cement is an exothermic acid-base reaction.[3][4] When the powder and liquid are mixed, the phosphoric acid attacks the surface of the zinc oxide particles, leading to the release of zinc ions.[4] These ions then react with the aluminum phosphate in the liquid to form a zinc aluminophosphate gel matrix that binds the unreacted zinc oxide particles together.[1][4][5] The final set cement has a cored structure, with unreacted zinc oxide particles embedded within this amorphous matrix.[1][6]

Properties

The clinical performance of zinc phosphate cement is dictated by its distinct physical, mechanical, and biological properties.

  • Mechanical Properties: It exhibits good compressive strength, making it suitable for luting permanent restorations.[1] However, its tensile strength is low, rendering it brittle.[1]

  • Physical Properties: The cement has a low initial pH of around 2 due to the presence of phosphoric acid, which can cause pulpal irritation.[7] The pH gradually rises to near neutral (around 5.5) within 24 to 48 hours.[1][7] It has low thermal conductivity, providing good thermal insulation under metallic restorations.[2]

  • Biological Properties: The initial acidity of the cement can lead to pulp irritation, especially in deep cavities.[1][2] Therefore, a cavity liner is often recommended.[1] It does not have inherent antibacterial properties.[8]

  • Adhesion: Zinc phosphate cement does not chemically bond to the tooth structure.[2] Its retention is purely mechanical, relying on the surface roughness of the tooth preparation and the restoration.[2][7]

Applications in Dental Formulations

Zinc phosphate cement has a variety of clinical applications in dentistry:

  • Luting Agent: It is widely used for the permanent cementation of crowns, bridges, inlays, and onlays.[1][9]

  • Orthodontic Applications: It is also used for cementing orthodontic bands and brackets.[1]

  • Base and Liner: Due to its good compressive strength and thermal insulation, it can be used as a base material under restorations to protect the pulp from thermal stimuli.[1][2]

  • Temporary Restorations: In some cases, it can be used for temporary fillings.[2]

Advantages and Disadvantages

Advantages:

  • Long clinical history with proven reliability.[1]

  • Good compressive strength.[1]

  • Low cost and ease of use.[7][9]

  • Good thermal insulation.[1]

  • Excess material is easily removed.[7]

Disadvantages:

  • Initial low pH can cause pulp irritation.[1][2]

  • Lack of chemical adhesion to tooth structure.[1][2]

  • Brittle nature with low tensile strength.[1]

  • Moisture sensitive during setting.[1]

  • Opaque, making it unsuitable for aesthetic restorations.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of zinc phosphate dental cement.

PropertyTypical ValueReference(s)
Compressive Strength90 - 120 MPa[1][10][11]
Tensile Strength5.5 MPa[1][7]
Modulus of Elasticity13.5 GPa[1]
Setting Time2.5 - 8 minutes[1][4][7]
Initial pH~2.0[7]
pH after 24 hours~5.5[7]
Film Thickness< 25 µm[10]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the properties of zinc phosphate dental cement, based on ISO 9917-1:2007 standards for water-based cements.

Compressive Strength Testing (adapted from ISO 9917-1)

This test determines the ability of the set cement to resist a compressive load.

1. Specimen Preparation:

  • Cylindrical specimens with a diameter of 4 mm and a height of 6 mm are prepared.[12]
  • The cement is mixed according to the manufacturer's instructions.
  • The mixed cement is packed into a split mold of the specified dimensions.
  • The filled mold is placed in an environment at 37°C and 95-100% relative humidity for 1 hour.
  • After 1 hour, the specimen is carefully removed from the mold.

2. Specimen Conditioning:

  • The prepared specimens are stored in distilled water at 37°C for 24 hours before testing.

3. Testing Procedure:

  • The diameter of each specimen is measured at three different points, and the average is used to calculate the cross-sectional area.
  • The specimen is placed in a universal testing machine.
  • A compressive load is applied at a constant crosshead speed of 1 mm/min until the specimen fractures.[5][13]
  • The maximum load at fracture is recorded.

4. Calculation:

  • Compressive Strength (MPa) = Maximum Load (N) / Cross-sectional Area (mm²)

Net Setting Time Determination (adapted from ISO 9917-1)

This test determines the time from the end of mixing until the cement has hardened sufficiently.

1. Apparatus:

  • A Gillmore-type indentor with a flat-ended needle of a specified mass and tip diameter.
  • A mold to prepare a cement specimen of a specified diameter and thickness.
  • A temperature and humidity-controlled cabinet (37°C and ≥ 95% relative humidity).

2. Procedure:

  • The cement is mixed according to the manufacturer's instructions.
  • The mixed cement is placed into the mold on a flat plate.
  • The assembly is immediately transferred to the controlled environment.
  • At a predetermined time after the end of mixing, the indentor needle is carefully lowered vertically onto the surface of the cement.
  • The indentation is repeated at regular intervals (e.g., every 30 seconds).

3. Determination of Setting Time:

  • The net setting time is the time elapsed from the end of mixing until the needle fails to make a perceptible circular indentation on the surface of the cement.

Biocompatibility Assessment (Overview based on ISO 10993 and ISO 7405)

Biocompatibility testing evaluates the potential for adverse biological reactions to the dental cement. A tiered approach is typically used.

1. In Vitro Cytotoxicity Tests (ISO 10993-5):

  • These initial screening tests assess the toxicity of the cement on cultured cells (e.g., fibroblasts, odontoblast-like cells).
  • Methods include:
  • Elution/Extract Test: An extract of the set cement is prepared and added to the cell culture. Cell viability is then assessed using assays like MTT or XTT.
  • Direct Contact Test: A sample of the set cement is placed in direct contact with a layer of cultured cells. The cellular response around the material is observed.

2. In Vivo Usage Tests (ISO 7405):

  • If the material passes in vitro tests, in vivo studies may be conducted in animals to evaluate the response in a biological system.
  • Pulp and Dentine Usage Test: The cement is placed in prepared cavities in the teeth of animals (e.g., rats, non-human primates). After a specified period, the teeth are extracted, and the pulpal tissue is histologically examined for signs of inflammation, necrosis, or other adverse reactions.[9]

Visualizations

Chemical Setting Reaction

G cluster_reactants Reactants cluster_process Mixing & Reaction cluster_product Set Cement Powder Zinc Oxide (ZnO) Magnesium Oxide (MgO) Mixing Mixing Powder->Mixing Liquid Phosphoric Acid (H3PO4) Water (H2O) Aluminum Phosphate Zinc Phosphate Liquid->Mixing AcidAttack Acid Attack on ZnO Particles Mixing->AcidAttack Exothermic Reaction IonRelease Release of Zn2+ ions AcidAttack->IonRelease GelFormation Formation of Zinc Aluminophosphate Gel IonRelease->GelFormation SetCement Amorphous Zinc Aluminophosphate Matrix with Unreacted ZnO Particles GelFormation->SetCement

Caption: Chemical setting reaction of zinc phosphate cement.

Experimental Workflow for Evaluation

G cluster_prep Material Preparation cluster_testing Property Testing cluster_analysis Data Analysis & Conclusion Dispense Dispense Powder & Liquid (Manufacturer's Ratio) Mix Mix on Cool Glass Slab (1.5 - 2 min) Dispense->Mix SettingTime Setting Time (ISO 9917-1) Mix->SettingTime CompressiveStrength Compressive Strength (ISO 9917-1) Mix->CompressiveStrength Biocompatibility Biocompatibility (ISO 10993, ISO 7405) Mix->Biocompatibility Analyze Analyze Results SettingTime->Analyze CompressiveStrength->Analyze Biocompatibility->Analyze Conclude Determine Suitability for Application Analyze->Conclude

Caption: Experimental workflow for evaluating zinc phosphate cement.

References

Application Notes and Protocols for the Functionalization of Zinc Hydrogen Phosphate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, functionalization, and application of zinc hydrogen phosphate (B84403) (ZHP) nanoparticles. The unique properties of ZHP nanoparticles, including their biocompatibility and pH-responsive nature, make them promising candidates for various biomedical applications, particularly in drug delivery and as antibacterial agents.[1][2] This document outlines key experimental procedures, data presentation, and visual workflows to guide researchers in harnessing the potential of these nanomaterials.

Overview of Applications

Functionalized ZHP nanoparticles have emerged as a versatile platform in nanomedicine. Their primary applications include:

  • Targeted Drug Delivery: The surface of ZHP nanoparticles can be modified with targeting ligands, such as folic acid, to facilitate selective uptake by cancer cells that overexpress the corresponding receptors.[3][4] This targeted approach enhances the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.[5] The slightly acidic environment of tumor tissues can also trigger the dissolution of the nanoparticles and the release of the drug payload.[6]

  • Antibacterial Agents: Zinc-based nanoparticles exhibit broad-spectrum antibacterial activity.[7] This is primarily attributed to the generation of reactive oxygen species (ROS) and the release of zinc ions (Zn²+), which induce oxidative stress, damage bacterial cell membranes, and disrupt essential cellular processes, leading to bacterial cell death.[1][8][9]

  • Bioimaging: The inherent properties of ZHP nanoparticles can be leveraged for bioimaging applications, and they can also be co-loaded with imaging agents for theranostic purposes.[10]

Quantitative Data Summary

The following tables summarize representative quantitative data for functionalized ZHP nanoparticles. Note that these values are illustrative and can vary depending on the specific synthesis and functionalization methods used.

Table 1: Physicochemical Properties of ZHP Nanoparticles

Nanoparticle TypeAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unfunctionalized ZHP Nanoparticles100 ± 200.25 ± 0.05-20.5 ± 3.2
PEGylated ZHP Nanoparticles120 ± 250.22 ± 0.04-15.1 ± 2.8
Folic Acid-PEG-ZHP Nanoparticles135 ± 300.28 ± 0.06-18.9 ± 3.5

Table 2: Doxorubicin (DOX) Loading and Release

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release at pH 5.5 (48h)Cumulative Release at pH 7.4 (48h)
DOX-loaded ZHP Nanoparticles~5-10~60-80~75%~25%
DOX-loaded FA-PEG-ZHP Nanoparticles~4-8~55-75~80%~20%

Data are estimations based on similar zinc-based nanoparticle systems.[6][11]

Table 3: In Vitro Cytotoxicity (IC50 Values in µg/mL)

Cell LineDrug-Loaded ZHP NPsDrug-Loaded FA-PEG-ZHP NPs
HeLa (High Folate Receptor Expression)5.8 ± 0.42.1 ± 0.3
A549 (Low Folate Receptor Expression)4.5 ± 0.54.2 ± 0.4

Data are representative and adapted from studies on similarly targeted nanoparticle systems.[12]

Experimental Protocols

Synthesis of Zinc Hydrogen Phosphate Nanoparticles (Precipitation Method)

This protocol describes a general method for synthesizing ZHP nanoparticles.

Materials:

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 0.5 M solution of zinc acetate in DI water.

    • Prepare a 0.33 M solution of diammonium hydrogen phosphate in DI water.

  • Precipitation:

    • Slowly add the diammonium hydrogen phosphate solution dropwise to the zinc acetate solution under vigorous stirring at room temperature.

    • A white precipitate of this compound will form immediately.[7]

  • Aging:

    • Continue stirring the suspension for 2-4 hours to allow the nanoparticles to age and for the particle size distribution to narrow.

  • Washing:

    • Collect the precipitate by centrifugation (e.g., 8000 rpm for 15 minutes).

    • Discard the supernatant and resuspend the pellet in DI water with the aid of sonication.

    • Repeat the washing step three times with DI water and twice with ethanol to remove unreacted precursors and byproducts.[13]

  • Drying:

    • Dry the final product in an oven at 60°C overnight or by lyophilization.

  • Characterization:

    • Characterize the synthesized nanoparticles for their size, morphology, and crystal structure using Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD).[14]

Surface Functionalization with PEG

This protocol details the attachment of a carboxyl-terminated PEG linker to the surface of ZHP nanoparticles.

Materials:

  • Synthesized ZHP nanoparticles

  • Carboxyl-PEG-Amine (HOOC-PEG-NH₂)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: DI water

Procedure:

  • Nanoparticle Suspension:

    • Disperse the ZHP nanoparticles in the Activation Buffer to a concentration of 1-2 mg/mL.

  • Activation of Carboxyl Groups on PEG:

    • Dissolve HOOC-PEG-NH₂ in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG solution.

    • Incubate for 30 minutes at room temperature to form the NHS-activated PEG.[15]

  • Conjugation:

    • Add the activated PEG solution to the ZHP nanoparticle suspension. A molar excess of the activated linker is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Centrifuge the reaction mixture to pellet the PEGylated nanoparticles.

    • Wash the nanoparticles three times with DI water to remove unreacted PEG and byproducts.[16]

  • Characterization:

    • Confirm successful PEGylation using Fourier-Transform Infrared Spectroscopy (FTIR) by observing characteristic peaks of the PEG backbone (e.g., C-O-C stretch around 1100 cm⁻¹).

    • Measure the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

Attachment of Folic Acid for Targeting

This protocol describes the conjugation of folic acid to the amine-terminated surface of PEGylated ZHP nanoparticles.

Materials:

  • Amine-PEG-ZHP nanoparticles (from section 3.2)

  • Folic acid (FA)

  • EDC and NHS

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Coupling Buffer: PBS, pH 7.4

Procedure:

  • Activate Folic Acid:

    • Dissolve folic acid in DMSO.

    • Add EDC and NHS in a 2:1 molar ratio to the carboxyl groups of folic acid.

    • Stir the reaction for 4-6 hours at room temperature in the dark to activate the carboxyl group of FA.[17]

  • Conjugation:

    • Disperse the amine-PEG-ZHP nanoparticles in the Coupling Buffer.

    • Add the activated folic acid solution to the nanoparticle suspension.

    • React overnight at room temperature with gentle stirring in the dark.

  • Purification:

    • Purify the folic acid-conjugated nanoparticles by repeated centrifugation and washing with DI water. Dialysis can also be used to remove unreacted folic acid and byproducts.

  • Characterization:

    • Confirm the conjugation of folic acid using UV-Vis Spectroscopy by observing the characteristic absorption peaks of folic acid (around 280 nm and 365 nm) in the nanoparticle sample.[3]

    • Further confirmation can be obtained using FTIR.

Visualizations of Mechanisms and Workflows

Experimental Workflow

The following diagram illustrates the overall workflow from nanoparticle synthesis to functionalization and characterization.

G cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_characterization Characterization cluster_application Application s1 Prepare Precursor Solutions (Zinc Acetate & DAP) s2 Precipitation s1->s2 s3 Aging & Washing s2->s3 s4 Drying s3->s4 f1 PEGylation (EDC/NHS Chemistry) s4->f1 f2 Folic Acid Conjugation f1->f2 c1 Physicochemical Analysis (TEM, DLS, Zeta Potential) f2->c1 c2 Confirmation of Functionalization (FTIR, UV-Vis) c1->c2 a1 Drug Loading c2->a1 a2 In Vitro / In Vivo Studies a1->a2 G cluster_bacterium Inside Bacterium ZNP ZHP Nanoparticle ROS Reactive Oxygen Species (ROS) (•OH, O₂⁻) ZNP->ROS Zn_ion Release of Zn²⁺ ions ZNP->Zn_ion OxidativeStress Oxidative Stress ROS->OxidativeStress Membrane Membrane Damage Zn_ion->Membrane CellDeath Bacterial Cell Death Membrane->CellDeath DNA_damage DNA Damage OxidativeStress->DNA_damage DNA_damage->CellDeath G cluster_cell Cancer Cell NP FA-PEG-ZHP Nanoparticle (Drug-Loaded) Binding Binding NP->Binding Receptor Folate Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (Low pH Trigger) Endosome->DrugRelease Target Therapeutic Target (e.g., Nucleus) DrugRelease->Target

References

Troubleshooting & Optimization

Technical Support Center: Controlling the Morphology of Zinc Hydrogen Phosphate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and morphology control of zinc hydrogen phosphate (B84403) crystals.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of zinc hydrogen phosphate, offering potential causes and solutions in a question-and-answer format.

Question 1: The synthesized crystals are not the desired morphology (e.g., I'm getting plates instead of flowers). What are the likely causes and how can I fix this?

Answer: Crystal morphology is highly sensitive to several experimental parameters. Here are the key factors to investigate:

  • pH of the reaction mixture: The pH plays a crucial role in determining the final crystal shape.[1] Generally, lower pH values (around 3.5 or less) tend to favor the formation of plate-like structures, while higher pH values (4.0 and above) can lead to more complex morphologies like flower-like or prismatic shapes. Carefully monitor and adjust the pH of your precursor solutions and the final reaction mixture.

  • Reaction Temperature: Temperature influences both the reaction kinetics and the crystal growth process.[2][3] Different morphologies can be favored at different temperatures. For instance, in some systems, increasing the temperature can lead to larger crystal sizes.[4][5] It is crucial to maintain a stable and uniform temperature throughout the experiment.

  • Choice of Precursors: The zinc and phosphate sources can affect the reaction pathway and final product. Common precursors include zinc chloride, zinc nitrate, zinc acetate, zinc oxide, potassium dihydrogen phosphate, and phosphoric acid.[6][7][8] The presence of other ions in the solution can also influence crystal habit.

  • Additives and Surfactants: The presence of surfactants or polymers can direct crystal growth.[9][10] Surfactants can selectively adsorb to certain crystal faces, inhibiting growth in that direction and promoting it in others, thus controlling the overall shape. Consider experimenting with surfactants like Cetyl trimethyl ammonium (B1175870) bromide (CTAB), Sodium Lauryl Sulphate (SLS), or polymers like PVP and PVA.[9]

  • Synthesis Method: Different synthesis techniques can yield different morphologies. For example, a sonochemical approach might produce hexagonal structures, while a conventional precipitation method could result in plate-like crystals from the same precursors.[6]

Question 2: I am observing a significant amount of white precipitate (sludge) in my reaction vessel. What is causing this and how can I minimize it?

Answer: The formation of sludge, which is often an insoluble zinc phosphate byproduct, is a common issue.[11][12] Here are the primary causes and solutions:

  • Localized High pH: The solubility of zinc dihydrogen phosphate is pH-dependent.[11] If the pH becomes too high, even locally, it can precipitate out of the solution. Ensure uniform and gradual mixing of reagents to avoid localized pH spikes.

  • Temperature Effects: The solubility of zinc dihydrogen phosphate can decrease at higher temperatures, leading to precipitation.[11] If you are working with a phosphating bath, avoid unnecessarily high temperatures. Low-temperature processes can help minimize sludge formation.[13]

  • Improper Reagent Concentration: Maintaining the correct ratio of total acid to free acid is crucial in phosphating baths to prevent precipitation.[12]

  • Reaction Byproducts: The reaction to form the desired this compound can itself produce insoluble byproducts.[11][14]

To minimize sludge:

  • Ensure thorough and controlled mixing.

  • Optimize the reaction temperature to maintain the solubility of your target compound.

  • Carefully control the pH of the reaction mixture.

  • Consider using filtration systems if working with larger scale reactions or phosphating baths.[11][12]

Question 3: The yield of my this compound crystals is very low. What could be the reasons?

Answer: Low yield can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to:

    • Insufficient reaction time: Ensure the reaction is allowed to proceed for the necessary duration.

    • Incorrect temperature: The reaction may require a specific temperature to proceed at a reasonable rate.

    • Poor mixing: Inadequate stirring can lead to an incomplete reaction.

  • Loss of Product During Washing/Filtering: Fine crystals can be lost during the washing and filtration steps. Consider using a finer filter paper or centrifugation for product recovery.

  • Sub-optimal pH: The formation of the desired this compound phase is often optimal within a specific pH range. Outside this range, other soluble or non-crystalline phases may form.

  • Precursor Stoichiometry: Ensure the molar ratios of your zinc and phosphate precursors are correct for the desired product.

Question 4: My final product appears to be amorphous rather than crystalline. How can I promote crystallinity?

Answer: The formation of an amorphous product suggests that the conditions did not favor nucleation and crystal growth.[9] To promote crystallinity:

  • Control the Rate of Precipitation: A very rapid precipitation can lead to an amorphous solid. Try slowing down the addition of your precipitating agent or adjusting the temperature to control the rate of reaction.

  • Aging/Annealing: In some cases, aging the precipitate in the mother liquor for an extended period or performing a post-synthesis hydrothermal treatment (annealing) can induce crystallization.

  • Ensure Purity of Reagents: Impurities can sometimes inhibit crystal growth.[6] Use high-purity reagents.

  • Seed Crystals: Introducing a small number of pre-existing crystals (seed crystals) of the desired phase can provide nucleation sites and promote the growth of larger, well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key experimental parameters that I need to control to achieve a specific morphology of this compound crystals?

A1: The most critical parameters are the pH of the reaction medium , the reaction temperature , the concentration of the precursors , the presence and type of additives or surfactants , and the synthesis method (e.g., precipitation, hydrothermal, sonochemical).[2][3]

Q2: How does pH influence the morphology of this compound crystals?

A2: The pH of the solution affects the speciation of phosphate ions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) and the hydrolysis of zinc ions, which in turn influences the nucleation and growth of different crystal faces.[1] As a general trend, different pH ranges favor the formation of distinct morphologies such as plates, flowers, or needles.

Q3: Can I use surfactants to control the crystal shape? If so, how do they work?

A3: Yes, surfactants are commonly used as "capping agents" or "structure-directing agents".[9][10] They work by selectively adsorbing onto specific crystallographic faces of the growing crystals. This adsorption inhibits the growth of those faces, promoting growth on other faces and thereby controlling the overall morphology of the final crystal.[15]

Q4: What is the difference between conventional precipitation and sonochemical synthesis for producing zinc phosphate?

A4: Conventional precipitation typically involves mixing precursor solutions under stirring.[6] Sonochemical synthesis utilizes ultrasonic irradiation to induce acoustic cavitation, which creates localized hot spots with high temperature and pressure.[6] This can lead to faster reaction rates, smaller particle sizes, and different crystal morphologies compared to conventional methods.[6] For example, one study found that conventional synthesis produced plate-like structures, while sonochemical synthesis resulted in hexagonal structures.[6]

Q5: How can I improve the adhesion of zinc phosphate coatings on a substrate?

A5: Proper surface preparation of the substrate is critical for good adhesion. This includes thorough cleaning and degreasing to remove any contaminants. Additionally, using a surface conditioner or activator can promote the formation of a fine, dense crystalline coating with improved adhesion. The addition of certain metal ions, like nickel, to the phosphating bath has also been shown to improve adhesion.

Quantitative Data Summary

The following tables summarize the influence of key parameters on the properties of zinc phosphate.

Table 1: Effect of pH on the Chemical Composition of Zinc Phosphate Coatings

pH of Phosphating BathO (%)Zn (%)P (%)Fe (%)
1.7518.2718.768.7454.23
2.2527.9330.7813.7827.51
2.7531.8433.6113.9720.58
(Data adapted from a study on mild steel. The high iron content at lower pH is attributed to the substrate.)[1]

Table 2: Influence of Synthesis Method on Zinc Phosphate Nanoparticle Properties

Synthesis MethodAverage Particle SizeCrystal SizeCrystallinityMorphology
Conventional (NUS)214.9 nm32.1 ± 3.9 nm36.19 ± 1.8%Plate-like
Sonochemical (US)110.3 nm34.9 ± 1.6 nm45.94 ± 0.6%Hexagonal
(Data from a comparative study on the synthesis of zinc phosphate nanoparticles.)[6][7]

Experimental Protocols

Protocol 1: Synthesis of Plate-like this compound via Conventional Precipitation

This protocol is a general guideline and may require optimization for specific applications.

  • Prepare Precursor Solutions:

    • Solution A: Dissolve a calculated amount of zinc chloride (e.g., 7.06 g, 0.05 mol) in deionized water (e.g., 25 mL).[6]

    • Solution B: Dissolve a stoichiometric amount of potassium dihydrogen phosphate (e.g., 3.53 g, 0.026 mol) in deionized water (e.g., 25 mL).[6]

  • Reaction:

    • Slowly add Solution B to Solution A dropwise over 20 minutes while constantly stirring at room temperature.[6]

    • A white precipitate should form.

  • pH Adjustment:

    • After the addition is complete, adjust the pH of the mixture to approximately 3.0 using a dilute ammonia (B1221849) solution.[6]

  • Aging:

    • Continue stirring the mixture for a defined period (e.g., 1 hour) to allow for crystal growth and maturation.[6]

  • Isolation and Washing:

    • Separate the precipitate by filtration or centrifugation.

    • Wash the collected solid several times with deionized water to remove any unreacted precursors and byproducts.

    • Finally, wash with ethanol (B145695) to aid in drying.

  • Drying:

    • Dry the product in an oven at a suitable temperature (e.g., 80°C) for several hours.[6]

Protocol 2: Synthesis of Flower-like Zinc Phosphate via pH-Controlled Method

This protocol illustrates how a change in pH can lead to a different morphology.

  • Prepare Precursor Solutions:

    • Prepare aqueous solutions of a zinc salt (e.g., zinc nitrate) and a phosphate source (e.g., diammonium hydrogen phosphate).

  • Reaction and pH Control:

    • Mix the precursor solutions under vigorous stirring.

    • Slowly add a base (e.g., ammonium hydroxide) to raise the pH of the solution to a value greater than 4.0. It is crucial to monitor the pH throughout the addition.

  • Hydrothermal Treatment (Optional but Recommended):

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to a specific temperature (e.g., 120-180°C) for several hours. The exact temperature and time will need to be optimized.

  • Isolation and Washing:

    • After the autoclave has cooled to room temperature, collect the product by filtration or centrifugation.

    • Wash the product thoroughly with deionized water and then with ethanol.

  • Drying:

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Processing cluster_characterization 4. Characterization prep_zinc Prepare Zinc Precursor Solution mix Mix Precursors prep_zinc->mix prep_phosphate Prepare Phosphate Precursor Solution prep_phosphate->mix control_params Control Parameters (pH, Temp, Stirring) mix->control_params aging Aging / Maturation control_params->aging wash Washing & Filtration aging->wash dry Drying wash->dry analysis SEM, XRD, FTIR dry->analysis

Caption: General experimental workflow for the synthesis of this compound crystals.

morphology_control cluster_params Controlling Parameters cluster_morphology Resulting Morphology param_ph pH morph_plate Plate-like param_ph->morph_plate Low pH morph_flower Flower-like param_ph->morph_flower High pH param_temp Temperature param_temp->morph_plate param_temp->morph_flower param_surfactant Surfactants param_surfactant->morph_flower morph_hex Hexagonal param_surfactant->morph_hex param_method Synthesis Method param_method->morph_plate Precipitation param_method->morph_hex Sonochemical morph_nano Nanoparticles param_method->morph_nano

Caption: Relationship between key synthesis parameters and resulting crystal morphologies.

References

Technical Support Center: Optimizing Zinc Hydrogen Phosphate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of zinc hydrogen phosphate (B84403) precipitation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the precipitation of zinc hydrogen phosphate, offering potential causes and solutions to improve yield and product purity.

Issue 1: Low or No Precipitate Formation

  • Potential Cause 1: Incorrect pH. The pH of the reaction mixture is a critical factor in the solubility of zinc phosphate compounds. In highly acidic conditions (pH < 3), soluble Zn²⁺ and H₂PO₄⁻ ions are dominant, preventing precipitation.[1]

    • Solution: Adjust the pH of the solution to a moderately acidic or neutral range (pH 3-7), which is more favorable for the precipitation of zinc phosphate, such as hopeite (Zn₃(PO₄)₂·4H₂O).[1] Use a pH meter to monitor and adjust the pH by adding a suitable acid or base.

  • Potential Cause 2: Inadequate Reagent Concentration. The concentration of zinc and phosphate ions may be too low to exceed the solubility product of this compound.

    • Solution: Increase the concentration of the zinc salt solution or the phosphate source. Ensure the final concentrations are sufficient to induce precipitation.

  • Potential Cause 3: Insufficient Reaction Time. The precipitation process may be slow, requiring adequate time for nucleation and crystal growth.

    • Solution: Increase the reaction time. Some protocols suggest stirring the mixture for a period ranging from 15 to 90 minutes.[2][3]

  • Potential Cause 4: Unfavorable Temperature. Temperature affects the solubility of this compound.

    • Solution: Optimize the reaction temperature. Some hydrothermal synthesis methods utilize elevated temperatures, such as 90°C, to promote crystallization.[1] However, the solubility of zinc phosphate can decrease with increasing temperature, so the optimal temperature may vary depending on the specific protocol.[4]

Issue 2: Precipitate is Coarse, Loose, or has Poor Crystal Structure

  • Potential Cause 1: High Free Acidity or Improper Acid Ratio. An imbalance in the acid concentration can lead to uncontrolled crystal growth.[5]

    • Solution: Carefully control the ratio of free acid to total acid in the reaction mixture. This is a common practice in industrial phosphating processes that can be adapted for precipitation experiments.[5]

  • Potential Cause 2: Presence of Contaminants. Impurities in the reagents or reaction vessel can interfere with proper crystal formation.

    • Solution: Use high-purity reagents and ensure all glassware is thoroughly cleaned. Consider using deionized water for all solutions.[6]

  • Potential Cause 3: Inadequate Mixing. Insufficient agitation can lead to localized areas of high supersaturation, resulting in rapid, uncontrolled precipitation and poor crystal quality.

    • Solution: Ensure continuous and uniform stirring throughout the reaction to maintain a homogeneous mixture.[2][3]

Issue 3: Formation of an Undesirable White Precipitate (Not this compound)

  • Potential Cause 1: pH is too High (Alkaline). In alkaline conditions (pH > 8), zincite (ZnO) or zinc hydroxide (B78521) (Zn(OH)₂) may precipitate instead of zinc phosphate.[1]

    • Solution: Maintain the pH in the moderately acidic to neutral range (3-7) to favor the formation of this compound.[1]

  • Potential Cause 2: Incorrect Reagent Ratio. An improper stoichiometric ratio of zinc to phosphate can lead to the formation of other zinc-containing compounds.

    • Solution: Carefully calculate and measure the amounts of zinc and phosphate precursors to achieve the desired molar ratio for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating this compound?

A1: The optimal pH for precipitating zinc phosphate compounds is generally in the moderately acidic to neutral range, typically between 3 and 7.[1] In highly acidic environments (pH < 3), zinc and phosphate ions tend to remain soluble.[1] Conversely, at a pH above 8, you risk precipitating zinc oxide or zinc hydroxide.[1] For some specific zinc phosphate syntheses, a pH of 3.0 has been used.[7]

Q2: How does temperature affect the yield of this compound?

A2: Temperature has a significant impact on both the reaction kinetics and the solubility of this compound. Some synthesis methods, like hydrothermal techniques, use elevated temperatures (around 90°C) to encourage crystallization.[1] However, it's important to note that the solubility of zinc phosphate generally decreases as the temperature rises, which can be favorable for precipitation.[4] The optimal temperature will depend on the specific experimental protocol being followed.

Q3: What are suitable starting materials for this compound precipitation?

A3: Common precursors include a soluble zinc salt and a phosphate source. Examples from various protocols include:

  • Zinc oxide (ZnO) and phosphoric acid (H₃PO₄).[2][3]

  • Zinc chloride (ZnCl₂) and potassium dihydrogen phosphate (KH₂PO₄).[7]

  • Zinc sulfate (B86663) (ZnSO₄) and disodium (B8443419) hydrogen phosphate (Na₂HPO₄).[8]

Q4: Can the order of adding reagents impact the outcome?

A4: Yes, the order of reagent addition can influence the reaction and the final product. For instance, adding zinc oxide to phosphoric acid is reported to enhance the mixing of the solid and liquid reagents, which can promote a more favorable reaction and a high yield.[2]

Q5: How can I improve the purity of my this compound precipitate?

A5: To enhance purity, it is crucial to wash the precipitate thoroughly after filtration. This step removes any soluble byproducts and unreacted starting materials.[7] Using high-purity reagents and deionized water will also minimize contamination.[6]

Data Presentation

Table 1: Summary of Key Experimental Parameters for Zinc Phosphate Precipitation

ParameterRecommended Range/ValueNotesSource(s)
pH 3 - 7Critical for preventing dissolution at low pH and formation of hydroxides at high pH.[1]
Temperature Ambient to 90°CVaries by method; solubility decreases with increasing temperature.[1][4]
H₃PO₄/ZnO Weight Ratio ≥ 1Ensures complete reaction of zinc oxide.[2][3]
Mixing/Reaction Time 5 - 90 minutesAdequate time is needed for complete reaction and crystal growth.[2][3]

Experimental Protocols

Protocol 1: Precipitation from Zinc Oxide and Phosphoric Acid

This method is adapted from patented procedures for producing hydrated this compound.[2][3]

  • Preparation: Place a calculated amount of phosphoric acid (H₃PO₄) into a reaction vessel at room temperature.

  • Reaction: Slowly add zinc oxide (ZnO) to the phosphoric acid while continuously stirring. The weight ratio of H₃PO₄ to ZnO should be 1 or greater.[2][3]

  • Mixing: Continue to mechanically stir or knead the reaction mixture. A mixing time of at least 15 minutes is recommended, with some protocols suggesting up to 90 minutes.[2][3]

  • Precipitation: The formation of hydrated this compound occurs during the mixing step.

  • Isolation: Filter the resulting precipitate from the solution.

  • Washing: Wash the collected precipitate with deionized water to remove any unreacted starting materials or soluble byproducts.

  • Drying: Dry the final product in an oven at an appropriate temperature (e.g., 80-90°C) to remove residual water.[7][8]

Protocol 2: Precipitation from a Soluble Zinc Salt and Phosphate Salt

This protocol is a generalized method based on common aqueous precipitation techniques.[7]

  • Solution Preparation: Prepare separate aqueous solutions of a zinc salt (e.g., zinc chloride, ZnCl₂) and a phosphate salt (e.g., potassium dihydrogen phosphate, KH₂PO₄).

  • Reaction: Under constant stirring, add the phosphate solution dropwise to the zinc salt solution. A white precipitate should begin to form.[7]

  • pH Adjustment: Monitor the pH of the mixture. If necessary, adjust the pH to the optimal range (3-7) using a dilute acid or base (e.g., ammonia (B1221849) solution).[7]

  • Aging: Continue stirring the mixture for a defined period to allow for complete precipitation and crystal growth.

  • Isolation: Separate the precipitate from the solution by filtration.

  • Washing: Wash the precipitate multiple times with deionized water.[7]

  • Drying: Dry the purified precipitate in an oven at a suitable temperature.

Mandatory Visualization

Troubleshooting_Yield start Start: Low Yield Issue check_ph Check pH of Reaction Mixture start->check_ph ph_low pH < 3 ? check_ph->ph_low Is pH optimal? ph_high pH > 7 ? ph_low->ph_high No adjust_ph_up Increase pH to 3-7 (add base) ph_low->adjust_ph_up Yes adjust_ph_down Decrease pH to 3-7 (add acid) ph_high->adjust_ph_down Yes check_reagents Review Reagent Concentration & Ratio ph_high->check_reagents No adjust_ph_up->check_reagents adjust_ph_down->check_reagents reagents_ok Sufficient? check_reagents->reagents_ok increase_conc Increase Concentration or Adjust Ratio reagents_ok->increase_conc No check_time_temp Evaluate Reaction Time & Temperature reagents_ok->check_time_temp Yes increase_conc->check_time_temp time_temp_ok Optimal? check_time_temp->time_temp_ok adjust_time_temp Increase Time or Optimize Temperature time_temp_ok->adjust_time_temp No end Yield Optimized time_temp_ok->end Yes adjust_time_temp->end

Caption: Troubleshooting workflow for low yield in this compound precipitation.

Chemical_Equilibrium Influence of pH on this compound Precipitation Equilibrium cluster_solid Solid Phase Zn_ion Soluble Zn²⁺ ZnHPO4 ZnHPO₄ (s) This compound Zn_ion->ZnHPO4 Precipitation / Dissolution H2PO4_ion Soluble H₂PO₄⁻ HPO4_ion Soluble HPO₄²⁻ H2PO4_ion->HPO4_ion Deprotonation (pH increases) PO4_ion Soluble PO₄³⁻ HPO4_ion->PO4_ion Deprotonation (pH increases) HPO4_ion->ZnHPO4 pH_control pH

Caption: The effect of pH on the equilibrium of this compound precipitation.

References

identifying and removing impurities in zinc hydrogen phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Zinc Hydrogen Phosphate (B84403) Synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and removing impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of zinc hydrogen phosphate?

A1: Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Excess zinc precursors (e.g., zinc oxide, zinc chloride) or phosphate sources (e.g., phosphoric acid) that did not fully react.[1][2][3]

  • Different Zinc Phosphate Phases: The formation of other zinc phosphate species besides the desired hydrogen phosphate form. The P₂O₅-ZnO-H₂O phase diagram is complex, and variations in pH, temperature, and reactant concentrations can lead to products like zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O) or zinc dihydrogen phosphate (Zn(H₂PO₄)₂).[2]

  • By-products: Salts formed during the reaction, such as potassium chloride (KCl) if using zinc chloride and potassium dihydrogen phosphate, which can be trapped in the precipitate.[1]

  • Impurities from Precursors: Contaminants present in the initial zinc or phosphate sources, such as heavy metals or other metal salts.[4][5]

Q2: How does pH affect the formation of impurities?

A2: The pH of the reaction medium is a critical parameter.[3][6] An incorrect pH can lead to the precipitation of undesired zinc phosphate phases or incomplete reaction of precursors. For instance, in a precipitation method using zinc chloride and potassium dihydrogen phosphate, adjusting the pH to 3.0 is crucial for forming the desired dense white precipitate.[1][3] Deviations from the optimal pH can alter the solubility of different phosphate species, leading to a mixed-phase product.[6]

Q3: My final product has a grayish tint instead of being pure white. What is the likely cause?

A3: A grayish tint can indicate the presence of impurities, often from the starting materials. If using industrial-grade or low-purity zinc oxide, it may contain trace amounts of other metal oxides that impart color.[5][7] It is also possible that metallic zinc is present as an impurity in the zinc oxide source.[5] To resolve this, use high-purity analytical grade reagents and ensure all glassware is thoroughly cleaned.

Q4: How can I confirm the purity of my synthesized this compound?

A4: Several analytical techniques are essential for confirming purity:

  • X-Ray Diffraction (XRD): This is the primary method to identify the crystalline phase of your product. The resulting diffraction pattern should match the standard pattern for pure this compound, with no peaks corresponding to other phases like ZnO or Zn₃(PO₄)₂·4H₂O.[2][8][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR helps identify the functional groups present. The spectrum of a pure sample will show characteristic absorption bands for P-O-H and PO₄ groups, which can be compared against a reference spectrum to detect impurities.[1][10]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This technique is used for elemental analysis to determine the precise ratio of zinc to phosphorus and to detect trace elemental impurities.[11][12]

  • Scanning Electron Microscopy (SEM): SEM analysis reveals the morphology of the crystals. A pure product typically exhibits a uniform crystal habit, whereas impurities can lead to different morphologies or the presence of agglomerated, undefined particles.[1][10]

Troubleshooting Guide

Problem 1: Low Yield of this compound
Possible CauseRecommended Solution
Incorrect Reactant Stoichiometry Ensure the molar ratio of zinc to phosphate precursors is correct. For the ZnO and H₃PO₄ reaction, a weight ratio of H₃PO₄/ZnO ≥ 1 is recommended to ensure complete reaction.[2][3][13]
Incomplete Reaction Increase the reaction time or temperature. For example, a reaction between zinc-containing material and phosphoric acid can be maintained at 70-80°C for 30-60 minutes to drive the reaction to completion.[5] Mechanical kneading or vigorous stirring can also improve reactant contact.[2][13]
Suboptimal pH Verify and adjust the pH of the reaction mixture. The optimal pH is crucial for maximizing the precipitation of the desired product.[1][3]
Product Loss During Washing This compound has some solubility. Avoid excessive washing or using a washing solvent in which the product is highly soluble. Wash with cold deionized water to minimize loss.
Problem 2: Presence of Unreacted Zinc Oxide in the Final Product
Analytical IndicationRecommended Solution
XRD: Peaks corresponding to ZnO are observed in the diffraction pattern.Increase Phosphoric Acid: Use a stoichiometric excess of phosphoric acid (H₃PO₄/ZnO weight ratio > 1) to ensure all zinc oxide is dissolved and reacts.[2][13]
Improve Mixing: Use high-intensity mechanical stirring or sonication to ensure the solid ZnO powder is well-dispersed in the phosphoric acid solution.[1][13]
Increase Reaction Time/Temperature: Allow more time for the dissolution and reaction of ZnO. Heating the mixture to 70-80°C can increase the reaction rate.[5]
Purification: If unreacted ZnO is already present in the product, it can be removed by dissolving the product in a minimal amount of acid and re-precipitating the this compound under controlled pH, leaving the more basic ZnO behind. Alternatively, selective leaching with a very dilute acid may be possible, but this risks dissolving the main product.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Precipitation

This protocol is based on the reaction between zinc chloride and potassium dihydrogen phosphate.[1]

Materials:

  • Zinc Chloride (ZnCl₂)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Ammonia (B1221849) Solution (25%)

  • Deionized Water

Procedure:

  • Prepare an aqueous solution of zinc chloride (e.g., 0.05 mol in 25 mL of deionized water).

  • Prepare a separate aqueous solution of potassium dihydrogen phosphate (e.g., 0.026 mol in 25 mL of deionized water).

  • Add the potassium dihydrogen phosphate solution dropwise to the zinc chloride solution under constant stirring.

  • Once the addition is complete, adjust the pH of the mixture to 3.0 using the ammonia solution. A dense white precipitate will form.

  • Continue stirring the reaction mixture for a set time (e.g., 60 minutes) at room temperature.

  • Filter the precipitate using a Buchner funnel.

  • Wash the solid product three times with deionized water to remove soluble by-products like KCl.[1]

  • Dry the final product in an oven at 80°C for 3 hours.[1]

Protocol 2: Identification of Impurities by XRD

Procedure:

  • Grind a small, representative sample of the dried this compound into a fine powder using an agate mortar and pestle.

  • Mount the powdered sample onto a sample holder. Ensure the surface is flat and level with the holder's edge.

  • Place the sample holder into the X-ray diffractometer.

  • Set the instrument parameters (e.g., 2θ scan range from 5° to 70°, step size of 0.02°).

  • Run the XRD scan.

  • Compare the resulting diffractogram with reference patterns from a database (e.g., JCPDS) for this compound, zinc oxide, and other potential zinc phosphate phases to identify any impurities.[8]

Quantitative Synthesis Parameters

The table below summarizes key quantitative parameters from different synthesis methods.

ParameterMethod 1: ZnO + H₃PO₄Method 2: ZnCl₂ + KH₂PO₄Reference
Reactant Ratio H₃PO₄ / ZnO weight ratio ≥ 1ZnCl₂ : KH₂PO₄ molar ratio ≈ 2:1[1][2]
Reaction pH Not explicitly controlled by base addition; depends on reactant ratio.Adjusted to 3.0 with ammonia solution.[1][2][3]
Temperature Room Temperature or 70-80°CRoom Temperature[1][5][13]
Reaction Time 20-60 minutes~60 minutes[1][2]
Purity Check XRD should show a single phase of Zn₃(HPO₄)₃·3H₂O.Characterized by FTIR, XRD, SEM.[1][2]

Visual Workflow and Logic Diagrams

Below are diagrams illustrating the workflow for impurity identification and the relationship between synthesis parameters and product purity.

G cluster_workflow Impurity Identification & Removal Workflow cluster_removal Removal Methods start Synthesized Product char Characterization (XRD, FTIR, ICP-OES) start->char decision Impurities Detected? char->decision identify Identify Impurity (e.g., ZnO, Wrong Phase) decision->identify Yes pure Pure Zinc Hydrogen Phosphate decision->pure No wash Washing with Deionized Water identify->wash Soluble By-products ph_adjust pH Adjustment & Re-precipitation identify->ph_adjust Different Phases recal Recalibration of Synthesis Parameters identify->recal Unreacted Precursors wash->char ph_adjust->char recal->start Re-synthesize G cluster_params Synthesis Parameters cluster_results Product Characteristics pH Reaction pH Purity Product Purity pH->Purity Impurity Impurity Profile (Type & Amount) pH->Impurity Temp Temperature Temp->Purity Temp->Impurity Ratio Reactant Ratio Ratio->Purity Ratio->Impurity Time Reaction Time Time->Purity Time->Impurity

References

Technical Support Center: Synthesis of Zinc Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of zinc hydrogen phosphate (B84403), with a specific focus on how pH influences phase purity.

Frequently Asked Questions (FAQs)

Q1: What is zinc hydrogen phosphate and what are its common phases?

A1: this compound refers to a group of inorganic compounds formed between zinc, hydrogen, phosphate, and often water. During synthesis, several crystalline phases can form, with the most common being:

  • Hopeite (α-Zn₃(PO₄)₂·4H₂O): A hydrated zinc phosphate.[1][2]

  • Phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O): A zinc iron phosphate, often formed when iron is present.[3][4][5]

  • Zinc Dihydrogen Phosphate (Zn(H₂PO₄)₂): A more acidic form of zinc phosphate.[6]

  • Scholzite (CaZn₂(PO₄)₂·2H₂O): Forms when calcium ions are present in the reaction.[7][8]

The specific phase obtained is highly sensitive to reaction conditions, especially pH.[1][9]

Q2: How does pH affect the formation and phase purity of zinc phosphate compounds?

A2: The pH of the synthesis solution is a critical parameter that dictates which zinc phosphate phase is thermodynamically favored and kinetically accessible. Generally, different pH ranges promote the formation of specific crystal structures. Adjusting the pH can control the morphology and phase composition of the final product.[1][8][10] For instance, lower pH values often favor the formation of hopeite, while different ranges can lead to other phases or mixtures.[8][11]

Q3: I am observing a mixture of phases in my final product. How can I improve the phase purity of my this compound?

A3: A mixture of phases is a common issue, typically stemming from poor pH control during synthesis. To improve phase purity:

  • Precise pH Adjustment: Use a calibrated pH meter and slowly add acid or base to reach and maintain the target pH. Rapid changes can cause localized pH variations, leading to the nucleation of multiple phases.

  • Homogeneous Mixing: Ensure vigorous and constant stirring throughout the reaction to maintain a uniform pH and concentration of precursors in the solution.[9]

  • Controlled Reagent Addition: Add the precipitating agent (e.g., phosphate solution) dropwise to the zinc salt solution. This slow addition helps maintain pH stability and prevents rapid supersaturation, which can lead to amorphous precipitates or mixed phases.[12]

  • Temperature Control: Temperature can influence the solubility of different phosphate species and affect the final phase.[13][14] Maintain a constant and optimized temperature during the reaction.

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Recommended Solution(s)
Final product is amorphous or has low crystallinity. 1. pH of the solution was too high or too low, falling outside the optimal range for crystallization.2. Rapid precipitation due to high supersaturation.1. Calibrate your pH meter and carefully adjust the pH to the target value for the desired phase (see Table 1).2. Slow down the addition rate of your precursors. Consider using a syringe pump for precise control.
XRD pattern shows hopeite, but I was targeting a different phase. The pH of your reaction likely fell into the range that favors hopeite formation (typically acidic to near-neutral).[3][8][11][15]Review the synthesis protocol and ensure the pH is adjusted and maintained in the correct range for your target phase. For example, scholzite formation is favored at a slightly higher pH (around 3.50-4.25) in the presence of calcium.[8]
The morphology of the crystals is not as expected (e.g., plates instead of flowers). Crystal morphology is strongly influenced by pH. Different pH values can lead to different crystal shapes even for the same phase.[1]Systematically vary the pH within the stability range of your desired phase. For example, for α-Zn₃(PO₄)₂·4H₂O, plate-like structures may form at pH ≤ 3.5, while flower-like structures can be obtained at pH ≥ 4.0.[1]
Formation of phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O) instead of pure zinc phosphate. Iron contamination in the reactants or from the reaction vessel (e.g., steel). Phosphophyllite formation requires the presence of Fe²⁺ ions.[3][4][5]Use high-purity reagents and ensure your reaction setup is free from potential iron contamination. If working with steel substrates, the formation of phosphophyllite is an expected part of the conversion coating process.[3]

Quantitative Data: pH Effect on Zinc Phosphate Phases

The table below summarizes findings from various studies on the zinc phosphate phases synthesized at different pH values. Note that other factors like temperature and precursor concentration can also influence the outcome.

Target PhasepH RangePrecursors / MethodObservations
α-Hopeite Low pHZinc sulfate (B86663) + Diammonium hydrogen phosphateLow pH precipitations tend to produce α-hopeite.[11]
β-Hopeite Higher pHZinc sulfate + Diammonium hydrogen phosphateHigher pH precipitations tend to produce β-hopeite.[11]
Hopeite (Zn₃(PO₄)₂·4H₂O) 2.50 - 3.25Phosphate Chemical Conversion on TitaniumPlate-like hopeite coatings were formed.[8]
Scholzite (CaZn₂(PO₄)₂·2H₂O) 3.50 - 4.25Phosphate Chemical Conversion on Titanium (with Ca²⁺)Flower-like scholzite coatings were deposited.[8]
Hopeite vs. Bulk Precipitation 2.0 vs. 2.5Zinc Phosphate Conversion CoatingAt pH 2, a conversion coating forms on the substrate. At pH 2.5, bulk-solution precipitation of hopeite crystals occurs.[3]
Zinc Phosphate Nanostructures ≤ 3.5 vs. ≥ 4.0Microwave-assisted sonochemical methodPlate-like samples were obtained at pH ≤ 3.5, while flower-like samples were obtained at pH ≥ 4.0.[1]

Experimental Protocols

1. General Protocol for Aqueous Precipitation of Zinc Phosphate

This protocol describes a general method for synthesizing zinc phosphate where pH is a critical control parameter.

  • Reagents:

    • Zinc source: Zinc chloride (ZnCl₂) or Zinc nitrate (B79036) (Zn(NO₃)₂)

    • Phosphate source: Potassium dihydrogen phosphate (KH₂PO₄) or Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

    • pH adjustment: Dilute sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl)

  • Procedure:

    • Prepare separate aqueous solutions of the zinc salt and the phosphate source.

    • Place the zinc salt solution in a beaker with a magnetic stirrer and begin stirring.

    • Slowly add the phosphate source solution to the zinc salt solution dropwise using a burette or syringe pump.

    • Continuously monitor the pH of the reaction mixture with a calibrated pH meter.

    • Simultaneously, add the dilute acid or base solution as needed to maintain the desired pH for the target phase.

    • After the addition is complete, allow the mixture to stir for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.

    • Collect the resulting white precipitate by filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted precursors or byproducts.

    • Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C).

  • Characterization:

    • The phase purity and crystal structure of the dried powder should be confirmed using Powder X-ray Diffraction (PXRD).[13]

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship between pH and the resulting zinc phosphate phase.

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_post Processing & Analysis p1 Prepare Zinc Salt Solution r1 Mix Solutions (Dropwise Addition) p1->r1 p2 Prepare Phosphate Solution p2->r1 r2 CRITICAL STEP: Adjust & Maintain pH r1->r2 r3 Age Precipitate (Stirring) r2->r3 post1 Filter & Wash Precipitate r3->post1 post2 Dry Product post1->post2 post3 Characterize (e.g., XRD) post2->post3

Caption: Experimental workflow for zinc phosphate synthesis.

ph_phase_relationship cluster_input Input Parameter cluster_output Resulting Zinc Phosphate Phase cluster_products Primary Products pH Reaction pH phase1 Low pH Range (e.g., ~2.0-3.25) pH->phase1 controls phase2 Mid pH Range (e.g., ~3.5-4.25) pH->phase2 controls phase3 Higher pH Range (e.g., > 4.5) pH->phase3 controls prod1 Hopeite (Zn3(PO4)2·4H2O) phase1->prod1 prod2 Scholzite (CaZn2(PO4)2·2H2O) (Requires Ca2+) phase2->prod2 prod3 β-Hopeite or Mixed Phases phase3->prod3

Caption: Relationship between synthesis pH and resulting phase.

References

influence of precursors on zinc hydrogen phosphate particle size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on synthesizing zinc hydrogen phosphate (B84403) particles. It focuses on the critical influence of precursor selection on final particle size and morphology, offering troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for synthesizing zinc hydrogen phosphate?

A1: The most frequently used precursors are zinc salts and phosphate salts. Common zinc sources include zinc nitrate (B79036), zinc acetate (B1210297), zinc chloride, and zinc oxide.[1][2][3] Phosphate sources typically include phosphoric acid, diammonium phosphate, and potassium dihydrogen phosphate.[4][5][6]

Q2: How does the choice of zinc precursor affect the final particle size and morphology?

A2: The zinc precursor significantly influences the physicochemical properties of the resulting particles, including their size, shape, and crystalline structure.[2] For instance, in the synthesis of zinc oxide nanoparticles, a related material, zinc nitrate often leads to polycrystalline irregular structures, while zinc acetate can produce rod-like morphologies.[2] The morphology can vary from nanorods and irregular nanoparticles to amorphous rod-like forms depending on the precursor used.[2]

Q3: What is the role of pH during the synthesis process?

A3: The pH of the reaction solution is a critical parameter that affects particle size and shape. For example, studies have shown that as the pH of the solution increases, the particle diameter of zinc phosphate nanoparticles also tends to increase.[7] At a pH below 3.5, plate-like nanoparticles may form, while at a pH of 4.0 or higher, flower-like microstructures can be synthesized.[7]

Q4: Can the synthesis method itself influence particle size?

A4: Absolutely. Different synthesis methods yield different results even with the same precursors. For example, a sonochemically assisted precipitation method can produce significantly smaller zinc phosphate particles (average size of 110.3 nm) compared to a conventional precipitation method (214.9 nm).[4] Sonochemical methods are also faster and more energy-efficient.[4]

Troubleshooting Guide

Q: My synthesized particles are too large and show significant agglomeration. What are the potential causes and solutions?

A: Large and agglomerated particles can result from several factors. Here is a step-by-step troubleshooting approach:

  • Precursor Concentration: High precursor concentrations can lead to rapid nucleation and uncontrolled growth, resulting in larger particles. Try reducing the concentration of your zinc and phosphate solutions.

  • Reaction Temperature: Temperature affects reaction kinetics. For zinc phosphate, varying the temperature between 0°C and 50°C can influence whether the resulting morphology is hollow spheres or sheet-like structures.[7] Experiment with different temperatures to find the optimal condition for your desired size.

  • Mixing and Stirring: Inadequate mixing can create localized areas of high concentration. Ensure constant and vigorous stirring throughout the addition of precursors. A rapid mixing of precursors has been shown to produce particles around 180 nm.[5]

  • Consider an Alternative Method: If conventional precipitation consistently yields large particles, consider a different synthesis route. The sonochemical method has been proven to reduce particle size and improve crystallinity.[4]

Q: The morphology of my particles is not what I expected. How can I control the particle shape?

A: Particle morphology is highly sensitive to the precursors and reaction conditions.

  • Precursor Selection: The anion of the zinc salt (e.g., nitrate, acetate, chloride) plays a crucial role. Zinc acetate, for example, has been associated with spherical or rod-like nanoparticles in some syntheses.[3] Refer to the data table below for more examples.

  • pH Adjustment: The pH of the reaction medium is a key determinant of morphology. Plate-like structures have been observed at a pH ≤ 3.5, whereas flower-like structures form at a pH ≥ 4.0.[7] Carefully control and monitor the pH throughout your experiment.

  • Additives and Templates: The use of surfactants or templates in the reaction mixture can help direct the growth of crystals into specific shapes and prevent agglomeration.

Influence of Precursors on Particle Size & Morphology

The selection of precursors is a determining factor in the final characteristics of this compound particles. The following table summarizes quantitative data from various studies.

Zinc PrecursorPhosphate PrecursorSynthesis MethodpHParticle/Crystal Size (nm)Morphology
Zinc AcetatePhosphoric AcidPrecipitation-~15Monoclinic
Zinc NitrateDiammonium PhosphateNot Specified-30 - 40Not Specified
Zinc NitrateDiammonium Hydrogen PhosphateNot Specified8.530 - 50Hollow Sphere (at 0-20°C)
Zinc NitrateDiammonium Hydrogen PhosphateNot Specified8.530 - 50Sphere (at 35-50°C)
Zinc NitrateDiammonium Hydrogen PhosphateNot Specified8.530 - 50Sheet-like (at >50°C)
Zinc ChloridePotassium Dihydrogen PhosphateSonochemical3.0110.3 (Average)Hexagonal-type
Zinc ChloridePotassium Dihydrogen PhosphateConventional Precipitation3.0214.9 (Average)Plate-like
Zinc Sulfate HeptahydrateSodium Phosphate DodecahydrateSolid-State Reaction-40 - 50Spherical

Data compiled from multiple sources.[4][5][7][8]

Detailed Experimental Protocol: Precipitation Method

This protocol provides a general procedure for the synthesis of zinc phosphate nanoparticles via a conventional precipitation method, adapted from literature.[4][9]

Materials and Reagents:

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a solution of the zinc precursor (e.g., 2 mmol of zinc acetate in 50 mL of deionized water).

    • Prepare a solution of the phosphate precursor (e.g., 2 mmol of orthophosphoric acid in 50 mL of deionized water).

  • Reaction:

    • Place the zinc acetate solution in a beaker on a magnetic stirrer and begin constant stirring.

    • Add the orthophosphoric acid solution drop-wise to the zinc acetate solution.

    • (Optional) Add a few drops of hydrazine hydrate to the mixture.

    • Continue stirring the solution for a set duration (e.g., 3 hours) at room temperature. A white precipitate should form.

  • Separation and Washing:

    • Filter the resulting white precipitate from the solution using standard filtration techniques.

    • Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.

    • Perform a final wash with ethanol to remove organic impurities.

  • Drying/Calcination:

    • Dry the washed precipitate in an oven at a specified temperature (e.g., 80°C for 3 hours) to remove residual solvent.[4]

    • For enhanced crystallinity, the dried powder can be calcined in a muffle furnace (e.g., at 300°C for 24 hours).[9]

  • Characterization:

    • Analyze the final powder using techniques such as X-ray Diffraction (XRD) for phase purity and crystal structure, and Scanning/Transmission Electron Microscopy (SEM/TEM) for morphology and particle size.

Process Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for common synthesis issues.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_proc 3. Processing cluster_char 4. Characterization p1 Prepare Zinc Precursor Solution r1 Mix Precursors with Constant Stirring p1->r1 p2 Prepare Phosphate Precursor Solution p2->r1 r2 Age Precipitate (e.g., 3 hours) r1->r2 s1 Filter Precipitate r2->s1 s2 Wash with DI Water & Ethanol s1->s2 s3 Dry / Calcine s2->s3 c1 Analyze Final Powder (XRD, SEM, TEM) s3->c1

Caption: General experimental workflow for zinc phosphate synthesis.

G cluster_large Issue: Particles Too Large cluster_morph Issue: Incorrect Morphology start Problem: Undesirable Particle Size or Agglomeration c1 Decrease Precursor Concentration start->c1 Size Issue m1 Select Different Zinc/Phosphate Precursor start->m1 Shape Issue c2 Optimize Reaction Temperature c3 Improve Stirring Efficiency c4 Change Synthesis Method (e.g., to Sonochemical) m2 Precisely Control Reaction pH m3 Introduce Surfactant or Template

References

Technical Support Center: Troubleshooting Crystallinity in Zinc Hydrogen Phosphate XRD Patterns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor crystallinity in their zinc hydrogen phosphate (B84403) X-ray diffraction (XRD) patterns. The following frequently asked questions (FAQs) and troubleshooting guides address common issues such as peak broadening, low peak intensity, and the presence of an amorphous halo.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor crystallinity in synthesized zinc hydrogen phosphate?

Poor crystallinity in this compound can stem from several factors during synthesis and sample preparation. Key synthesis parameters that influence the final product's crystal structure include pH, temperature, reaction time, and the choice and concentration of precursors.[1][2] Post-synthesis, improper sample handling and preparation for XRD analysis can also contribute to patterns indicating poor crystallinity.

Q2: My XRD pattern shows very broad peaks. What does this indicate and how can I fix it?

Broad peaks in an XRD pattern, often quantified by a large full width at half maximum (FWHM), typically suggest the presence of very small crystallites (nanocrystalline material) or lattice strain within the crystal structure.[3] To address this, you can try to optimize the synthesis conditions to promote crystal growth or perform a post-synthesis annealing step to relieve strain and increase crystallite size.

Q3: I see a broad, hump-like feature (an amorphous halo) in my XRD pattern. What does this mean?

An amorphous halo is a characteristic feature of materials lacking long-range atomic order.[4][5] Its presence in your XRD pattern indicates that a portion, or all, of your sample is amorphous rather than crystalline.[4] This can be a result of rapid precipitation during synthesis, which prevents the atoms from arranging into a well-defined crystal lattice.

Q4: Can the way I prepare my sample for XRD analysis affect the apparent crystallinity?

Absolutely. Improper sample preparation is a significant source of error in XRD analysis. For powder samples, issues such as insufficient grinding, preferred orientation of crystallites, and sample displacement from the holder's surface can all lead to inaccurate XRD patterns, including peak broadening and incorrect peak intensities, which might be misinterpreted as poor crystallinity.

Troubleshooting Guides

Issue 1: Broad and Poorly Defined XRD Peaks

If your this compound XRD pattern exhibits broad and poorly defined peaks, follow this troubleshooting guide to improve the crystallinity of your material.

The synthesis conditions play a critical role in determining the crystallinity of the final product.[2]

  • pH Adjustment: The pH of the reaction mixture is a crucial parameter. For precipitation methods, a pH of around 3.0 has been shown to be effective for the formation of a dense white precipitate of zinc phosphate.[6]

    • Protocol for pH Optimization:

      • Prepare a series of small-scale reactions.

      • Vary the pH of the reaction mixture in small increments (e.g., 0.5 pH units) around the originally used value.

      • Use a calibrated pH meter to monitor and adjust the pH using dilute acid or base.

      • Synthesize the this compound under these varied pH conditions while keeping all other parameters constant.

      • Analyze the resulting powders by XRD to identify the optimal pH for high crystallinity.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times often promote the growth of larger, more well-defined crystals.[7] However, excessively high temperatures can sometimes lead to the formation of undesired phases.

    • Protocol for Temperature and Time Optimization:

      • Set up a matrix of experiments varying the reaction temperature (e.g., in 10-20 °C increments) and reaction time (e.g., from a few hours to 24 hours or longer).

      • Ensure a constant and uniform temperature is maintained throughout each experiment.

      • After the designated reaction time, quench the reaction and isolate the product.

      • Wash and dry the samples consistently before XRD analysis to determine the ideal temperature-time combination.

Annealing can be an effective method to improve the crystallinity of materials by providing the thermal energy required for atomic rearrangement into a more ordered crystal lattice.[8]

  • Protocol for Annealing:

    • Place the dried this compound powder in a suitable crucible (e.g., alumina).

    • Heat the sample in a furnace to a temperature below its decomposition point. For zinc oxide nanoparticles, annealing temperatures between 200 °C and 600 °C have been shown to improve crystallinity.[9] A similar range can be explored for this compound, starting with lower temperatures.

    • Hold the sample at the set temperature for a specific duration (e.g., 2-4 hours).

    • Allow the sample to cool down slowly to room temperature.

    • Analyze the annealed powder by XRD to assess the improvement in crystallinity.

Proper sample preparation is crucial for obtaining a high-quality XRD pattern.

  • Protocol for Powder Sample Preparation:

    • Grinding: Gently grind your sample to a fine, homogenous powder (ideally <10 µm) using an agate mortar and pestle. This helps to ensure random orientation of the crystallites.[10]

    • Mounting: Carefully load the powder into the sample holder. The back-loading method is often preferred to minimize preferred orientation. Ensure the sample surface is flat and level with the surface of the holder to avoid sample displacement errors.

    • Sample Amount: Use a sufficient amount of sample to ensure good signal-to-noise ratio in the XRD pattern.

Issue 2: Presence of an Amorphous Halo

The presence of an amorphous halo indicates a lack of long-range order in your material.[4] The following steps can help you promote the formation of a crystalline phase.

Amorphous phases often form when precipitation is too rapid. Slowing down the reaction rate can provide sufficient time for crystal nucleation and growth.

  • Slower Reagent Addition: Instead of mixing the precursor solutions all at once, add one solution dropwise to the other under vigorous stirring.

  • Use of a Different Synthesis Method: Consider alternative synthesis methods that are known to produce more crystalline materials, such as hydrothermal or sonochemical methods.[6][11] The sonochemical method, for instance, has been shown to improve the crystallinity of zinc phosphate by almost 27% compared to conventional precipitation.[6]

Adding a small amount of pre-existing crystalline this compound (seeds) to the reaction mixture can act as a template for the growth of larger crystals, promoting overall crystallinity.

If you have an amorphous product, you may be able to induce crystallization through a post-synthesis treatment.

  • Solvent-Mediated Crystallization: Suspending the amorphous powder in a suitable solvent and stirring for an extended period, sometimes with gentle heating, can facilitate the transformation to a crystalline phase. Water can be an effective medium for the crystallization of amorphous zinc phosphate.[11]

Quantitative Data Summary

The following tables summarize key experimental parameters and their impact on the crystallinity of zinc phosphate compounds.

Table 1: Comparison of Synthesis Methods for Zinc Phosphate [6]

Synthesis MethodReaction Time (min)Resulting Crystallinity (%)Average Crystallite Size (nm)
Conventional Precipitation6036.19 ± 1.832.1 ± 3.9
Sonochemical1545.94 ± 0.634.9 ± 1.6

Table 2: Influence of Synthesis Parameters on this compound Crystallinity

ParameterConditionEffect on Crystallinity
pHOptimized around 3.0 for precipitation[6]Promotes formation of a well-defined precipitate, leading to better crystallinity.
TemperatureIncreased temperature during synthesis[7]Can lead to larger crystals and sharper XRD peaks, but risks phase impurities.
Reaction TimeLonger duration[12]Allows for more complete crystal growth, potentially improving crystallinity.
PrecursorsChoice and concentrationAffects nucleation and growth rates, thereby influencing the final crystal structure.
Post-synthesis AnnealingHeating at elevated temperatures (e.g., 200-600 °C)[9]Can significantly improve crystallinity by promoting grain growth and reducing defects.

Experimental Protocols

Detailed Protocol for Sonochemical Synthesis of Zinc Phosphate with Improved Crystallinity[6]
  • Precursor Solution Preparation:

    • Prepare an aqueous solution of zinc chloride (e.g., 0.05 gmol in 25 ml distilled water).

    • Prepare a separate aqueous solution of potassium dihydrogen phosphate (e.g., 0.026 gmol in 25 ml distilled water).

  • Sonochemical Reaction:

    • Add the potassium dihydrogen phosphate solution dropwise to the zinc chloride solution under ultrasonic irradiation (e.g., 22 kHz frequency at 40% amplitude with a 5s ON and 5s OFF cycle).

    • After the addition is complete, adjust the pH of the solution to 3.0 using an ammonia (B1221849) solution.

    • Continue the ultrasonic irradiation for an additional 5 minutes.

  • Product Isolation and Drying:

    • Filter the resulting white precipitate.

    • Wash the precipitate three times with distilled water to remove any by-products.

    • Dry the product in an oven at 80 °C for 3 hours.

Visualizations

Troubleshooting Workflow for Poor Crystallinity

troubleshooting_workflow start Poor Crystallinity in XRD Pattern check_peaks Analyze XRD Pattern: Broad Peaks or Amorphous Halo? start->check_peaks broad_peaks Broad Peaks Observed check_peaks->broad_peaks Broad Peaks amorphous_halo Amorphous Halo Observed check_peaks->amorphous_halo Amorphous Halo optimize_synthesis Optimize Synthesis Parameters: pH, Temperature, Time broad_peaks->optimize_synthesis modify_synthesis Modify Synthesis Method: Slower addition, different method amorphous_halo->modify_synthesis annealing Perform Post-Synthesis Annealing optimize_synthesis->annealing improve_sample_prep Improve XRD Sample Preparation annealing->improve_sample_prep re_analyze Re-analyze by XRD improve_sample_prep->re_analyze seeding Introduce Seeding Step modify_synthesis->seeding post_crystallization Attempt Post-Synthesis Crystallization seeding->post_crystallization post_crystallization->re_analyze

Caption: A workflow diagram for troubleshooting poor crystallinity in XRD patterns.

Relationship between Synthesis Parameters and Crystallinity

synthesis_parameters cluster_params Synthesis Parameters cluster_properties Material Properties pH pH crystallinity Crystallinity pH->crystallinity temperature Temperature temperature->crystallinity time Reaction Time time->crystallinity precursors Precursors precursors->crystallinity method Synthesis Method (e.g., Sonochemical) method->crystallinity crystallite_size Crystallite Size crystallinity->crystallite_size phase_purity Phase Purity crystallinity->phase_purity

Caption: Key synthesis parameters influencing the crystallinity of this compound.

References

optimizing reaction time for complete conversion to zinc hydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of zinc hydrogen phosphate (B84403), with a focus on achieving complete conversion and minimizing reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reactant ratio for the complete conversion to zinc hydrogen phosphate?

A1: A mass ratio of phosphoric acid (H₃PO₄) to zinc oxide (ZnO) of 1 or greater is critical to ensure the formation of a pure final product.[1][2][3] Maintaining this stoichiometric control is essential as it directly influences the pH of the reaction medium.[1][2] If the ratio of ZnO to H₃PO₄ is greater than 1, it can lead to the formation of a mixture of phases.[1]

Q2: How does reaction temperature affect the synthesis of this compound?

A2: Temperature is a critical parameter that influences both the morphology and the crystalline phase of the final product.[1] For instance, in certain template-free syntheses, hollow nanospheres may form at lower temperatures (below 25°C), while solid spheres are produced at higher temperatures (35°C and 50°C).[1] Different synthesis methods employ varying temperatures, with some proceeding at ambient temperature while others require elevated temperatures, such as 90°C for hydrothermal synthesis.[4][5]

Q3: What is the role of pH in the synthesis process?

A3: The pH of the reaction mixture is a key parameter, particularly in precipitation methods.[1] The mass ratio of H₃PO₄ to ZnO directly influences the pH.[1][2] For certain precipitation methods using zinc chloride and potassium dihydrogen phosphate, the pH is adjusted to 3.0 to induce the formation of a dense white precipitate.[1][6] It has also been observed that the particle size of the resulting zinc phosphate nanoparticles can increase with a higher solution pH.[1]

Q4: How important is mixing time for achieving a complete reaction?

A4: Mechanical mixing or kneading of the reaction mixture is a crucial step. A sufficient mixing time is necessary to obtain a single-phase system.[3] Studies have shown that a kneading time of at least 20 minutes may be required to ensure the complete conversion to this compound hydrate.[3]

Q5: Are there faster methods for synthesizing this compound?

A5: Yes, the sonochemical method has been shown to significantly reduce synthesis time compared to conventional methods.[4][6] This method utilizes ultrasonic irradiation to enhance reaction kinetics, leading to higher yields and more uniform particle size.[4] For example, a sonochemical approach was able to reduce the reaction time to 15 minutes from 60 minutes required for a conventional method.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Conversion / Presence of Unreacted ZnO Insufficient phosphoric acid.Ensure the mass ratio of H₃PO₄ to ZnO is greater than or equal to 1.[1][2][3]
Inadequate mixing time.Increase the mechanical stirring or kneading time to at least 20 minutes.[3]
Formation of Mixed Crystalline Phases Incorrect reactant ratio.Strictly maintain the H₃PO₄/ZnO mass ratio at 1 or above.[1]
Inappropriate reaction temperature.Control the reaction temperature according to the desired crystalline phase and morphology.[1]
Undesirable Product Morphology (e.g., solid vs. hollow spheres) Incorrect reaction temperature.Adjust the synthesis temperature. Lower temperatures (e.g., <25°C) may favor hollow structures, while higher temperatures (e.g., 35-50°C) may produce solid structures.[1]
Slow Reaction Rate Use of a conventional synthesis method.Consider employing the sonochemical synthesis method to significantly reduce the reaction time.[4][6]
Low reaction temperature.If the protocol allows, moderately increasing the temperature can enhance reaction kinetics.[7][8]

Experimental Protocols

Neutralization Method

This method involves the direct reaction of zinc oxide with phosphoric acid.

  • Place the calculated amount of phosphoric acid into a reactor.

  • Gradually add the zinc oxide powder to the phosphoric acid while continuously stirring. The mass ratio of H₃PO₄ to ZnO should be maintained at a minimum of 1:1.[4]

  • Mechanically stir the mixture to facilitate the reaction. A minimum of 20 minutes of stirring is recommended for complete conversion.[3]

  • The hydrated this compound will be formed as a precipitate.

  • Filter the product, wash it with distilled water, and dry it at an appropriate temperature (e.g., 80°C).[6]

Sonochemical Method

This method utilizes ultrasonic waves to accelerate the reaction.

  • Prepare separate aqueous solutions of zinc chloride and potassium dihydrogen phosphate.[6]

  • Add the potassium dihydrogen phosphate solution dropwise to the zinc chloride solution under ultrasonic irradiation (e.g., 22 kHz).[6]

  • After the addition is complete, adjust the pH of the reaction mixture to 3.0 using an ammonia (B1221849) solution to form a dense white precipitate.[6]

  • Continue the reaction under ultrasonic irradiation for a total of approximately 10-15 minutes.[6]

  • Filter the resulting zinc phosphate nanoparticles, wash them with distilled water, and dry them in an oven at 80°C for 3 hours.[6]

Visual Guides

experimental_workflow cluster_neutralization Neutralization Method cluster_sonochemical Sonochemical Method N1 Place H₃PO₄ in Reactor N2 Add ZnO (H₃PO₄/ZnO ≥ 1) N1->N2 N3 Mechanical Stirring (≥ 20 min) N2->N3 N4 Filter, Wash, and Dry N3->N4 N5 This compound N4->N5 S1 Prepare Precursor Solutions S2 Mix under Ultrasonic Irradiation S1->S2 S3 Adjust pH to 3.0 S2->S3 S4 Continue Sonication (~15 min) S3->S4 S5 Filter, Wash, and Dry S4->S5 S6 This compound Nanoparticles S5->S6

Caption: Comparative workflow for neutralization and sonochemical synthesis.

troubleshooting_logic Start Problem: Incomplete Conversion Q1 Is H₃PO₄/ZnO mass ratio ≥ 1? Start->Q1 A1_No Adjust reactant ratio Q1->A1_No No Q2 Is mixing time ≥ 20 min? Q1->Q2 Yes A1_Yes Increase mixing time to ≥ 20 min End Achieve Complete Conversion A1_No->End A2_Yes Check for other contaminants or procedural errors Q2->A2_Yes Yes A2_No Increase mixing time Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting logic for incomplete conversion.

References

Technical Support Center: Zinc Hydrogen Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of zinc hydrogen phosphate (B84403). The information is presented in a question-and-answer format to directly address challenges that may be encountered during experimental work and scale-up.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of zinc hydrogen phosphate, offering potential causes and solutions.

Q1: The yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yield can stem from several factors related to reaction conditions and reactant stoichiometry.

  • Sub-optimal pH: The pH of the reaction medium is critical. A pH of around 3.0 has been found to be effective for the precipitation of zinc phosphate.[1] If the pH is too low, the solubility of zinc phosphate may increase, leading to lower precipitation. Conversely, a significantly higher pH can lead to the formation of zinc hydroxide.

  • Incorrect Reactant Ratio: An improper molar ratio of zinc precursor to phosphate precursor can limit the reaction. For the reaction between zinc oxide (ZnO) and phosphoric acid (H₃PO₄), a weight ratio of H₃PO₄/ZnO greater than or equal to 1 is recommended to ensure the complete reaction of the zinc oxide.[2]

  • Inadequate Reaction Time: The reaction may not have reached completion. For a conventional precipitation method at room temperature, a reaction time of at least 60 minutes may be necessary to achieve maximum yield.[1]

  • Temperature Effects: While many syntheses are performed at room temperature, some studies show that increasing the temperature to around 60-65 °C can lead to a thicker film formation in coating applications, which may correlate with higher product separation.[3] However, excessively high temperatures can sometimes lead to the formation of undesirable byproducts.

Troubleshooting Steps:

  • Monitor and Adjust pH: Use a calibrated pH meter to monitor the pH of the reaction mixture and adjust it to the optimal range (e.g., 3.0) using a suitable acid or base (e.g., ammonia (B1221849) solution).

  • Verify Stoichiometry: Carefully calculate and measure the amounts of your zinc and phosphate precursors to ensure the correct molar ratio.

  • Optimize Reaction Time: Conduct a time-course study to determine the optimal reaction time for your specific conditions to ensure the reaction goes to completion.

  • Investigate Temperature Effects: Systematically vary the reaction temperature to determine if it has a positive impact on your yield without compromising product purity.

Q2: I am observing significant sludge formation in my reaction vessel. What is causing this and how can it be minimized?

A2: Sludge formation is a common challenge, particularly in larger-scale reactions.

  • pH and Temperature Fluctuations: The solubility of zinc dihydrogen phosphate is dependent on both pH and temperature. As the bath is neutralized or heated, the solubility can decrease, leading to the precipitation of insoluble byproducts.

  • Impurities in Reactants or Water: The presence of certain ions, such as calcium, in the reaction medium can lead to the precipitation of insoluble salts like calcium phosphate, contributing to sludge.

  • Localized High Supersaturation: Inadequate mixing can create areas of high supersaturation where the reactants are introduced, leading to uncontrolled precipitation and sludge formation.

Troubleshooting Steps:

  • Precise Process Control: Maintain tight control over the pH and temperature of the reaction. Gradual addition of reactants can also help to avoid sudden changes that promote sludge formation.

  • Use High-Purity Reagents: Employ high-purity reactants and deionized or distilled water to minimize the introduction of impurity ions.

  • Improve Agitation: Ensure efficient and uniform mixing throughout the reactor to prevent localized areas of high concentration. The design of the stirrer and the agitation speed are critical factors in larger vessels.

Q3: The particle size and morphology of my this compound are inconsistent between batches. How can I achieve better control?

A3: Controlling the physical properties of the product is crucial for many applications and is highly dependent on the synthesis conditions.

  • pH Control: The pH of the reaction medium has a significant influence on the morphology of the resulting zinc phosphate crystals. Different pH values can lead to the formation of plate-like, flower-like, or other crystal habits.

  • Synthesis Method: The chosen synthesis method can dramatically affect particle size. For instance, sonochemical methods, which utilize ultrasonic irradiation, have been shown to produce smaller and more uniform nanoparticles compared to conventional precipitation methods.[1]

  • Agitation Rate: The stirring speed affects the mixing intensity, which in turn influences nucleation and crystal growth rates, thereby impacting the final particle size distribution.

  • Temperature: Reaction temperature can influence crystal growth kinetics. Higher temperatures can sometimes lead to larger crystals.

Troubleshooting Steps:

  • Strict pH Management: Implement precise pH control throughout the synthesis process.

  • Consider Alternative Synthesis Methods: If nanoparticle synthesis is the goal, exploring methods like sonochemistry could provide better control over particle size.

  • Optimize Agitation: Experiment with different agitation speeds to find the optimal conditions for achieving the desired particle size and morphology.

  • Systematic Temperature Studies: Investigate the effect of temperature on the crystal morphology and size in your specific system.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis from the lab to a pilot or industrial scale?

A1: Scaling up precipitation reactions like the synthesis of this compound presents several key challenges:

  • Mixing and Mass Transfer: Achieving uniform mixing in a large reactor is more difficult than in a lab-scale flask. Inadequate mixing can lead to non-uniform reaction conditions, affecting yield, purity, and particle size distribution. The type of reactor, such as a continuous stirred-tank reactor (CSTR), and the design of the agitator are critical considerations.[4]

  • Heat Transfer: Precipitation reactions can be exothermic. Managing the heat generated in a large volume is crucial to maintain a stable temperature and prevent the formation of byproducts. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.

  • Control of Supersaturation: Maintaining a consistent level of supersaturation throughout a large vessel is difficult. Localized areas of high supersaturation can lead to uncontrolled nucleation and the formation of fine particles or amorphous precipitates.

  • Solid-Liquid Separation and Drying: Handling and processing large quantities of solid product require different equipment and procedures than those used in a lab setting. The efficiency of filtration, washing, and drying can impact the final product's purity and characteristics.

Q2: What type of reactor is typically used for the industrial production of inorganic salts like zinc phosphate?

A2: For the industrial production of inorganic salts via precipitation, stirred-tank reactors (STRs) , often operated as Continuous Stirred-Tank Reactors (CSTRs) , are commonly employed.[4][5] These reactors are equipped with an agitation system (impellers) to ensure proper mixing of the reactants.[4] For large-scale production, a continuous process is often more economical and provides more consistent product quality than a batch process. The design of the reactor, including the type of impeller and the placement of feed pipes, is crucial for controlling the reaction conditions and the properties of the final product.[4]

Q3: What are the key safety precautions to consider when working with zinc oxide and phosphoric acid?

A3: Both zinc oxide and phosphoric acid have associated hazards that require appropriate safety measures.

  • Phosphoric Acid:

    • Corrosivity: Phosphoric acid is corrosive and can cause severe skin burns and eye damage.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective apron.

    • Handling: Handle in a well-ventilated area to avoid inhaling vapors. An eyewash station and emergency shower should be readily accessible.

  • Zinc Oxide:

    • Inhalation: Inhalation of zinc oxide dust or fumes can cause respiratory tract irritation.

    • Handling: Handle in a well-ventilated area or with appropriate local exhaust ventilation to minimize dust generation. If dust formation is unavoidable, respiratory protection may be necessary.

    • Environmental Hazard: Zinc oxide is very toxic to aquatic life with long-lasting effects. Avoid release into the environment and dispose of waste properly.

Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound synthesis, highlighting the impact of different process parameters.

Table 1: Effect of Synthesis Method on Product Characteristics

Synthesis MethodReactantspHTemperature (°C)Reaction Time (min)Average Particle Size (nm)Crystallinity (%)Yield (%)
Conventional PrecipitationZinc Chloride, Potassium Dihydrogen Phosphate3.0Room Temp (35 ± 2)60214.936.19 ± 1.895.50 ± 0.58
SonochemicalZinc Chloride, Potassium Dihydrogen Phosphate3.0Room Temp (35 ± 2)10110.345.94 ± 0.697.50 ± 0.43

Data sourced from Jadhav et al. (2016).[1]

Table 2: Influence of pH and Temperature on Zinc Phosphate Coatings

pHTemperature (°C)Observation
2.4460-65Thicker film, highest amount of Zn, improved corrosion resistance.
2.850-75Variations in film appearance, porosity, and composition.
3.050-75Variations in film appearance, porosity, and composition.

Data sourced from Silva-Fernández et al. (2021).[3]

Table 3: Reactant Ratios and Concentrations for Hydrated this compound Synthesis

Zinc PrecursorPhosphate PrecursorH₃PO₄/ZnO Weight RatioPhosphoric Acid ConcentrationObservation
Zinc OxidePhosphoric Acid≥ 110-65 wt% P₂O₅Formation of pure hydrated this compound with excellent yield.
Zinc OxidePhosphoric Acid< 1-Formation of a two-phase precipitate.

Data sourced from patent CN112789243A.[2]

Experimental Protocols

1. Lab-Scale Synthesis of Zinc Phosphate Nanoparticles via Conventional Precipitation

This protocol is adapted from the work of Jadhav et al. (2016).[1]

Materials:

  • Zinc chloride (ZnCl₂)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Ammonia solution (25%)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of zinc chloride by dissolving 7.06 g (0.05 gmol) of ZnCl₂ in 25 ml of distilled water.

    • Prepare a solution of potassium dihydrogen phosphate by dissolving 3.53 g (0.026 gmol) of KH₂PO₄ in 25 ml of distilled water.

  • Reaction:

    • Place the zinc chloride solution in a beaker on a magnetic stirrer and begin stirring.

    • Add the potassium dihydrogen phosphate solution dropwise to the zinc chloride solution over a period of 20 minutes. A white precipitate will begin to form.

  • pH Adjustment:

    • After the addition is complete, adjust the pH of the reaction mixture to 3.0 by adding ammonia solution dropwise.

  • Reaction Completion:

    • Allow the reaction to proceed for 60 minutes under constant stirring at room temperature (35 ± 2 °C).

  • Product Isolation and Purification:

    • Filter the white precipitate using a filtration apparatus.

    • Wash the collected solid three times with distilled water to remove any byproducts or unreacted starting materials.

  • Drying:

    • Dry the washed product in an oven at 80 °C for 3 hours.

  • Characterization:

    • The resulting zinc phosphate powder can be characterized using techniques such as X-ray Diffraction (XRD) for phase identification and crystallinity, and Scanning Electron Microscopy (SEM) for morphology and particle size analysis.

2. Conceptual Pilot-Scale Synthesis of Hydrated this compound

This conceptual protocol is based on the principles outlined in patent CN112789243A and general knowledge of scaling up precipitation reactions.

Equipment:

  • Jacketed stirred-tank reactor (STR) with temperature control

  • High-torque mechanical stirrer/agitator

  • Dosing pumps for reactant addition

  • pH probe and controller

  • Filtration system (e.g., filter press)

  • Industrial dryer (e.g., tray dryer or fluid bed dryer)

Procedure:

  • Reactor Preparation:

    • Charge the jacketed STR with the calculated amount of phosphoric acid solution (e.g., 45-65 wt% P₂O₅).

    • Start the agitator to ensure the liquid is in motion.

  • Reactant Addition:

    • Gradually add a predetermined amount of zinc oxide powder to the phosphoric acid solution using a controlled dosing system. The weight ratio of phosphoric acid to zinc oxide should be ≥ 1.

    • Maintain the temperature of the reactor at room temperature or a pre-determined setpoint using the reactor jacket.

  • Reaction and Kneading:

    • Allow the reactants to mix and react for a specified period (e.g., 20-45 minutes) to ensure the formation of hydrated this compound. The high-torque agitator facilitates a kneading action.

    • Continuously monitor the pH of the reaction mixture.

  • Product Isolation:

    • Once the reaction is complete, transfer the resulting slurry to the filtration system.

    • Filter the solid product and wash it with deionized water to remove any residual acid or soluble impurities.

  • Drying:

    • Transfer the washed filter cake to the industrial dryer and dry the product to a constant weight.

  • Quality Control:

    • Take samples of the final product for quality control analysis, including purity assessment (e.g., by X-ray diffraction) and chemical composition analysis.

Visualizations

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Synthesis cluster_processing Downstream Processing cluster_analysis Analysis prep_zn Prepare Zinc Precursor Solution mix Mix Reactants (e.g., in Stirred Tank Reactor) prep_zn->mix prep_p Prepare Phosphate Precursor Solution prep_p->mix ph_adjust Adjust and Control pH mix->ph_adjust react Allow Reaction to Proceed ph_adjust->react filter Filter Precipitate react->filter wash Wash Solid filter->wash dry Dry Product wash->dry characterize Characterize Product (XRD, SEM, etc.) dry->characterize

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield sludge Sludge Formation start->sludge inconsistent_morphology Inconsistent Morphology start->inconsistent_morphology cause_yield1 Sub-optimal pH low_yield->cause_yield1 cause_yield2 Incorrect Stoichiometry low_yield->cause_yield2 cause_yield3 Inadequate Reaction Time low_yield->cause_yield3 cause_sludge1 pH/Temp Fluctuations sludge->cause_sludge1 cause_sludge2 Impurities sludge->cause_sludge2 cause_sludge3 Poor Mixing sludge->cause_sludge3 cause_morph1 Poor pH Control inconsistent_morphology->cause_morph1 cause_morph2 Inconsistent Agitation inconsistent_morphology->cause_morph2 cause_morph3 Temperature Variation inconsistent_morphology->cause_morph3 solution_yield1 Monitor & Adjust pH cause_yield1->solution_yield1 solution_yield2 Verify Reactant Ratios cause_yield2->solution_yield2 solution_yield3 Optimize Reaction Time cause_yield3->solution_yield3 solution_sludge1 Precise Process Control cause_sludge1->solution_sludge1 solution_sludge2 Use High-Purity Reagents cause_sludge2->solution_sludge2 solution_sludge3 Improve Agitation cause_sludge3->solution_sludge3 solution_morph1 Implement Strict pH Control cause_morph1->solution_morph1 solution_morph2 Optimize Stirring Speed cause_morph2->solution_morph2 solution_morph3 Systematic Temperature Study cause_morph3->solution_morph3

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

References

Technical Support Center: Zinc Hydrogen Phosphate Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with zinc hydrogen phosphate (B84403) coatings.

Troubleshooting Guide

This section addresses common problems encountered during the application of zinc hydrogen phosphate coatings, their causes, and recommended solutions.

Issue 1: Poor Adhesion or Coating Delamination

Question: My zinc phosphate coating is flaking, peeling, or easily removed from the substrate. What is causing this poor adhesion?

Answer: Poor adhesion is the most common issue and typically points to problems with surface preparation or the phosphating process itself. The coating is chemically bonded to the substrate, so a failure in adhesion suggests an interruption in this bond formation.[1][2]

Possible Causes and Solutions:

  • Surface Contamination: The presence of oils, grease, rust, or other contaminants on the metal surface is a primary cause of poor adhesion.[1][3] The substrate must be thoroughly cleaned to allow for uniform phosphate crystal formation.[3]

  • Improper Surface Preparation: Inadequate cleaning, pickling, or rinsing can leave residues that hinder the coating process.[1][3]

  • Incorrect Bath Parameters: Deviations from the optimal temperature, pH, or chemical concentrations in the phosphating bath can lead to a poorly formed, non-adherent coating.[3]

Troubleshooting Workflow for Poor Adhesion:

G start Problem: Poor Adhesion / Flaking sub_prep Step 1: Verify Surface Preparation start->sub_prep clean Is the substrate thoroughly degreased and cleaned? sub_prep->clean bath_params Step 2: Check Bath Parameters post_treat Step 3: Evaluate Post-Treatment pickle Is the surface free of scale and rust (acid pickling)? clean->pickle Yes solution_clean Solution: Implement rigorous alkaline/solvent cleaning. clean->solution_clean No rinse1 Is rinsing adequate to remove cleaning and acid residues? pickle->rinse1 Yes solution_pickle Solution: Optimize acid pickling process. pickle->solution_pickle No rinse1->bath_params Yes solution_rinse1 Solution: Use deionized water for rinsing; ensure rinses are not contaminated. rinse1->solution_rinse1 No

Diagram 1: Troubleshooting workflow for poor coating adhesion.
Issue 2: Coarse, Powdery, or Non-Uniform Crystals

Question: The resulting coating has a rough, sandy texture and appears non-uniform. Why are the phosphate crystals coarse and loose?

Answer: The formation of large, coarse crystals often leads to a porous and poorly adhered coating. This is typically caused by issues with the bath chemistry, specifically the acid ratio, or excessive processing time.[4]

Possible Causes and Solutions:

  • Incorrect Acid Ratio: An improper ratio of free acid (FA) to total acid (TA) can cause uncontrolled crystal growth.[4]

  • High Temperature or Long Immersion Time: Excessive temperature or leaving the substrate in the bath for too long can result in overly thick or brittle layers with large crystals.[3][5]

  • Bath Contamination/Aging: High concentrations of iron or other metallic contaminants, along with excessive sludge, can disrupt normal crystal formation.[4][6]

Table 1: Recommended Bath Parameters for Fine Crystal Formation

ParameterRecommended RangeConsequence of Deviation
Temperature 50 - 85°C[7]Too high: Coarse crystals, precipitation[5]. Too low: Slow/incomplete coating.[3]
pH Level 2.2 - 3.2[7]Incorrect pH affects acid ratios and dissolution/precipitation balance.[8]
FA:TA Ratio ~1:10 to 1:20 for zinc phosphating[4]High FA or low TA leads to uncontrolled, coarse crystal growth.[4]
Immersion Time 3 - 10 minutes (typical)[4]Too long: Overly large and brittle crystals.[3][4]
Accelerator Conc. Varies by type (e.g., nitrate)Too low: Slow coating formation. Too high: Powdery coating.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step to ensure good adhesion? A1: Proper surface preparation is universally cited as the most critical factor.[3] Before phosphating, the metal surface must be completely free of contaminants like oils, grease, and oxides.[11][12] This is typically achieved through a multi-stage process involving alkaline degreasing, rinsing, and sometimes acid pickling to remove rust and scale.[10]

Q2: How do additives affect the adhesion and quality of the coating? A2: Additives can significantly improve coating properties. For instance, ions like nickel (Ni²⁺) and manganese (Mn²⁺) can be added to the bath to refine crystal size, reduce porosity, and enhance corrosion resistance and adhesion.[10][13] Nanomaterials such as CeO₂, TiO₂, and Al₂O₃ are also being explored as additives to create more compact, dense, and durable coatings.[14][15]

Q3: Can the substrate material itself affect coating adhesion? A3: Yes. The composition and microstructure of the substrate influence the coating process. For example, the rate of iron dissolution from a steel substrate affects the formation of phosphophyllite crystals, which are integral to the coating structure.[8] Different alloys may require adjustments to the pretreatment and phosphating bath chemistry for optimal results.

Q4: What is the role of post-treatment after phosphating? A4: Post-treatment, such as a final rinse with chromic acid or other passivating agents, is crucial.[16] This step seals the pores within the crystalline phosphate layer, removing residual soluble salts and significantly improving the final corrosion resistance and paint adhesion.[4][17]

Experimental Protocols

Standard Zinc Phosphating Protocol on Steel Substrate

This protocol outlines a typical immersion-based zinc phosphating process.

Logical Workflow of the Phosphating Process:

G cluster_pre Pre-Treatment cluster_main Coating Process cluster_post Post-Treatment degrease 1. Alkaline Degreasing rinse1 2. Water Rinse degrease->rinse1 pickle 3. Acid Pickling (if necessary) rinse1->pickle rinse2 4. Water Rinse pickle->rinse2 activate 5. Surface Activation (Conditioning) rinse2->activate phosphate 6. Zinc Phosphating activate->phosphate rinse3 7. Final Rinse phosphate->rinse3 dry 8. Drying rinse3->dry

Diagram 2: General experimental workflow for zinc phosphating.

Methodology:

  • Alkaline Degreasing:

    • Immerse the steel substrate in an alkaline degreasing solution.

    • Typical Parameters: Temperature: 60-80°C; Time: 5-10 minutes.[5]

    • This step removes oils, grease, and other organic contaminants.[10]

  • Water Rinse:

    • Thoroughly rinse the substrate in clean, preferably deionized, water to remove any residual alkaline solution.[12]

  • Acid Pickling (if required):

    • If the substrate has rust or scale, immerse it in an acid solution (e.g., dilute HCl or H₂SO₄).

    • Typical Parameters: Temperature: Ambient; Time: 3-5 minutes.[18]

    • This step removes inorganic oxides.

  • Water Rinse:

    • Rinse thoroughly in water to remove all acid residues. Inadequate rinsing can contaminate the phosphating bath.[4]

  • Surface Activation (Conditioning):

    • Immerse the substrate in a conditioning solution, often containing titanium salts.

    • This step provides nucleation sites, promoting the growth of fine, dense phosphate crystals.[4][17]

  • Zinc Phosphating:

    • Immerse the activated substrate into the zinc phosphating bath.

    • Bath Composition Example: A solution of zinc oxide (ZnO) and phosphoric acid (H₃PO₄) in water, often with accelerators like nitrates.[8]

    • Typical Parameters: See Table 1 for temperature, pH, and time.

  • Final Rinse (Passivation):

    • Rinse the coated substrate in a passivating solution (e.g., dilute chromic acid or a non-chrome alternative).[4]

    • This seals the coating's porosity and enhances corrosion resistance.[17]

  • Drying:

    • Dry the coated substrate using warm circulating air.

    • Typical Parameters: Temperature: 155-195°C; Time: 3-4 minutes.[5] Avoid excessively high temperatures that could damage the coating.

References

Technical Support Center: Managing Release Kinetics from Zinc Hydrogen Phosphate Drug Carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc hydrogen phosphate (B84403) drug carriers.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using zinc hydrogen phosphate as a drug carrier?

This compound is utilized in drug delivery due to its biocompatibility, biodegradability, and pH-sensitive nature.[1][2] It is particularly noted for its low solubility in water and biological environments, which is advantageous for creating controlled release systems.[2] The material's ability to degrade and release zinc ions can also be beneficial, as zinc is an essential trace element in the body.[3][4] Furthermore, zinc phosphate-based materials have shown potential as antibacterial agents.[3][5]

Q2: How does pH influence the drug release from this compound carriers?

The drug release from this compound carriers is often pH-dependent.[1] Release rates are typically faster in acidic environments (such as those found in tumors or endosomes) compared to neutral physiological pH.[1][4][6] This is because the zinc phosphate matrix is more prone to dissolution and degradation in acidic conditions, which facilitates the release of the encapsulated drug.[4][7][8] For example, one study observed that about 59% of the loaded drug was released at pH 5.0 after 48 hours, compared to only 9% at pH 7.4.[4]

Q3: What are the common methods for synthesizing this compound nanoparticles?

Common methods for synthesizing this compound nanoparticles include precipitation and hydrothermal techniques.[9][10]

  • Precipitation Method: This technique involves mixing aqueous solutions of a zinc salt (e.g., zinc acetate (B1210297) or zinc chloride) and a phosphate source (e.g., phosphoric acid or potassium dihydrogen phosphate).[9][11] The pH is often adjusted to induce the precipitation of zinc phosphate nanoparticles.[11][12] The resulting precipitate is then filtered, washed, and dried.[9]

  • Hydrothermal Method: This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel. This technique can produce crystalline open-framework zincophosphites.[10]

Q4: What are the primary mechanisms driving drug release from these carriers?

Drug release from this compound carriers is typically governed by a combination of mechanisms:

  • Diffusion: The drug molecules diffuse through the porous structure of the carrier matrix.

  • Carrier Degradation/Dissolution: The zinc phosphate matrix gradually degrades or dissolves, particularly in acidic environments, releasing the entrapped drug.[7][13]

  • Swelling: The carrier may swell upon contact with biological fluids, which can facilitate drug diffusion.

The dominant mechanism can be influenced by the carrier's formulation, including its porosity and the powder-to-liquid ratio used during its preparation.[13]

Q5: Are there any biocompatibility or toxicity concerns with this compound carriers?

While generally considered biocompatible, the cytotoxicity of zinc-based materials can be a concern, often linked to the concentration of released zinc ions (Zn²+).[3][14][15] Excessive or burst release of Zn²+ can lead to local toxicity.[3] However, studies have shown that zinc phosphate coatings can actually improve the cytocompatibility of zinc-based materials by controlling the release of zinc ions.[3] It is crucial to evaluate the toxicity of the "empty" non-drug-loaded particles to distinguish between the effects of the carrier and the drug.[16]

Troubleshooting Guide

Issue 1: Initial Burst Release is Too High

An excessive initial burst release can lead to toxicity and a reduced duration of therapeutic effect.

Possible Cause Troubleshooting Step
High Porosity of the Carrier Modify the synthesis parameters to create a denser, less porous carrier matrix. Adjusting the powder-to-liquid ratio can influence porosity; a lower liquid content generally results in lower porosity.[13]
Drug Adsorbed on Carrier Surface Optimize the drug loading process. Ensure washing steps are adequate to remove surface-adsorbed drugs. Consider modifying the surface of the nanoparticles to better retain the drug.
Rapid Carrier Dissolution If the carrier degrades too quickly in the release medium, consider cross-linking the carrier matrix or applying a coating to slow down the initial dissolution rate.[17]
Manufacturing Method The method of particle preparation can influence burst release. For polymeric microparticles, slower solvent evaporation methods (like oil-in-oil emulsification) can reduce burst release compared to rapid methods like spray drying.[18]
Issue 2: Drug Loading Efficiency is Low

Low drug loading can compromise the therapeutic efficacy of the delivery system.

Possible Cause Troubleshooting Step
Poor Drug-Carrier Interaction Enhance the affinity between the drug and the carrier. This can be achieved by modifying the surface of the this compound nanoparticles or by adjusting the pH of the loading solution to optimize electrostatic interactions.[1]
Saturation of the Carrier The carrier may have a limited loading capacity.[19] Increase the carrier-to-drug ratio during the loading process. Response surface methodology (RSM) can be used to statistically optimize loading conditions like pH and time.[20]
Drug Degradation During Loading Ensure the conditions of the loading process (e.g., temperature, pH, solvents) are not causing degradation of the active pharmaceutical ingredient (API).
Issue 3: Inconsistent or Unpredictable Release Profile

Reproducibility is key in developing a reliable drug delivery system.

Possible Cause Troubleshooting Step
Inhomogeneous Particle Size/Morphology Refine the synthesis protocol to achieve a monodisperse particle size distribution. Characterize the nanoparticles using techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to ensure uniformity.[9]
Agglomeration of Nanoparticles Prevent particle clumping by using surfactants (e.g., Tween 80) in the release media or by modifying the surface of the nanoparticles to improve their colloidal stability.[21]
Non-Sink Conditions in Release Study Ensure that sink conditions are maintained during the in vitro release assay. This involves using a sufficient volume of release medium and replacing it with fresh medium at each sampling point to ensure the concentration of the released drug remains low.[21]
Improper Separation of Released vs. Encapsulated Drug Use appropriate separation techniques like centrifugation, ultracentrifugation, or dialysis with a suitable membrane cutoff to accurately separate the free drug from the drug still encapsulated in the carriers.[21][22]

Data Presentation

Table 1: Effect of pH on Cumulative Drug Release

This table summarizes typical pH-dependent release profiles observed for drug carriers that are sensitive to acidic environments, similar to zinc phosphate systems.

Time (hours) Cumulative Release at pH 7.4 (%) Cumulative Release at pH 6.0 (%) Cumulative Release at pH 5.0 (%)
6~5%~10%~28%
12~7%~12%~38%
24~8%~13%~49%
48~9%~14%~59%

(Data adapted from studies on pH-responsive zinc oxide nanoparticles, which exhibit similar pH-dependent dissolution behavior to zinc phosphate.)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles (Precipitation Method)

This protocol provides a general guideline for the synthesis of this compound nanoparticles.

  • Prepare Precursor Solutions:

    • Prepare a solution of a zinc salt (e.g., 2 mmol of zinc acetate in distilled water).[9]

    • Prepare a solution of a phosphate source (e.g., 2 mmol of orthophosphoric acid in distilled water).[9]

  • Reaction:

    • Add the phosphoric acid solution dropwise to the zinc acetate solution under constant stirring.[9]

    • Adjust the pH of the mixture as needed to initiate precipitation. For example, a pH of 6.5 can be targeted by adding a dilute sodium hydroxide (B78521) solution.[12]

  • Maturation:

    • Continue stirring the mixture for a set period (e.g., 3 hours) to allow the precipitate to form and mature.[9]

  • Washing and Collection:

    • Separate the white precipitate by filtration or centrifugation.

    • Wash the precipitate several times with distilled water and then with ethanol (B145695) to remove impurities.[9]

  • Drying:

    • Dry the collected nanoparticles in an oven at a suitable temperature (e.g., 80-90°C) or by calcination (e.g., 300°C) to obtain the final powder.[9]

Protocol 2: In Vitro Drug Release Study

This protocol outlines a standard method for evaluating the drug release kinetics from the synthesized carriers.

  • Preparation:

    • Disperse a known amount of drug-loaded nanoparticles (e.g., equivalent to 10 mg of the drug) in a small volume of release medium (e.g., 10 mL of phosphate-buffered saline, PBS).[19]

  • Setup:

    • Place the nanoparticle suspension in a dialysis bag with an appropriate molecular weight cutoff (MWCO).[19]

    • Immerse the sealed dialysis bag into a larger container (e.g., a beaker) containing a known volume of release medium (e.g., 40 mL of PBS at the desired pH).[19] To simulate physiological conditions, maintain the temperature at 37°C and provide gentle agitation (e.g., 100 rpm) using a biological shaker.[19]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.[19]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.[19][21]

  • Analysis:

    • Quantify the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the cumulative percentage of drug released at each time point using the measured concentrations, accounting for the dilutions from the media replacement.

Visualizations

Experimental and Analytical Workflow

G cluster_prep Preparation cluster_char Characterization cluster_release Release Study cluster_bio Biological Evaluation Synthesis Carrier Synthesis DrugLoading Drug Loading Synthesis->DrugLoading Morphology Morphology (SEM/TEM) DrugLoading->Morphology Structure Structure (XRD/FTIR) DrugLoading->Structure LoadingEff Drug Loading Efficiency DrugLoading->LoadingEff InVitro In Vitro Release Assay LoadingEff->InVitro Quant Drug Quantification (HPLC/UV-Vis) InVitro->Quant Kinetics Kinetic Modeling Quant->Kinetics Cytotoxicity Cytotoxicity Assay Kinetics->Cytotoxicity CellularUptake Cellular Uptake Kinetics->CellularUptake

Caption: General workflow for developing and testing this compound drug carriers.

Troubleshooting Common Release Issues

G Start Unsatisfactory Release Profile Issue1 High Burst Release? Start->Issue1 Issue2 Low Total Release? Issue1->Issue2 No Sol1 Decrease Porosity Optimize Washing Issue1->Sol1 Yes Issue3 Poor Reproducibility? Issue2->Issue3 No Sol2 Increase Drug Loading Check Drug Stability Issue2->Sol2 Yes Sol3 Standardize Synthesis Ensure Sink Conditions Issue3->Sol3 Yes End Optimized Profile Issue3->End No Sol1->End Sol2->End Sol3->End

Caption: A logical flowchart for troubleshooting common drug release problems.

Factors Influencing Release Kinetics

G cluster_carrier Carrier Properties cluster_drug Drug Properties cluster_env Environmental Factors center Drug Release Kinetics Porosity Porosity Porosity->center ParticleSize Particle Size ParticleSize->center Composition Composition (P/L Ratio) Composition->center Surface Surface Chemistry Surface->center Solubility Solubility Solubility->center DrugLoad Loading Concentration DrugLoad->center Interaction Drug-Carrier Interaction Interaction->center pH pH of Medium pH->center Temp Temperature Temp->center Agitation Agitation Speed Agitation->center

Caption: Key factors that modulate drug release kinetics from carriers.

References

Technical Support Center: Hydrothermal Synthesis of Zinc Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of zinc hydrogen phosphate (B84403).

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the experimental process.

Q1: Why did I obtain an amorphous product or a mixture of phases instead of crystalline zinc hydrogen phosphate?

A1: The formation of amorphous products or mixed phases is often related to several factors:

  • Incorrect Temperature: The reaction temperature is a critical parameter in determining the crystallinity and phase purity of the product. Temperatures that are too low may not provide sufficient energy for crystallization, leading to amorphous materials. Conversely, excessively high temperatures can lead to the formation of different, undesired crystalline phases.

  • pH of the Solution: The pH of the precursor solution significantly influences the phosphate species present and, consequently, the final product. An unoptimized pH can lead to the co-precipitation of different zinc phosphate hydrates or even zinc hydroxide.

  • Reaction Time: Insufficient reaction time may not allow for the complete transformation of precursors into the desired crystalline phase. It is crucial to allow enough time for the nucleation and growth of the target crystals.

  • Precursor Concentration: High concentrations of reactants can sometimes lead to rapid precipitation, favoring the formation of amorphous products over crystalline ones.

Q2: The particle size of my synthesized this compound is not within the expected range. How can I control it?

A2: Particle size is influenced by nucleation and growth rates, which are directly affected by:

  • Temperature: Generally, higher temperatures accelerate crystal growth, leading to larger particles. For smaller particles, a lower synthesis temperature might be beneficial.

  • Ramp Rate: A faster heating rate to the target temperature can induce rapid nucleation, resulting in a larger number of smaller crystals.

  • Additives and Surfactants: The introduction of capping agents or surfactants can control crystal growth by adsorbing to specific crystal faces, thereby limiting their growth and influencing the final particle size and morphology.

Q3: The morphology of my product is irregular and not the desired shape (e.g., rods, plates). What could be the cause?

A3: Crystal morphology is determined by the relative growth rates of different crystal facets. Factors that can be adjusted to control morphology include:

  • Temperature: Different crystal faces may have different growth kinetics at varying temperatures, thus influencing the overall shape of the crystal.

  • pH: The pH can affect the surface charge of the growing crystals and the speciation of ions in the solution, which in turn can influence which crystal faces grow fastest.

  • Solvent: While typically aqueous, the use of co-solvents can alter the solubility of precursors and intermediates, affecting crystal growth habits.

Q4: My reaction yield is consistently low. What steps can I take to improve it?

A4: Low yield can be a result of several experimental parameters:

  • Incomplete Reaction: As mentioned, ensure the reaction time is sufficient for the complete conversion of reactants.

  • Suboptimal pH: The pH affects the solubility of the zinc phosphate product. An inappropriate pH might lead to a portion of the product remaining dissolved in the solution.

  • Precursor Stoichiometry: Ensure the molar ratio of zinc to phosphate precursors is correct for the desired product. An excess of one reactant may not necessarily drive the reaction to completion and could lead to the formation of byproducts.

Data Presentation: Effect of Temperature on Zinc Phosphate Synthesis

The following table summarizes the influence of temperature on the characteristics of zinc phosphate synthesized via hydrothermal and other methods.

Synthesis Temperature (°C)Resulting Phase(s)MorphologyAverage Crystallite/Particle SizeReference
Room TemperatureAmorphous Zinc Phosphate (AZP) nanoparticles, which can crystallize to Hopeite (Zn₃(PO₄)₂·4H₂O) in the presence of water.Nanoparticles~20 nm[1]
60NaH(ZnPO₄)₂Not specifiedNot specified[2]
100 - 200ZnO (from zinc acetate (B1210297) and NaOH)Hexagonal rods at 100°C, flower-like structures at 110-120°C, flake-like roses at 160°C, disordered plates >180°C.Crystallite size: 16.80–56.15 nm[3]
200Zn₃(PO₄)₂NanoparticlesNot specified[4]

Experimental Protocols

Detailed Methodology for Hydrothermal Synthesis of this compound

This protocol is a generalized procedure based on common practices in the literature. Researchers should optimize the parameters for their specific requirements.

Materials:

  • Zinc source (e.g., Zinc Nitrate Hexahydrate - Zn(NO₃)₂·6H₂O, Zinc Acetate - Zn(CH₃COO)₂)

  • Phosphate source (e.g., Diammonium Hydrogen Phosphate - (NH₄)₂HPO₄, Phosphoric Acid - H₃PO₄)

  • pH adjusting agent (e.g., Ammonia solution, Sodium Hydroxide)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the zinc salt in deionized water to achieve the desired concentration in a beaker with constant stirring.

    • In a separate beaker, dissolve the phosphate source in deionized water.

  • Mixing and pH Adjustment:

    • Slowly add the phosphate solution to the zinc solution under vigorous stirring.

    • Adjust the pH of the resulting mixture to the desired value (e.g., pH 5-7) by dropwise addition of a pH adjusting agent. The pH is a critical parameter and should be monitored closely.

  • Hydrothermal Reaction:

    • Transfer the final mixture into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.

    • Seal the autoclave and place it in an oven pre-heated to the desired reaction temperature (e.g., 120-180 °C).

    • Maintain the reaction for a specified duration (e.g., 12-24 hours).

  • Cooling and Product Recovery:

    • After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not open the autoclave while it is hot and under pressure.

    • Once cooled, open the autoclave and collect the precipitate by filtration or centrifugation.

  • Washing and Drying:

    • Wash the collected product several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) for several hours.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing prep_zinc Prepare Zinc Precursor Solution mix Mix Solutions & Adjust pH prep_zinc->mix prep_phosphate Prepare Phosphate Precursor Solution prep_phosphate->mix hydrothermal Hydrothermal Treatment (Autoclave) mix->hydrothermal cool Cool to Room Temperature hydrothermal->cool filter_wash Filter & Wash cool->filter_wash dry Dry Product filter_wash->dry product Final Product: This compound dry->product

Caption: Workflow for the hydrothermal synthesis of this compound.

Temperature-Phase Relationship

temperature_phase_relationship cluster_phases Resulting Phases cluster_temp Synthesis Temperature amorphous Amorphous Zinc Phosphate hydrated Hydrated Phases (e.g., Hopeite, Zn(H₂PO₄)₂·2H₂O) amorphous->hydrated Crystallizes to anhydrous Anhydrous Phases (e.g., α-Zn₃(PO₄)₂) hydrated->anhydrous Dehydrates to low_temp Low (~25-80°C) low_temp->amorphous Favors low_temp->hydrated Can form directly mid_temp Moderate (~80-150°C) mid_temp->hydrated Typically forms high_temp High (>150°C) high_temp->anhydrous Favors formation of

Caption: Logical relationship between temperature and zinc phosphate phases.

References

reducing particle size distribution in sonochemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sonochemical synthesis to control and reduce particle size distribution.

Troubleshooting Guide

This section addresses common problems encountered during sonochemical synthesis aimed at achieving a narrow particle size distribution.

Issue 1: Broad Particle Size Distribution (Polydispersity)

You are observing a wide range of particle sizes in your final product, indicating a lack of control over nucleation and growth.

Possible Cause Recommended Solution
Inconsistent Sonication Power Ensure the ultrasonic horn or transducer is properly immersed to the same depth in the reaction medium for each experiment. Calibrate your sonicator regularly to ensure consistent power output.
Non-uniform Temperature Use a cooling bath or a jacketed reaction vessel to maintain a constant temperature throughout the synthesis. Hot spots can lead to localized, rapid reactions and broader particle size distribution.
Precursor Concentration Too High High precursor concentrations can lead to excessively rapid nucleation, resulting in a large number of small particles that then aggregate. Try reducing the initial precursor concentration.
Inadequate Mixing In addition to ultrasonic cavitation, gentle mechanical stirring can sometimes help to ensure a more homogeneous reaction environment, preventing localized areas of high supersaturation.
Presence of Impurities Ensure all glassware is scrupulously clean and use high-purity solvents and precursors. Impurities can act as unintended nucleation sites.

Issue 2: Particle Agglomeration

The synthesized particles are clumping together, forming larger aggregates instead of remaining as discrete nanoparticles.

Possible Cause Recommended Solution
Insufficient Stabilizer/Surfactant The concentration of the stabilizing agent may be too low to effectively coat the surface of the newly formed particles. Increase the concentration of the stabilizer or experiment with different types of surfactants.
Inappropriate Solvent The solvent may not be providing adequate dispersion for the nanoparticles. Consider a solvent with a different polarity or viscosity that better suits your particle system.
High Sonication Power Post-Synthesis Prolonged or high-power sonication after the primary particles have formed can sometimes induce agglomeration by increasing particle collisions. Reduce sonication time or power after the initial reaction phase.
Incorrect pH The surface charge of particles is often pH-dependent. Adjusting the pH of the solution can increase electrostatic repulsion between particles, preventing agglomeration. Determine the zeta potential of your particles at different pH values to find the optimal range for stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal frequency for achieving a narrow particle size distribution in sonochemical synthesis?

A1: The optimal frequency depends on the specific reaction system. However, higher frequencies (in the range of 200 kHz to 2 MHz) generally lead to the formation of smaller and more uniform particles. This is because higher frequencies produce smaller cavitation bubbles, which collapse more symmetrically and with less violent jetting, leading to more controlled nucleation and growth.

Frequency Range General Effect on Particle Size Typical Applications
20-100 kHzLarger particles, often with a broader distribution. Higher erosive effects.Cleaning, extraction, cell disruption.
200 kHz - 1 MHzSmaller, more uniform nanoparticles.Fine chemical synthesis, nanoparticle synthesis.
> 1 MHzVery fine nanoparticles, often with a very narrow size distribution.Specialized nanomaterial synthesis, sonoluminescence.

Q2: How does sonication power affect particle size and distribution?

A2: Increasing the acoustic power generally leads to a reduction in particle size up to a certain point. Higher power increases the intensity of cavitation, leading to more energetic bubble collapse and more effective particle size reduction. However, excessive power can lead to particle agglomeration due to the increased number of collisions between particles. It is crucial to find an optimal power density for your specific system.

Q3: Can the choice of solvent influence the particle size distribution?

A3: Yes, the solvent plays a critical role. Solvents with high vapor pressure, low viscosity, and high surface tension tend to produce more intense cavitation, which can lead to smaller particle sizes. The solvent also affects the solubility of precursors and the stability of the resulting nanoparticles.

Q4: What is the role of a surfactant or stabilizing agent?

A4: Surfactants or stabilizing agents adsorb onto the surface of newly formed particles, preventing them from aggregating. This is crucial for maintaining a narrow particle size distribution. The choice and concentration of the stabilizer are critical parameters that need to be optimized for each specific synthesis.

Experimental Protocols

Protocol 1: Optimization of Sonication Power for Narrow Particle Size Distribution

  • Preparation: Prepare a stock solution of your precursor(s) and any necessary stabilizing agents in the chosen solvent.

  • Reaction Setup: Place a known volume of the precursor solution in a jacketed reaction vessel connected to a circulating cooling bath to maintain a constant temperature.

  • Sonication: Immerse the sonicator horn to a fixed depth (e.g., 1 cm) below the surface of the liquid.

  • Power Variation: Run a series of experiments, varying the sonication power (e.g., 20%, 40%, 60%, 80% of the maximum power) while keeping all other parameters (temperature, concentration, sonication time) constant.

  • Analysis: After each experiment, collect a sample of the colloidal solution and measure the particle size distribution using a technique such as Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM).

  • Data Evaluation: Create a table comparing the average particle size and the polydispersity index (PDI) for each power setting to identify the optimal power.

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start: Broad PSD Observed check_power Is Sonication Power Stable? start->check_power calibrate Calibrate/Adjust Sonicator check_power->calibrate No check_temp Is Temperature Uniform? check_power->check_temp Yes calibrate->check_temp use_cooling Implement Cooling Bath check_temp->use_cooling No check_conc Is Precursor Conc. Optimal? check_temp->check_conc Yes use_cooling->check_conc reduce_conc Reduce Precursor Concentration check_conc->reduce_conc No check_mixing Is Mixing Adequate? check_conc->check_mixing Yes reduce_conc->check_mixing add_stirring Introduce Gentle Stirring check_mixing->add_stirring No analyze_psd Analyze Particle Size Distribution check_mixing->analyze_psd Yes add_stirring->analyze_psd end End: Narrow PSD Achieved analyze_psd->end

Caption: Troubleshooting workflow for broad particle size distribution (PSD).

logical_relationship parameter parameter effect effect outcome outcome power Sonication Power cavitation Cavitation Intensity power->cavitation frequency Frequency frequency->cavitation temp Temperature temp->cavitation conc Precursor Conc. nucleation Nucleation Rate conc->nucleation stabilizer Stabilizer agglomeration Agglomeration stabilizer->agglomeration cavitation->nucleation growth Particle Growth nucleation->growth psd Particle Size Distribution growth->psd agglomeration->psd

Caption: Key parameter influences on final particle size distribution.

Validation & Comparative

A Comparative Guide to Zinc Hydrogen Phosphate and Zinc Phosphate in Corrosion Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the corrosion protection properties of zinc hydrogen phosphate (B84403) and the widely used zinc phosphate. While zinc phosphate is a well-established anti-corrosion pigment with a large body of supporting experimental data, zinc hydrogen phosphate is more commonly known as a precursor in phosphating conversion coatings. This guide will objectively compare their known mechanisms and present available performance data for zinc phosphate.

Introduction to the Compounds

Zinc Phosphate (Zn₃(PO₄)₂) is a crystalline inorganic compound extensively used as a corrosion-inhibiting pigment in protective coatings.[1] It is valued for its low toxicity, making it a viable alternative to chromate-based inhibitors.[2] Zinc phosphate provides corrosion protection through a combination of barrier effects, chemical inhibition, and saponification resistance.[1]

This compound (Zn(H₂PO₄)₂) , also known as zinc dihydrogen phosphate or zinc bis(dihydrogen phosphate), is an acidic salt of zinc and phosphoric acid.[3][4] It is a key component in many zinc phosphating solutions used to apply conversion coatings to metal substrates.[4] In these processes, this compound reacts with the metal surface to form a crystalline layer of zinc phosphate and other metal phosphates.[5] While integral to the formation of zinc phosphate coatings, its use as a distinct anti-corrosion pigment within a coating formulation is less documented in publicly available research.

Mechanism of Corrosion Protection

The primary mechanisms through which these compounds are thought to inhibit corrosion are detailed below. It is important to note that the mechanism for zinc phosphate is well-documented, while the mechanism for this compound as a distinct pigment is more theoretical and based on its chemical properties and its role in phosphating processes.

Zinc Phosphate

Zinc phosphate provides corrosion protection through a multi-faceted approach:

  • Barrier Formation: Zinc phosphate particles dispersed in a coating matrix create a physical barrier that hinders the ingress of corrosive agents such as water, oxygen, and ions to the metal substrate.

  • Electrochemical Inhibition: When moisture penetrates the coating, zinc phosphate has a slight solubility, releasing phosphate and zinc ions. The phosphate ions react with the metal surface (e.g., steel) to form a stable, insoluble layer of iron phosphate, which passivates the anodic sites of the corrosion cell.[6]

  • Cathodic Inhibition: The released zinc ions can precipitate as zinc hydroxide (B78521) at cathodic sites, stifling the cathodic reaction.

  • Improved Adhesion: The presence of zinc phosphate in a primer can enhance the adhesion of subsequent paint layers.

Zinc_Phosphate_Corrosion_Inhibition cluster_coating Protective Coating cluster_metal Metal Substrate Coating_Matrix Coating Matrix Zn3(PO4)2 Zinc Phosphate (Zn₃(PO₄)₂) Zn_ions Zn_ions Zn3(PO4)2->Zn_ions Releases Zn²⁺ PO4_ions PO4_ions Zn3(PO4)2->PO4_ions Releases PO₄³⁻ Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Corrosion_Inhibited Corrosion Inhibited Anodic_Site->Corrosion_Inhibited Cathodic_Site Cathodic Site (O₂ + 2H₂O + 4e⁻ → 4OH⁻) Cathodic_Site->Corrosion_Inhibited H2O_O2 Water & Oxygen Penetration H2O_O2->Zn3(PO4)2 Slight Dissolution Zn_ions->Cathodic_Site Forms Zinc Hydroxide Inhibiting Layer PO4_ions->Anodic_Site Forms Iron Phosphate Passivation Layer Experimental_Workflow Start Start: Coated Sample Preparation Salt_Spray Neutral Salt Spray Test (ASTM B117) Start->Salt_Spray EIS Electrochemical Impedance Spectroscopy (EIS) Start->EIS Visual_Inspection Visual Inspection (Rusting, Blistering) Salt_Spray->Visual_Inspection Data_Analysis EIS Data Analysis (Nyquist, Bode Plots) EIS->Data_Analysis Performance_Evaluation Corrosion Performance Evaluation Visual_Inspection->Performance_Evaluation Data_Analysis->Performance_Evaluation

References

A Researcher's Guide to Phase Identification of Zinc Phosphates using X-ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate phase identification of zinc phosphate (B84403) compounds is crucial for ensuring material quality, performance, and batch-to-batch consistency. This guide provides a comprehensive comparison of common zinc phosphate phases using X-ray Diffraction (XRD), supported by experimental data and detailed protocols.

X-ray Diffraction is a powerful non-destructive technique that provides detailed information about the crystallographic structure of materials. By analyzing the diffraction pattern of a zinc phosphate sample, one can identify the specific crystalline phases present, determine their relative quantities, and gain insights into properties such as crystallite size and strain. This guide will focus on the three most common zinc phosphate phases encountered in various applications: Hopeite, Phosphophyllite, and anhydrous Zinc Phosphate.

Crystallographic Data Comparison

The fundamental differences between zinc phosphate phases lie in their crystal structures. These differences are quantitatively described by their crystallographic parameters. A summary of the key crystallographic data for Hopeite, Phosphophyllite, and anhydrous α-Zinc Phosphate is presented in Table 1. This data is essential for accurate phase identification using XRD data analysis software.

Parameter Hopeite (Zn₃(PO₄)₂·4H₂O) Phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O) α-Zinc Phosphate (α-Zn₃(PO₄)₂)
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PnmaP2₁/cC2/c
a (Å) 10.59710.3878.14
b (Å) 18.3185.095.63
c (Å) 5.03110.56315.04
α (°) 909090
β (°) 90121.07105.08
γ (°) 909090
ICDD PDF Card 00-037-046500-029-142700-037-0464

Visual Comparison of XRD Patterns

The XRD pattern is a unique fingerprint for each crystalline phase. Below is a conceptual representation of the expected powder XRD patterns for Hopeite, Phosphophyllite, and anhydrous α-Zinc Phosphate, highlighting the differences in peak positions and relative intensities.

(Note: The following is a visual representation and not actual experimental data. The intensity and exact 2θ positions can vary slightly based on experimental conditions and sample characteristics.)

Conceptual XRD Patterns:

  • Hopeite (Zn₃(PO₄)₂·4H₂O): Characterized by a prominent peak around 9.6° 2θ and a series of other distinct peaks across the pattern.[1]

  • Phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O): Shows a characteristic diffraction pattern that is clearly distinguishable from Hopeite, with its main peaks at different 2θ positions.

  • α-Zinc Phosphate (α-Zn₃(PO₄)₂): The anhydrous form exhibits a different diffraction pattern compared to its hydrated counterparts, reflecting the change in crystal structure upon dehydration.

Quantitative Phase Analysis: The Rietveld Refinement Method

Beyond phase identification, XRD can be used for quantitative analysis to determine the relative amounts of different phases in a mixture. The Rietveld refinement method is a powerful technique for this purpose. It involves fitting a calculated diffraction pattern to the experimental data, with the scale factor for each phase being proportional to its weight fraction in the mixture.

Table 2: Example of Quantitative Phase Analysis of a Hopeite and Phosphophyllite Mixture using Rietveld Refinement

Sample Actual Wt. % Hopeite Actual Wt. % Phosphophyllite Refined Wt. % Hopeite Refined Wt. % Phosphophyllite Goodness of Fit (χ²)
Mixture 1752574.225.81.25
Mixture 2505049.550.51.31
Mixture 3257525.374.71.28

Note: This is example data to illustrate the capability of the technique. Actual results will vary based on sample and experimental conditions.

Experimental Protocols

Accurate and reproducible XRD data is contingent on meticulous experimental procedures. Below are detailed protocols for sample preparation and XRD analysis of zinc phosphate materials.

Experimental Workflow for XRD Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing powder_prep Powder Sample (Grinding) instrument_setup Instrument Setup (e.g., Cu Kα, 40kV, 40mA) powder_prep->instrument_setup coating_prep Coating Sample (Direct Analysis) coating_prep->instrument_setup data_collection Data Collection (e.g., 2θ scan from 5° to 80°) instrument_setup->data_collection phase_id Phase Identification (ICDD Database) data_collection->phase_id quant_analysis Quantitative Analysis (Rietveld Refinement) phase_id->quant_analysis report Reporting quant_analysis->report

Caption: Workflow for XRD analysis of zinc phosphate.

Sample Preparation

a) Powder Samples:

  • Grinding: To ensure random orientation of the crystallites and obtain high-quality diffraction data, the zinc phosphate powder should be finely ground.[2][3]

    • Use an agate mortar and pestle to grind the sample to a fine, uniform powder (typically <10 µm particle size).

    • For harder materials or to achieve smaller particle sizes, a mechanical grinder such as a McCrone mill can be used.

  • Mounting:

    • Carefully pack the ground powder into a sample holder. Ensure the surface is flat and level with the holder's surface to avoid errors in peak positions.

    • For small sample amounts, a zero-background sample holder (e.g., a single crystal silicon wafer) can be used to minimize background noise.

b) Coating Samples:

  • Direct Analysis: Zinc phosphate coatings on substrates can often be analyzed directly without removal.

  • Sample Size: Ensure the coated sample fits the instrument's sample stage. If necessary, cut a representative section of the coated material.

  • Surface Cleaning: Gently clean the surface with a suitable solvent (e.g., ethanol) to remove any surface contaminants, being careful not to damage the coating.

XRD Instrument and Data Collection Parameters

The following are typical instrument settings for the analysis of zinc phosphates. These may need to be optimized for your specific instrument and sample.

Table 3: Typical XRD Instrument Parameters

Parameter Setting
X-ray Source Cu Kα (λ = 1.5406 Å)
Tube Voltage 40 kV
Tube Current 40 mA
Goniometer Bragg-Brentano geometry
Scan Type Continuous or step scan
2θ Range 5° to 80°
Step Size 0.02°
Time per Step 1-2 seconds
Optics Divergence slit, anti-scatter slit, and receiving slit appropriate for the instrument
Data Analysis

a) Phase Identification:

  • The collected XRD data is processed using software that can compare the experimental peak positions and intensities to a database of known materials.

  • The primary database for crystalline materials is the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

  • By matching the experimental pattern to the reference patterns in the database, the crystalline phases present in the sample can be identified.

b) Quantitative Analysis (Rietveld Refinement):

  • Specialized software (e.g., GSAS, FullProf, TOPAS) is used for Rietveld refinement.

  • The crystallographic information files (CIFs) for the identified phases are required as input.

  • The software refines various parameters (e.g., lattice parameters, peak shape, background) to achieve the best fit between the calculated and experimental diffraction patterns.

  • The refined scale factors for each phase are then used to calculate their relative weight percentages in the mixture.

Logical Relationship for Phase Identification

The process of identifying an unknown zinc phosphate phase using XRD follows a logical progression from data acquisition to final identification.

phase_identification_logic start Obtain Experimental XRD Pattern process_data Process Raw Data (Background Subtraction, Peak Search) start->process_data compare_db Compare Peak List (d-spacing, Intensity) to ICDD Database process_data->compare_db identify_hopeite Match with Hopeite Pattern? compare_db->identify_hopeite identify_phosphophyllite Match with Phosphophyllite Pattern? identify_hopeite->identify_phosphophyllite No result_hopeite Phase Identified: Hopeite identify_hopeite->result_hopeite Yes identify_anhydrous Match with Anhydrous Zn₃(PO₄)₂ Pattern? identify_phosphophyllite->identify_anhydrous No result_phosphophyllite Phase Identified: Phosphophyllite identify_phosphophyllite->result_phosphophyllite Yes result_anhydrous Phase Identified: Anhydrous Zn₃(PO₄)₂ identify_anhydrous->result_anhydrous Yes unknown Unknown Phase or Mixture identify_anhydrous->unknown No

Caption: Logical flow for zinc phosphate phase identification.

By following the protocols and utilizing the comparative data presented in this guide, researchers can confidently employ XRD for the accurate and reliable phase identification and quantification of zinc phosphate materials. This will ultimately contribute to improved product quality and more robust scientific research.

References

A Comparative Guide: Zinc Hydrogen Phosphate vs. Hydroxyapatite for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomaterials for medical applications, both zinc hydrogen phosphate (B84403) and hydroxyapatite (B223615) have garnered significant attention. While hydroxyapatite is a well-established material for bone regeneration and drug delivery, zinc hydrogen phosphate, often in the form of hopeite or as a component of dental cements, presents a unique set of properties. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable material for specific biomedical applications.

At a Glance: Key Performance Indicators

The following tables summarize the quantitative data for key performance indicators of this compound (primarily from studies on zinc phosphate cements and hopeite) and hydroxyapatite.

Table 1: Mechanical Properties

PropertyZinc Phosphate CementHydroxyapatite (Dense)Unit
Compressive Strengthup to 104[1]120 - 900[2]MPa
Tensile Strength~5.5[1]38 - 300[2]MPa
Elastic Modulus~13.7[1]80 - 120[3]GPa
Fracture Toughness-0.6 - 1.2[3][4]MPa m¹/²

Table 2: Biocompatibility and Biological Response

ParameterThis compound (Hopeite/Cement)HydroxyapatiteNotes
BiocompatibilitySuperior biocompatibility reportedExcellent biocompatibility, non-toxic, non-inflammatory[4][5][6]Quantitative data for ZHP is limited.
Cell Viability->90% for various cell lines[7]In direct contact with nHA samples.
OsteoconductivityPromotes hydroxyapatite re-growthExcellent osteoconductivity, supports bone ingrowth[5]A key feature of hydroxyapatite.
Antibacterial PropertiesNoted in some zinc-based cements[8]Generally lacks inherent antibacterial properties[5]Can be imparted by doping with ions like silver.

Table 3: Physicochemical and Drug Delivery Properties

PropertyZinc Phosphate Cement/HopeiteHydroxyapatiteUnit
SolubilityLow solubility is a key feature for dental applications[1][9]Low, but can be tailored by crystallinity and ion substitution[10][11]-
BiodegradationGenerally low, designed for longevity in dental applicationsBiodegradable, rate can be controlled[10][12]HA degradation is crucial for bone regeneration.
Drug Loading Capacity-Can be high, dependent on surface area and porosity[13]mg/g
Drug Release Profile-Sustained release profiles are achievable[14]-

In-Depth Analysis

Biocompatibility and Osteogenesis

This compound (Hopeite): Hopeite coatings are reported to exhibit superior biocompatibility and can promote the regrowth of hydroxyapatite in simulated body fluid. This suggests a favorable interaction with the biological environment, which is crucial for implant materials. The presence of zinc is known to have a stimulatory effect on bone formation in vitro and in vivo.[15]

Hydroxyapatite: As the main inorganic component of human bone and teeth, hydroxyapatite demonstrates excellent biocompatibility and is non-toxic and non-inflammatory.[4][5][6] Its osteoconductive nature allows it to act as a scaffold for new bone growth, making it a gold standard in bone tissue engineering.[5] In vitro studies have shown high cell viability (over 90%) when cells are in direct contact with nano-hydroxyapatite.[7]

Mechanical Properties

Zinc Phosphate Cement: Primarily used in dentistry, zinc phosphate cements exhibit high compressive strength, which is essential for their function in luting crowns and bridges.[1] However, their tensile strength is significantly lower.[1]

Hydroxyapatite: The mechanical properties of hydroxyapatite can vary widely depending on its porosity and whether it is in a dense or porous form. Dense hydroxyapatite can achieve high compressive and tensile strengths, comparable to cortical bone.[2] However, a major limitation of hydroxyapatite is its inherent brittleness and low fracture toughness, which can restrict its use in load-bearing applications.[4]

Biodegradation and Drug Delivery

This compound: In the context of dental cements, low solubility and minimal degradation are desirable properties to ensure the longevity of the restoration.[1][9] There is limited information on the use of pure this compound as a controlled drug delivery vehicle.

Hydroxyapatite: The biodegradability of hydroxyapatite is a key advantage in bone regeneration, as the material can be gradually replaced by new bone tissue.[10] The degradation rate can be controlled by factors such as crystallinity and ionic substitutions.[10][11] The porous structure and high surface area of hydroxyapatite make it an excellent carrier for drugs, allowing for high loading capacities and sustained release profiles.[13]

Experimental Protocols

Synthesis of Hopeite Coating

A common method for preparing a hopeite coating on a metallic substrate involves a wet-chemical conversion process.

Objective: To form a uniform hopeite (Zn₃(PO₄)₂·4H₂O) coating on a substrate.

Materials:

  • Substrate (e.g., titanium alloy)

  • Phosphating solution containing zinc ions (e.g., from zinc nitrate) and phosphate ions (e.g., from phosphoric acid)

  • Deionized water

  • Beakers, magnetic stirrer, and a temperature-controlled water bath

Procedure:

  • The substrate is first cleaned and degreased using a series of solvents (e.g., acetone, ethanol) in an ultrasonic bath.

  • The phosphating solution is prepared by dissolving the zinc and phosphate precursors in deionized water to the desired concentrations. The pH of the solution is adjusted.

  • The cleaned substrate is immersed in the phosphating solution.

  • The solution is maintained at a specific temperature (e.g., 55°C) with constant stirring for a set duration.[16]

  • After the desired time, the coated substrate is removed, rinsed thoroughly with deionized water, and dried.

In Vitro Biocompatibility Assessment of Hydroxyapatite

The cytotoxicity of hydroxyapatite can be assessed using an MTT assay with a suitable cell line (e.g., L929 murine fibroblasts).

Objective: To determine the effect of hydroxyapatite on cell viability.

Materials:

  • Hydroxyapatite nanoparticles

  • L929 murine fibroblasts

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • MTT reagent

  • DMSO

  • 96-well plates, incubator

Procedure:

  • L929 cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.

  • Hydroxyapatite nanoparticles are sterilized and suspended in the cell culture medium to create a range of concentrations.

  • The old medium is removed from the cells, and the medium containing different concentrations of hydroxyapatite is added to the wells.

  • The cells are incubated with the hydroxyapatite for a predetermined period (e.g., 24 or 48 hours).

  • After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.

  • The MTT solution is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength.

  • Cell viability is calculated as a percentage relative to the control group (cells cultured without hydroxyapatite).

Visualizing Key Concepts

ZincPhosphateCementComposition cluster_powder Powder cluster_liquid Liquid ZnO Zinc Oxide (90%) Reaction Acid-Base Reaction (Exothermic) ZnO->Reaction MgO Magnesium Oxide (10%) MgO->Reaction H3PO4 Phosphoric Acid (45-65%) H3PO4->Reaction H2O Water H2O->Reaction Al_Zn Aluminum & Zinc Al_Zn->Reaction Powder Powder Components Powder->ZnO Powder->MgO Liquid Liquid Components Liquid->H3PO4 Liquid->H2O Liquid->Al_Zn Cement Set Zinc Phosphate Cement Reaction->Cement

Caption: Composition of Zinc Phosphate Dental Cement.

HA_BoneRegeneration HA_Scaffold Hydroxyapatite Scaffold Cell_Adhesion Osteoblast Adhesion and Proliferation HA_Scaffold->Cell_Adhesion provides osteoconductive surface Degradation Scaffold Biodegradation HA_Scaffold->Degradation is gradually replaced by Matrix_Deposition Extracellular Matrix Deposition Cell_Adhesion->Matrix_Deposition Mineralization Mineralization Matrix_Deposition->Mineralization New_Bone New Bone Formation Mineralization->New_Bone Degradation->New_Bone

Caption: Role of Hydroxyapatite in Bone Regeneration.

Conclusion

The choice between this compound and hydroxyapatite for biomedical applications is highly dependent on the specific requirements of the application.

This compound , primarily in the form of hopeite coatings and as a major component of dental cements, offers excellent durability, low solubility, and good biocompatibility, making it well-suited for applications where a stable, long-lasting material is needed.[1]

Hydroxyapatite , on the other hand, is the material of choice for bone regeneration applications due to its exceptional biocompatibility, osteoconductivity, and tunable biodegradability.[4][5][10] Its ability to act as a drug delivery vehicle further expands its utility in advanced therapeutic strategies.

While direct comparative studies are scarce, this guide provides a framework for understanding the distinct advantages and limitations of each material. Future research focusing on the development of this compound as a standalone biomaterial for a wider range of applications could provide a more direct comparison with the well-established properties of hydroxyapatite.

References

A Comparative Guide to Zinc Hydrogen Phosphate and Other Non-Toxic Anticorrosive Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective, non-toxic anticorrosive pigments is a critical endeavor in materials science and coating technology, with significant implications for environmental safety and human health. Historically, highly effective pigments based on lead and hexavalent chromium have been phased out due to their toxicity.[1] This has led to the prominence of phosphate-based pigments, with zinc phosphate (B84403) being a widely adopted alternative. This guide provides an objective comparison of zinc hydrogen phosphate and other leading non-toxic anticorrosive pigments, supported by experimental data and detailed methodologies.

Understanding Zinc Phosphate Variants

It is important to distinguish between the different forms of zinc phosphate used in industrial applications. While the user's query specifically mentions "this compound," the most commonly referenced compound in literature for anticorrosive pigments is zinc phosphate .

  • Zinc Phosphate: Typically refers to trizinc phosphate, with the chemical formula Zn₃(PO₄)₂ . It is a white, non-toxic powder widely used as a corrosion-resistant coating.[1]

  • This compound: Also known as zinc mono-hydrogen phosphate, it has the chemical formula ZnHPO₄ . While chemically distinct, in the context of anticorrosive pigments, the term "zinc phosphate" is often used more broadly, and specific formulations may contain various hydrated or modified forms of zinc phosphate.

For the purpose of this guide, we will focus on the performance of zinc phosphate (Zn₃(PO₄)₂) as the benchmark, as it is the most well-documented non-toxic phosphate-based pigment.

Alternatives to Zinc Phosphate

Several other non-toxic pigments have been developed to either compete with or improve upon the performance of zinc phosphate. The main alternatives include:

  • Modified Calcium Phosphate: These pigments, often based on calcium orthophosphate or calcium tripolyphosphate, are zinc-free alternatives. They are promoted for their environmental safety and cost-effectiveness.

  • Aluminum Tripolyphosphate (ATP): With the chemical formula AlH₂P₃O₁₀·2H₂O, ATP is another non-toxic, white anticorrosive pigment. It is noted for its ability to form a stable passivation layer on metal surfaces.

  • Ion-Exchanged Silica (B1680970): These pigments consist of an amorphous silica core with cations, such as calcium, ion-exchanged onto the surface. They are heavy metal-free and offer corrosion protection through the release of inhibiting ions.[2]

Performance Comparison

The primary function of these pigments is to inhibit corrosion on a metal substrate. Their performance is typically evaluated through accelerated corrosion tests and electrochemical methods.

Anticorrosive Performance Data
Pigment TypeCoating SystemTest MethodPerformance MetricResultSource
Zinc Phosphate Polyester/TGIC Powder CoatingASTM B117 Salt SprayHours to 2mm creepage1000 hours (at 2% dosage)[3]
Zinc Phosphate + BaSO₄ Polyester/TGIC Powder CoatingASTM B117 Salt SprayHours to 2mm creepage1500 hours (at 2% ZP)[3]
Zinc Phosphate Epoxy-Polyamide CoatingElectrochemical Impedance Spectroscopy (EIS)Polarization Resistance (Rp)Increased with ZP addition[4]
Calcium Tripolyphosphate Alkyd Resin CoatingSalt Spray TestBlistering after 700hBlistering observed[5]
Calcium Tripolyphosphate Epoxy Resin CoatingSalt Spray TestBlistering after 3600hLittle to no blistering[5]
Aluminum Ammonium Phosphate Polyurethane CoatingSalt Spray Test (2500h)Anticorrosive PropertiesSimilar or better than Aluminum Zinc Phosphate[6]
Ion-Exchanged Silica Epoxy Powder CoatingSalt Spray TestCorrosion ResistanceGreatly improved[7]

Note: Direct comparison of salt spray hours can be misleading across different studies and coating systems due to variations in test parameters and failure criteria.[8] However, the data provides a general indication of performance.

Toxicity Profile

A key driver for the adoption of these pigments is their low toxicity compared to legacy chromate (B82759) and lead-based pigments.

Toxicological Data
PigmentChemical FormulaCAS NumberAcute Oral LD50 (Rat)Notes
Zinc Phosphate Zn₃(PO₄)₂7779-90-0> 5000 mg/kgConsidered non-toxic.[8]
Modified Calcium Phosphate Varies (e.g., CaHPO₄)7757-93-9No data foundGenerally recognized as safe (GRAS) for some applications; considered to have very low toxicity.[9]
Aluminum Tripolyphosphate AlH₂P₃O₁₀13939-25-8552 mg/kgNon-toxic and environmentally friendly.[6][10]
Ion-Exchanged Silica SiO₂ + Cations (e.g., Ca²⁺)VariesNot applicableGenerally regarded as non-hazardous.[11]

Mechanisms of Action

The protective mechanism of these pigments is a crucial aspect of their performance.

Phosphate-Based Pigments (Zinc, Calcium, Aluminum)

Phosphate-based pigments primarily function through a chemical inhibition mechanism. When water penetrates the coating, the pigment slightly dissolves, releasing phosphate anions.[12] These anions react with the metal substrate (e.g., iron) at anodic sites to form a stable, insoluble layer of metal phosphates. This passivation layer acts as a barrier, preventing further corrosion.[12][13]

G cluster_coating Coating Layer cluster_interface Metal-Coating Interface Pigment Pigment Anode Anodic Site (Fe -> Fe²⁺ + 2e⁻) Pigment->Anode releases PO₄³⁻ H2O Water Penetration H2O->Pigment dissolves Passivation Insoluble Metal Phosphate Layer Anode->Passivation forms Cathode Cathodic Site (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Passivation->Anode blocks reaction

Mechanism of Phosphate-Based Anticorrosive Pigments.
Ion-Exchanged Silica

The mechanism for ion-exchanged silica involves the release of inhibiting cations (e.g., Ca²⁺) in the presence of moisture. These cations can then participate in forming a protective film at cathodic sites on the metal surface, inhibiting the corrosion process. Additionally, the silica structure itself can contribute to a barrier effect.[14]

Experimental Protocols

Standardized testing procedures are essential for the objective evaluation and comparison of pigment performance.

Corrosion Resistance: ASTM B117 (Salt Spray Test)

This widely used test provides an accelerated means of evaluating the corrosion resistance of coated samples.

  • Sample Preparation: The pigment is incorporated into a specific coating formulation, which is then applied to standardized steel panels. A scribe (a scratch through the coating to the metal substrate) is often made on the panel surface.

  • Test Chamber: The panels are placed in a closed chamber at a controlled temperature (typically 35°C).

  • Exposure: A salt solution (typically 5% NaCl) is atomized into a fine fog that continuously covers the samples.

  • Evaluation: The panels are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage (corrosion spreading from the scribe). The time until a predefined level of failure is reached is recorded.

G Start Start Prep Prepare Coated Panels (with scribe) Start->Prep Chamber Place in Salt Spray Chamber (35°C, 5% NaCl fog) Prep->Chamber Expose Continuous Exposure Chamber->Expose Inspect Periodic Inspection (Blistering, Rust, Creepage) Expose->Inspect hours/days Inspect->Expose failure criteria not met Data Record Time to Failure Inspect->Data failure criteria met End End Data->End

Workflow for ASTM B117 Salt Spray Test.
Corrosion Resistance: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides quantitative data on a coating's barrier properties and the corrosion rate at the metal-coating interface.

  • Setup: A three-electrode electrochemical cell is set up with the coated panel as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum) in an electrolyte solution (e.g., 3.5% NaCl).

  • Measurement: A small amplitude AC voltage is applied across a range of frequencies, and the resulting current is measured to determine the impedance of the system.

  • Data Analysis: The impedance data is often plotted in Nyquist or Bode plots and fitted to an equivalent electrical circuit model to extract parameters like coating resistance (R_c) and charge transfer resistance (R_ct). Higher impedance values generally indicate better corrosion protection.

Toxicity Evaluation: MTT Cytotoxicity Assay

The MTT assay is a colorimetric test used to assess cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.

  • Cell Seeding: A specific cell line (e.g., human fibroblasts) is seeded into a 96-well plate and allowed to adhere.

  • Treatment: The cells are incubated with various concentrations of the pigment particles suspended in the culture medium.

  • MTT Addition: After the incubation period, MTT reagent is added to each well. Metabolically active cells with functional mitochondrial dehydrogenase enzymes will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. A decrease in absorbance compared to untreated control cells indicates a reduction in cell viability and thus, cytotoxicity.

G Seed Seed Cells in 96-well Plate Treat Add Pigment Suspensions (various concentrations) Seed->Treat Incubate Incubate (e.g., 24 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Cell Viability vs. Control Read->Analyze

Experimental Workflow for MTT Cytotoxicity Assay.

Conclusion

Zinc phosphate and its alternatives, such as modified calcium phosphate, aluminum tripolyphosphate, and ion-exchanged silica, represent a significant advancement in non-toxic anticorrosive pigment technology. The selection of an appropriate pigment depends on a variety of factors, including the specific coating system, the substrate to be protected, environmental conditions, and cost considerations.

  • Zinc Phosphate remains a versatile and widely used standard due to its proven performance and low toxicity.

  • Modified Calcium Phosphate offers a promising zinc-free alternative, which can be advantageous in certain formulations and regulatory environments.

  • Aluminum Tripolyphosphate demonstrates strong corrosion inhibition, although its performance can be delayed, sometimes requiring modification to prevent "flash rust".

  • Ion-Exchanged Silica provides an effective, heavy metal-free option, particularly successful in modern coil coating systems.[14]

Further research and head-to-head comparative studies under standardized conditions are necessary to fully elucidate the performance nuances of these pigments. The experimental protocols outlined in this guide provide a framework for such evaluations, enabling researchers and developers to make informed decisions in the formulation of next-generation, environmentally friendly protective coatings.

References

A Comparative Guide to the Corrosion Protection Performance of Zinc Hydrogen Phosphate Coatings

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of electrochemical impedance spectroscopy data reveals the performance of zinc hydrogen phosphate (B84403) coatings for corrosion resistance in comparison to contemporary alternatives. This guide provides researchers, scientists, and drug development professionals with a concise overview of key performance metrics, detailed experimental protocols, and a visual representation of the testing workflow.

Zinc hydrogen phosphate coatings are a well-established method for enhancing the corrosion resistance of metallic substrates, particularly steel. These conversion coatings create a crystalline, non-conductive layer that provides a barrier to corrosive environments and improves adhesion for subsequent organic coatings. However, the field of surface treatment is continually evolving, with new formulations and alternative coatings emerging. This guide offers a comparative analysis of this compound coatings against other protective layers, leveraging electrochemical impedance spectroscopy (EIS) as a primary quantitative evaluation tool.

Comparative Performance Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the corrosion resistance of coated metals. By applying a small amplitude AC signal over a range of frequencies, EIS can probe the electrochemical behavior of the coating and the underlying substrate. Key parameters derived from EIS data, such as charge transfer resistance (Rct) and polarization resistance (Rp), provide a quantitative measure of a coating's ability to inhibit corrosion. A higher Rct or Rp value generally indicates better corrosion protection.

The following table summarizes the EIS performance of this compound coatings in comparison to other systems.

Coating SystemSubstrateElectrolyteRct (Ω·cm²)Rp (kΩ·cm²)Corrosion Current Density (icorr) (µA/cm²)Reference
Zinc Phosphate (ZnP) Galvannealed Steel0.5 M NaCl-4.20.30[1]
Zirconium-basedGalvannealed Steel0.5 M NaCl-20.7<0.01[1]
Bare SubstrateGalvannealed Steel0.5 M NaCl-0.051.90[1]
Zinc Phosphate Reinforcing SteelRiver Water--0.258 µm/year (corrosion rate)[2]
Manganese PhosphateReinforcing SteelRiver Water---[2]
Magnesium PhosphateReinforcing SteelRiver Water---[2]
Zinc Phosphate Reinforcing SteelSeawater--3.060 µm/year (corrosion rate)[2]
Uncoated SteelReinforcing Steel---~45 µm/year (corrosion rate)[2]
Unmodified Zinc Phosphate Mild Steel3.5% NaCl114--[3]
ZnP + 0.6 g/L nano CeO2 Mild Steel3.5% NaCl427.5--[3]
ZnP + 0.3 g/L nano CeO2-CuO Mild Steel3.5% NaCl3645--[3]
Tricationic Phosphate (TCP)Steel----[4]
Cataphoretic Electrodeposition (CED)Steel----[4]
TCP + CEDSteel----[4]
HDG + TCP + CEDSteel----[4]

Note: "-" indicates data not provided in the source. Rct and Rp values are often used interchangeably or one is derived from the other, depending on the analysis. Corrosion rate is another key performance indicator.

The data clearly indicates that while traditional zinc phosphate coatings offer a significant improvement in corrosion resistance over bare substrates, advanced alternatives and modifications can provide superior protection. For instance, zirconium-based conversion coatings have demonstrated a substantially higher polarization resistance and lower corrosion current density compared to zinc phosphate on galvannealed steel[1]. Furthermore, the incorporation of nanoparticles, such as cerium oxide (CeO2) and copper oxide (CuO) composites, into the zinc phosphate matrix can dramatically increase the charge transfer resistance, indicating a more effective barrier against corrosion[3].

Experimental Protocols

The following provides a generalized experimental protocol for conducting Electrochemical Impedance Spectroscopy on coated steel samples, based on methodologies reported in the cited literature[2][4][5][6].

1. Sample Preparation:

  • Steel substrates (e.g., mild steel, galvannealed steel) are cut to the desired dimensions.

  • The substrates are degreased with a suitable solvent (e.g., acetone, ethanol) and rinsed with deionized water.

  • Surface activation is performed, often by dipping in an acidic or alkaline solution, to ensure a uniform and adherent coating.

  • The this compound coating is applied by immersing the substrate in a phosphating bath for a specified time and at a controlled temperature. The bath composition typically includes zinc salts, phosphoric acid, and accelerators.

  • For comparative studies, other coatings (e.g., zirconium-based, manganese phosphate) are applied to separate substrates following their respective standard procedures.

  • The coated samples are then rinsed with deionized water and dried.

2. Electrochemical Cell Setup:

  • A three-electrode electrochemical cell is used.

  • The coated sample serves as the working electrode (WE).

  • A platinum mesh or graphite (B72142) rod is typically used as the counter electrode (CE).

  • A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference electrode (RE).

  • The electrodes are immersed in the electrolyte solution (e.g., 3.5% NaCl, 0.5 M NaCl) which simulates a corrosive environment.

3. EIS Measurement:

  • The open-circuit potential (OCP) is monitored until a stable value is reached (typically a potential change of less than 5 mV/min)[4].

  • EIS measurements are performed at the OCP.

  • A sinusoidal AC voltage with a small amplitude (e.g., 10 mV) is applied to the working electrode[2][4].

  • The impedance is measured over a wide frequency range, typically from 100 kHz down to 10 mHz or 1 mHz[4][5].

  • The data is recorded and typically presented as Nyquist and Bode plots.

4. Data Analysis:

  • The impedance data is analyzed by fitting it to an appropriate equivalent electrical circuit (EEC) model. The choice of the EEC depends on the electrochemical processes occurring at the coating/metal interface.

  • From the fitted EEC, key parameters such as solution resistance (Rs), coating capacitance (Cc), charge transfer resistance (Rct), and polarization resistance (Rp) are extracted.

Experimental Workflow

The logical flow of a typical electrochemical impedance spectroscopy experiment for evaluating coatings is illustrated in the following diagram.

EIS_Workflow cluster_prep Sample Preparation cluster_eis EIS Measurement cluster_analysis Data Analysis start Start substrate_prep Substrate Cleaning & Degreasing start->substrate_prep activation Surface Activation substrate_prep->activation coating_app Coating Application (e.g., Zinc Phosphate) activation->coating_app drying Rinsing & Drying coating_app->drying cell_setup Electrochemical Cell Assembly (3-electrode) drying->cell_setup ocp Open Circuit Potential (OCP) Stabilization cell_setup->ocp eis_acq EIS Data Acquisition (Frequency Sweep) ocp->eis_acq plotting Generate Nyquist & Bode Plots eis_acq->plotting eec Equivalent Electrical Circuit (EEC) Modeling plotting->eec param_ext Extract Parameters (Rct, Rp, Cc) eec->param_ext comparison Performance Comparison param_ext->comparison end End comparison->end

Caption: Workflow for EIS analysis of protective coatings.

References

A Comparative Guide to Zinc Phosphate Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of precipitation, hydrothermal, solvothermal, and sol-gel methods for synthesizing zinc phosphate (B84403), supported by experimental data and detailed protocols.

This guide offers a comprehensive comparison of four prevalent methods for synthesizing zinc phosphate: precipitation, hydrothermal, solvothermal, and sol-gel. Each method is evaluated based on key performance indicators such as particle size, morphology, and crystallinity. Detailed experimental protocols are provided to enable researchers to replicate these methods. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable synthesis strategy for their specific applications, which may range from anti-corrosion coatings and dental cements to advanced drug delivery systems.[1][2][3]

Comparative Analysis of Synthesis Methods

The choice of synthesis method significantly impacts the physicochemical properties of the resulting zinc phosphate. The following table summarizes the quantitative data gathered from various studies, offering a comparative overview of what can be expected from each technique.

Synthesis MethodPrecursorsTemperature (°C)TimeParticle SizeCrystallinityYield (%)Reference
Precipitation Zinc Acetate (B1210297), Phosphoric AcidRoom Temperature3 hours~15 nmMonoclinicNot Reported[4]
Sonochemical Precipitation Zinc Chloride, Potassium Dihydrogen PhosphateRoom Temperature15 minutes110.3 nm (average)45.94%Not Reported[5]
Conventional Precipitation Zinc Chloride, Potassium Dihydrogen PhosphateRoom Temperature60 minutes214.9 nm (average)36.19%Not Reported[5]
Hydrothermal ZnO, HCl, H₃PO₄, Homopiperazine (B121016)75 - 180°C24 - 72 hoursVaries (rod-like crystals)Varies~80% (based on Zn)[6]
Solvothermal (Flow) Na₃PO₄, Zn(acetate)₂·2H₂ORoom Temp - 350°CContinuous FlowVaries (crystallite sheets)Phase Pure Hopeite85.4% (RT) - 98.7% (250°C)[7][8][9]
Sol-Gel Zinc Nitrate (B79036), Citric Acid500 - 600°C (Calcination)12 hours (Calcination)20 - 40 nmWurtzite StructureNot Reported[10][11]

Experimental Protocols

Detailed methodologies for each synthesis technique are crucial for reproducibility. The following sections outline the key experimental steps for each method.

Precipitation Method

The precipitation method is a straightforward and widely used technique for synthesizing zinc phosphate nanoparticles.[4]

Materials:

Procedure:

  • Prepare a solution of zinc acetate in double distilled water.

  • Add orthophosphoric acid dropwise to the zinc acetate solution with constant stirring.

  • Add a few drops of hydrazine hydrate to the solution and continue stirring for approximately 3 hours to obtain a white precipitate.

  • Filter the precipitate and wash it several times with water and then with ethanol to remove impurities.

  • Calcine the precipitate in a muffle furnace at 300°C for 24 hours to obtain zinc phosphate nanoparticles.[4]

A variation of this method, sonochemical precipitation , utilizes ultrasonic irradiation to enhance the reaction.[5] This method can significantly reduce the reaction time and result in smaller, more crystalline particles compared to conventional precipitation.[5]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure.

Materials:

  • Zinc oxide (ZnO)

  • Hydrochloric acid (HCl)

  • Phosphoric acid (H₃PO₄)

  • Homopiperazine (H-PIP)

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • Disperse zinc oxide in a mixture of THF and water.

  • Add hydrochloric acid, phosphoric acid, and acetic acid to the dispersion with constant stirring.

  • Add homopiperazine and homogenize the mixture at room temperature.

  • Transfer the mixture to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave at a specific temperature (e.g., 75°C) for a designated period (e.g., 72 hours).

  • After cooling, filter the product, wash with deionized water, and dry under ambient conditions.[6]

Solvothermal Method

Similar to the hydrothermal method, the solvothermal method uses a non-aqueous solvent. A continuous flow solvothermal synthesis offers excellent control over particle size and morphology.[7][8][9]

Materials:

  • Sodium phosphate (Na₃PO₄)

  • Zinc acetate dihydrate (Zn(acetate)₂·2H₂O)

  • Deionized water

Procedure (Flow Synthesis):

  • Prepare separate aqueous solutions of sodium phosphate and zinc acetate.

  • Use a two-line flow reactor to pump the precursor solutions.

  • The solutions are mixed and heated to the desired reaction temperature within the reactor.

  • The product is continuously collected, filtered, and dried. The yield and particle characteristics can be tuned by adjusting the temperature and flow rate.[9]

Sol-Gel Method

The sol-gel method is a versatile technique for producing high-purity and homogeneous nanoparticles at relatively low temperatures.[12]

Materials:

  • Zinc nitrate (Zn(NO₃)₂)

  • Citric acid

  • Deionized water

Procedure:

  • Dissolve zinc nitrate in deionized water.

  • Separately, dissolve citric acid in deionized water.

  • Slowly add the zinc nitrate solution to the citric acid solution while stirring continuously.

  • Heat the mixture at a moderate temperature (e.g., 70°C) with continuous stirring until a gel is formed.

  • Dry the gel at a higher temperature (e.g., 130°C) for several hours.

  • Pulverize the dried gel and calcine it at a high temperature (e.g., 500-600°C) to obtain crystalline zinc phosphate nanoparticles.[11]

Visualization of Experimental Workflows

To further clarify the synthesis processes, the following diagrams illustrate the experimental workflows for each method.

Precipitation_Workflow cluster_Precursors Precursor Preparation cluster_Reaction Reaction cluster_Processing Post-Processing Zinc Acetate Solution Zinc Acetate Solution Mixing & Stirring Mixing & Stirring Zinc Acetate Solution->Mixing & Stirring Phosphoric Acid Phosphoric Acid Phosphoric Acid->Mixing & Stirring Precipitation Precipitation Mixing & Stirring->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Calcination Calcination Filtration & Washing->Calcination Final Product Final Product Calcination->Final Product

Caption: Workflow for the Precipitation Synthesis of Zinc Phosphate.

Hydrothermal_Workflow cluster_Precursors Precursor Preparation cluster_Reaction Reaction cluster_Processing Post-Processing ZnO Dispersion ZnO Dispersion Homogenization Homogenization ZnO Dispersion->Homogenization Acids & Amine Acids & Amine Acids & Amine->Homogenization Autoclave Heating Autoclave Heating Homogenization->Autoclave Heating Filtration & Washing Filtration & Washing Autoclave Heating->Filtration & Washing Drying Drying Filtration & Washing->Drying Final Product Final Product Drying->Final Product

Caption: Workflow for the Hydrothermal Synthesis of Zinc Phosphate.

Solvothermal_Workflow cluster_Precursors Precursor Solutions cluster_Reaction Flow Reaction cluster_Processing Product Collection Sodium Phosphate Sol. Sodium Phosphate Sol. Pumping & Mixing Pumping & Mixing Sodium Phosphate Sol.->Pumping & Mixing Zinc Acetate Sol. Zinc Acetate Sol. Zinc Acetate Sol.->Pumping & Mixing Heating in Reactor Heating in Reactor Pumping & Mixing->Heating in Reactor Continuous Collection Continuous Collection Heating in Reactor->Continuous Collection Filtration & Drying Filtration & Drying Continuous Collection->Filtration & Drying Final Product Final Product Filtration & Drying->Final Product

Caption: Workflow for the Solvothermal Flow Synthesis of Zinc Phosphate.

SolGel_Workflow cluster_Precursors Precursor Solutions cluster_Reaction Gel Formation cluster_Processing Post-Processing Zinc Nitrate Sol. Zinc Nitrate Sol. Mixing & Heating Mixing & Heating Zinc Nitrate Sol.->Mixing & Heating Citric Acid Sol. Citric Acid Sol. Citric Acid Sol.->Mixing & Heating Gelation Gelation Mixing & Heating->Gelation Drying Drying Gelation->Drying Pulverization & Calcination Pulverization & Calcination Drying->Pulverization & Calcination Final Product Final Product Pulverization & Calcination->Final Product

Caption: Workflow for the Sol-Gel Synthesis of Zinc Phosphate.

References

Hopeite vs. Parahopeite: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the vibrational properties of two zinc phosphate (B84403) polymorphs, hopeite and parahopeite, revealing distinct spectroscopic signatures arising from their structural differences.

Hopeite and parahopeite, both hydrated zinc phosphate minerals with the chemical formula Zn₃(PO₄)₂·4H₂O, present a classic case of polymorphism, where identical chemical compositions crystallize into different structural forms. Hopeite adopts an orthorbic crystal system, while parahopeite crystallizes in the triclinic system. This fundamental structural variance gives rise to distinct spectroscopic properties, which can be effectively probed using techniques such as Raman and Fourier Transform Infrared (FTIR) spectroscopy. This guide provides a comparative analysis of their spectroscopic features, supported by experimental data, to aid researchers in their differentiation and characterization.

Crystallographic and Structural Distinctions

The arrangement of the constituent zinc, phosphate, and water molecules in the crystal lattice is the primary determinant of the macroscopic properties and spectroscopic behavior of hopeite and parahopeite. In both minerals, zinc cations (Zn²⁺) are found in both tetrahedral and octahedral coordination environments.[1] However, the linkage of these ZnO₄ tetrahedra, ZnO₆ octahedra, and PO₄ tetrahedra differs significantly between the two polymorphs. This results in the higher symmetry of the orthorhombic hopeite compared to the lower symmetry of the triclinic parahopeite. These structural nuances directly influence the vibrational modes of the phosphate and water functional groups, leading to distinguishable spectroscopic fingerprints.

Spectroscopic Data Summary

The following table summarizes the key Raman and Infrared (FTIR) spectroscopic data for hopeite and parahopeite, with wavenumbers presented in cm⁻¹. These values represent the primary vibrational modes of the phosphate (PO₄³⁻) and water (H₂O) functional groups within the mineral structures.

Vibrational Mode Hopeite (cm⁻¹) Parahopeite (cm⁻¹) Spectroscopic Technique
PO₄³⁻ ν₁ symmetric stretching 940~950Raman
PO₄³⁻ ν₂ bending 415, 453-Raman
PO₄³⁻ ν₃ antisymmetric stretching 1000, 1059, 1150-Infrared (FTIR)
PO₄³⁻ ν₄ bending 505, 571, 592, 653-Raman
OH/H₂O stretching 3247, 3456-Raman
OH/H₂O stretching 3181, 3263, 3410, 3537-Infrared (FTIR)

Note: The data for parahopeite is less consistently reported in the readily available literature, hence some values are approximate or not available. The provided data for hopeite is a compilation from multiple sources.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon standardized and rigorous experimental protocols. Below are detailed methodologies for Raman and FTIR spectroscopy as typically applied to the analysis of phosphate minerals like hopeite and parahopeite.

Raman Spectroscopy

Objective: To identify the characteristic vibrational modes of the phosphate and hydroxyl/water groups in the mineral samples.

Instrumentation: A high-resolution confocal Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a high-quality microscope, and a sensitive detector (e.g., CCD).

Sample Preparation:

  • A small, representative crystal or crystalline fragment of the mineral is selected.

  • The sample is mounted on a standard microscope slide or in a sample holder. For powdered samples, a small amount is pressed onto a slide.

  • No further sample preparation is typically required, as Raman spectroscopy is a non-destructive technique that requires minimal sample manipulation.

Data Acquisition:

  • The sample is placed on the microscope stage and brought into focus.

  • The laser is focused on a clean, flat surface of the mineral.

  • The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample damage. Typical parameters might include a laser power of 10-50 mW and an acquisition time of 10-60 seconds with multiple accumulations.

  • Spectra are collected over a spectral range of approximately 100 to 4000 cm⁻¹ to encompass all relevant vibrational modes.

  • Calibration of the spectrometer is performed using a standard material with known Raman peaks (e.g., a silicon wafer).

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To measure the absorption of infrared radiation by the sample, providing information on the vibrational modes of the phosphate and water functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation (ATR-FTIR):

  • A small amount of the finely ground mineral powder is placed onto the ATR crystal (e.g., diamond).

  • A pressure clamp is applied to ensure good contact between the sample and the ATR crystal.

Data Acquisition (ATR-FTIR):

  • A background spectrum of the clean, empty ATR crystal is collected.

  • The sample is placed on the crystal, and the sample spectrum is acquired.

  • Spectra are typically collected in the mid-infrared range (4000 to 400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of absorbance or transmittance.

Visualizing Structural and Spectroscopic Relationships

The following diagrams illustrate the logical relationship between the crystal structure and the resulting spectroscopic signatures of hopeite and parahopeite, as well as a typical experimental workflow for their analysis.

cluster_0 Structural Properties cluster_1 Spectroscopic Signatures Hopeite Hopeite (Orthorhombic) Hopeite_Spectra Distinct Raman and IR Spectra (Higher Symmetry) Hopeite->Hopeite_Spectra influences Parahopeite Parahopeite (Triclinic) Parahopeite_Spectra Distinct Raman and IR Spectra (Lower Symmetry) Parahopeite->Parahopeite_Spectra influences

Caption: Structural polymorphism and its spectroscopic consequences.

A Sample Acquisition (Hopeite & Parahopeite) B Sample Preparation (Minimal for Raman, Grinding for FTIR) A->B C Raman Spectroscopy B->C D FTIR Spectroscopy B->D E Data Analysis (Peak Identification & Comparison) C->E D->E F Comparative Report E->F

Caption: Experimental workflow for comparative spectroscopic analysis.

Conclusion

The distinct crystal structures of hopeite and parahopeite give rise to measurable differences in their vibrational spectra. Raman and FTIR spectroscopy are powerful, non-destructive techniques for differentiating these polymorphs. The variations in the positions and splitting of the phosphate and water vibrational bands serve as unique fingerprints for each mineral. This comparative guide provides the foundational spectroscopic data and experimental protocols necessary for researchers to confidently identify and characterize hopeite and parahopeite in various scientific and industrial applications.

References

Performance Showdown: Zinc Hydrogen Phosphate vs. Alternative Lubricant Additives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the landscape of lubricant formulation, the quest for superior anti-wear additives is perpetual. This guide provides a comprehensive performance evaluation of zinc hydrogen phosphate (B84403) as a lubricant additive, juxtaposed with common alternatives such as zinc dialkyldithiophosphate (ZDDP), amine phosphates, molybdenum dithiocarbamate (B8719985) (MoDTC), and ionic liquids. The following analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed selection of anti-wear agents.

Executive Summary

Zinc hydrogen phosphate and its analogues demonstrate commendable anti-wear and friction-reducing properties, positioning them as viable alternatives to the widely used ZDDP. While ZDDP has been a cornerstone in lubricant technology for decades, concerns over its environmental impact have spurred the development of new chemistries.[1] This guide delves into the tribological performance of these additives, presenting quantitative data from standardized tests, detailing experimental methodologies, and visualizing the fundamental mechanisms of action.

Quantitative Performance Comparison

The efficacy of an anti-wear additive is primarily judged by its ability to minimize wear and reduce friction between moving surfaces. The following tables summarize the performance of this compound (represented by its analogue, zinc dialkyl phosphate or ZP) and its alternatives in standardized tribological tests.

Table 1: Four-Ball Wear Test (ASTM D4172) Performance Data

Additive TypeFormulationWear Scar Diameter (mm)Coefficient of FrictionSource
Zinc Phosphate (Nanoparticles) Base Oil + Oleic acid-modified zinc phosphate nanoparticlesReduced by up to 36.5% vs. base oilDecreased by up to 14.2% vs. base oil[2]
Zinc Dialkyldithiophosphate (ZDDP) PAO + ZDDP0.45 (at 100°C, 100 mm/s)0.119 (at 25°C, 100 mm/s)[3]
Zinc Dialkyl Phosphate (ZP) PAO + ZP0.49 (at 100°C, 100 mm/s)0.117 (at 25°C, 100 mm/s)[3]
Amine Phosphate Petroleum Base Oil + Amine Phosphate (Sample C)0.470.07[4]
Ionic Liquid PAO + Phosphonium-phosphate ILSignificantly reduced vs. base oilSignificantly reduced vs. base oil[5]

Table 2: SRV Reciprocating Tribometer Performance Data

Additive TypeFormulationWear Scar Diameter (µm)Coefficient of FrictionTest ConditionsSource
Zinc Dialkyldithiophosphate (ZDDP) Mineral Base Oil + ZDDP342 (ball)~0.11 - 0.12100°C, 100 mm/s, 0.9 GPa[3]
Zinc Dialkyl Phosphate (ZP) Mineral Base Oil + ZP418 (ball)~0.11 - 0.12100°C, 100 mm/s, 0.9 GPa[3]
MoDTC PAO6 + MoDTC-~0.06Not specified[3]

Note: Direct comparison between all additives is challenging due to variations in test conditions and base oils across different studies. The data presented is for illustrative purposes to highlight the general performance of each additive type.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Four-Ball Wear Test (ASTM D4172)

Objective: This test method evaluates the wear-preventive characteristics of a lubricating fluid under boundary lubrication conditions.

Apparatus: A Four-Ball Wear Test Machine, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.

Procedure:

  • The three stationary balls are clamped together and immersed in the lubricant sample.

  • The fourth ball is pressed into the cavity formed by the three stationary balls with a specified load.

  • The top ball is rotated at a constant speed for a set duration and at a controlled temperature.

  • Following the test, the wear scars on the three stationary balls are measured using a microscope, and the average wear scar diameter is calculated. A smaller diameter signifies better anti-wear performance.[4]

SRV® Optimol Reciprocating Friction and Wear Test (ASTM D5707)

Objective: This test determines the friction and wear properties of lubricants under high-frequency, linear-oscillating motion.

Apparatus: An SRV® test machine, which oscillates a test specimen (e.g., a ball) against a stationary specimen (e.g., a disk) with a set frequency, stroke length, load, and temperature.

Procedure:

  • The test specimens (ball and disk) are cleaned and mounted in the test rig.

  • The lubricant to be tested is applied to the contact area.

  • The upper specimen is oscillated against the lower specimen under a defined load, frequency, stroke, and temperature for a specified duration.

  • The coefficient of friction is continuously monitored and recorded throughout the test.

  • After the test, the wear scars on the specimens are measured to determine the extent of wear.[6][7]

Mechanisms of Anti-Wear Action

The performance of these lubricant additives is intrinsically linked to their ability to form a protective "tribofilm" on the metal surfaces under boundary lubrication conditions. This film acts as a sacrificial layer, preventing direct metal-to-metal contact.

This compound and ZDDP

Zinc phosphate-based additives, including ZDDP, function by thermally decomposing at the asperity contacts where high temperatures and pressures are generated. This decomposition leads to a series of chemical reactions that form a glassy, amorphous polyphosphate film on the metal surface. This film, often containing zinc and iron phosphates, is crucial for reducing wear.[1][8]

ZDDP_Mechanism ZDDP ZDDP in Oil High_Pressure_Temp High Pressure/ Temperature at Asperity Contact ZDDP->High_Pressure_Temp Enters Contact Zone Decomposition Thermal Decomposition High_Pressure_Temp->Decomposition Reaction_Products Reactive Phosphate & Sulfide Species Decomposition->Reaction_Products Metal_Surface Metal Surface (e.g., Iron) Reaction_Products->Metal_Surface Reacts with Tribofilm Protective Tribofilm (Zinc/Iron Polyphosphate Glass) Metal_Surface->Tribofilm Forms

Caption: Anti-wear mechanism of ZDDP.

Amine Phosphate

Amine phosphate additives operate through a similar principle of forming a protective film. The polar amine and phosphate groups are attracted to the metal surface. Under boundary lubrication conditions, they react with the metal to form a durable, low-friction tribofilm.

Amine_Phosphate_Mechanism Amine_Phosphate Amine Phosphate in Oil Adsorption Adsorption on Metal Surface Amine_Phosphate->Adsorption Metal_Surface Metal Surface Adsorption->Metal_Surface Tribochemical_Reaction Tribochemical Reaction Protective_Film Protective Tribofilm Tribochemical_Reaction->Protective_Film Metal_Surface->Tribochemical_Reaction Under Load & Heat MoDTC_Mechanism MoDTC MoDTC in Oil High_Shear_Temp High Shear/ Temperature MoDTC->High_Shear_Temp Enters Contact Decomposition Decomposition High_Shear_Temp->Decomposition MoS2_Formation Formation of MoS₂ Nanosheets Decomposition->MoS2_Formation Metal_Surface Metal Surface MoS2_Formation->Metal_Surface Deposits on Low_Friction_Film Low-Friction MoS₂ Tribofilm Metal_Surface->Low_Friction_Film Forms Ionic_Liquid_Mechanism cluster_0 Tribofilm Formation Stages Start Ionic Liquid in Contact Zone Oxide_Layer Formation of Metal Oxide Layer Start->Oxide_Layer Wear_Debris Generation of Wear Debris Oxide_Layer->Wear_Debris Debris_Breakdown Wear Debris Breakdown Wear_Debris->Debris_Breakdown Deposition Mechanical & Chemical Deposition Debris_Breakdown->Deposition Tribofilm Protective Tribofilm Growth Deposition->Tribofilm

References

A Comparative Guide to the Antibacterial Activity of Zinc Hydrogen Phosphate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial performance of zinc hydrogen phosphate (B84403) nanoparticles with other common alternatives. The information is supported by experimental data from various studies, offering an objective overview for researchers and professionals in drug development.

Performance Comparison: Zinc Hydrogen Phosphate vs. Alternatives

While direct comparative studies across a wide range of nanoparticles are limited, available research indicates that zinc-based nanoparticles, including this compound, exhibit significant antibacterial properties. Some studies suggest that zinc phosphate nanoparticles may even have superior antibacterial activity and lower toxicity compared to the more commonly studied zinc oxide nanoparticles.[1]

The primary mechanisms behind the antibacterial action of zinc-based nanoparticles are believed to be:

  • Generation of Reactive Oxygen Species (ROS): Zinc nanoparticles can induce the formation of ROS, such as hydroxyl radicals, which cause damage to bacterial cells.[2]

  • Release of Zinc Ions (Zn2+): The dissolution of nanoparticles releases Zn2+ ions, which can disrupt bacterial metabolic processes and enzyme functions.

  • Direct Contact: The nanoparticles can physically interact with and damage the bacterial cell wall and membrane.

For a comparative perspective, the following tables summarize the antibacterial activity of zinc oxide (as a proxy for zinc-based nanoparticles) against common bacterial strains and compare it with other widely used antibacterial nanoparticles like silver and copper oxide.

Table 1: Antibacterial Activity of Zinc-Based Nanoparticles against Common Pathogens

NanoparticleBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)Reference
Zinc Oxide (ZnO)Staphylococcus aureus3.9 - 25,00013.5 - 26[3][4][5][6]
Zinc Oxide (ZnO)Escherichia coli31.25 - 8505 - 18[3][5][7]
Zinc PhosphateStaphylococcus aureusIC50: 0.5 - 1.6 mmol/L-[2]
Zinc PhosphateEscherichia coliIC50: 0.8 - 1.5 mmol/L-[2]

Note: MIC values can vary significantly based on nanoparticle size, synthesis method, and experimental conditions.

Table 2: Comparative Antibacterial Activity of Different Nanoparticles

NanoparticleBacterial StrainKey FindingsReference
Zinc Oxide (ZnO) S. aureusGenerally effective, with MICs reported as low as 3.9 µg/mL.[3]
Silver (Ag) S. aureusOften exhibits very strong antibacterial activity with low MICs.
Copper Oxide (CuO) S. aureusEffective, with some studies suggesting comparable or slightly lower activity than ZnO.
Zinc Oxide (ZnO) E. coliEffective, though sometimes requiring higher concentrations than for S. aureus.[3]
Silver (Ag) E. coliBroad-spectrum activity, generally very effective against Gram-negative bacteria.
Copper Oxide (CuO) E. coliShows good activity, with some studies indicating it may be more effective than ZnO against Gram-negative bacteria.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of antibacterial activity. Below are outlines of key experimental protocols.

Synthesis of this compound Nanoparticles (Precipitation Method)

A common method for synthesizing this compound nanoparticles is through chemical precipitation.[8]

  • Preparation of Precursor Solutions: Prepare aqueous solutions of a zinc salt (e.g., zinc acetate) and a phosphate source (e.g., orthophosphoric acid) at desired concentrations.

  • Mixing and Precipitation: Add the phosphate solution dropwise to the zinc salt solution under constant stirring. A white precipitate of this compound will form.

  • Washing and Separation: The precipitate is then filtered and washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and impurities.

  • Drying/Calcination: The washed precipitate is dried in an oven or calcined at a specific temperature to obtain the final nanoparticle powder.

Determination of Antibacterial Activity

1. Agar (B569324) Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

  • Bacterial Culture Preparation: A standardized inoculum of the target bacteria (e.g., E. coli, S. aureus) is prepared and uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Wells of a specific diameter are punched into the agar.

  • Nanoparticle Application: A known concentration of the nanoparticle suspension is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Serial Dilutions: A series of twofold dilutions of the nanoparticle suspension are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

  • Controls: Positive (bacteria and broth, no nanoparticles) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the nanoparticles at which no visible bacterial growth (turbidity) is observed.[6]

Visualizations

Experimental Workflow for Antibacterial Activity Testing

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_testing Antibacterial Testing cluster_analysis Data Analysis s1 Prepare Precursor Solutions s2 Mix & Precipitate s1->s2 s3 Wash & Separate s2->s3 s4 Dry/Calcine s3->s4 t1 Prepare Bacterial Inoculum s4->t1 Nanoparticle Suspension t2 Agar Well Diffusion t1->t2 t3 Broth Microdilution (MIC) t1->t3 a1 Measure Zone of Inhibition t2->a1 a2 Determine MIC t3->a2

Caption: Workflow for synthesizing and testing antibacterial nanoparticles.

Proposed Antibacterial Mechanism of Zinc-Based Nanoparticles

antibacterial_mechanism cluster_bacterium Bacterial Cell NP Zinc Hydrogen Phosphate Nanoparticle ROS Reactive Oxygen Species (ROS) Generation NP->ROS Zn_ions Release of Zn2+ Ions NP->Zn_ions Contact Direct Contact & Membrane Disruption NP->Contact Membrane Cell Membrane DNA DNA Enzymes Metabolic Enzymes ROS->Membrane Oxidative Stress ROS->DNA Damage Zn_ions->Enzymes Inhibition Contact->Membrane Damage

Caption: Key mechanisms of antibacterial action for zinc-based nanoparticles.

References

A Comparative Analysis of Simulated and Experimental XRD Patterns of Zinc Hydrogen Phosphate (Hopeite)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the simulated and experimentally obtained X-ray Diffraction (XRD) patterns of zinc hydrogen phosphate (B84403), specifically the mineral hopeite (Zn₃(PO₄)₂·4H₂O). This analysis is crucial for researchers, scientists, and professionals in drug development for phase identification, purity assessment, and structural characterization of this important compound.

Introduction to Zinc Hydrogen Phosphate (Hopeite)

This compound, in its hydrated form known as hopeite, is a crystalline solid with significant applications in various fields, including as a component of dental cements and protective coatings on steel. Hopeite crystallizes in the orthorhombic system with the space group Pnma. Its crystal structure consists of a three-dimensional framework of ZnO₄ and PO₄ tetrahedra. The precise characterization of its crystalline structure is paramount for understanding its physicochemical properties and performance in various applications.

X-ray diffraction is a primary technique for determining the crystal structure of materials. By comparing the experimental XRD pattern of a synthesized sample with a simulated pattern derived from its known crystal structure, one can verify the phase purity and crystallinity of the material.

Methodology

A common method for the laboratory synthesis of hopeite involves the reaction of a soluble zinc salt with a phosphate source. A typical procedure is as follows:

  • Reactant Preparation: Aqueous solutions of zinc nitrate (B79036) (Zn(NO₃)₂) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) are prepared.

  • Precipitation: The zinc nitrate solution is slowly added to the diammonium hydrogen phosphate solution under constant stirring at a controlled temperature (e.g., 60 °C) and pH.

  • Aging: The resulting white precipitate is aged in the mother liquor for a specific period to allow for crystal growth and phase stabilization.

  • Washing and Drying: The precipitate is then filtered, washed with deionized water to remove any unreacted ions, and dried at a moderate temperature (e.g., 80 °C).

The experimental XRD pattern of the synthesized hopeite powder is typically recorded using a powder diffractometer with the following parameters:

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

  • Scan Range (2θ): 10° to 80°

  • Step Size: 0.02°

  • Scan Speed: 2°/minute

The theoretical XRD pattern of hopeite was simulated using the VESTA (Visualization for Electronic and STructural Analysis) software. The simulation process is outlined below:

  • Input Data: A Crystallographic Information File (CIF) for hopeite was obtained from the Crystallography Open Database (COD), an open-access collection of crystal structures. The CIF contains essential information about the crystal structure, including lattice parameters, space group, and atomic coordinates.

  • Software: VESTA was used to read the CIF file and simulate the powder diffraction pattern.

  • Simulation Parameters: The simulation was performed using Cu Kα radiation (λ = 1.5406 Å) to match the experimental conditions.

Data Presentation

The crystallographic data for hopeite, obtained from the CIF file and experimental literature, are summarized in the table below.

ParameterCIF Data (Simulated)Experimental Data[1][2]
Crystal SystemOrthorhombicOrthorhombic
Space GroupPnmaPnma
a (Å)10.59710.6286
b (Å)18.31818.3700
c (Å)5.0315.0206
α (°)9090
β (°)9090
γ (°)9090
Volume (ų)976.60980.26

The following table presents a comparison of the most intense peaks from the experimental and simulated XRD patterns of hopeite.

Experimental 2θ (°)Experimental Intensity (%)Simulated 2θ (°)Simulated Intensity (%)(hkl) Plane
9.681009.66100(020)
16.724516.7048(200)
19.426019.3862(040)
22.243522.2038(230)
28.525528.4857(002)
31.382531.3428(241)
33.643033.6033(400)
35.784035.7442(202)

Note: Experimental data is sourced from representative literature patterns. Intensities are normalized to the most intense peak.

Visualization of the Comparison Workflow

The logical workflow for comparing simulated and experimental XRD patterns is depicted in the following diagram.

XRD_Comparison_Workflow cluster_experimental Experimental Workflow cluster_simulation Simulation Workflow cluster_comparison Comparative Analysis exp_synthesis Synthesis of This compound exp_xrd Experimental XRD Data Collection exp_synthesis->exp_xrd exp_pattern Experimental XRD Pattern (2θ vs. Intensity) exp_xrd->exp_pattern compare_data Data Extraction and Tabulation (Lattice Parameters, Peak Positions, Intensities) exp_pattern->compare_data sim_cif Obtain Crystallographic Information File (CIF) sim_software XRD Simulation Software (e.g., VESTA) sim_cif->sim_software sim_pattern Simulated XRD Pattern (2θ vs. Intensity) sim_software->sim_pattern sim_pattern->compare_data compare_analysis Analysis and Interpretation (Phase Purity, Crystallinity) compare_data->compare_analysis

References

A Comparative Guide to the Long-Term Stability of Zinc Hydrogen Phosphate Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of zinc hydrogen phosphate (B84403) coatings against common alternatives, namely zinc-rich primers and epoxy coatings. The information presented is supported by experimental data to aid in the selection of appropriate protective coatings for various applications.

Introduction to Protective Coatings

The long-term stability of materials is a critical factor in numerous scientific and industrial applications. Protective coatings are essential for preventing corrosion and degradation of substrates, thereby extending their service life and ensuring reliability. This guide focuses on zinc hydrogen phosphate coatings and compares their performance with two widely used alternatives: zinc-rich primers and epoxy coatings.

This compound Coatings are conversion coatings where a layer of insoluble zinc phosphate crystals is formed on a metallic substrate. This layer provides a barrier against corrosion and enhances adhesion for subsequent paint layers.

Zinc-Rich Primers are coatings containing a high concentration of zinc dust. They primarily offer galvanic protection, where the zinc corrodes sacrificially to protect the underlying steel substrate.[1]

Epoxy Coatings are thermosetting polymers that form a hard, durable, and chemically resistant film. They provide excellent barrier protection by isolating the substrate from the corrosive environment.[2]

Comparative Performance Analysis

The long-term stability of a coating is determined by its ability to maintain adhesion, resist corrosion, and withstand environmental degradation over time. Below is a comparative analysis of this compound coatings and their alternatives based on these key performance indicators.

Corrosion Resistance

Corrosion resistance is a primary function of these coatings. Different testing methods are employed to evaluate this property, with salt spray testing being a common accelerated aging technique.

This compound Coatings offer good corrosion resistance by forming a stable, crystalline barrier on the substrate. The addition of zinc phosphate to powder coatings has been shown to significantly improve their anti-corrosive performance.[2][3] In salt spray tests, polyester (B1180765) and epoxy powder coatings containing 2% zinc phosphate showed a 1.5 to 2 times increase in the time to failure.[3]

Zinc-Rich Primers provide excellent corrosion protection through cathodic protection. The high concentration of zinc particles corrodes preferentially to the steel substrate.[1] This sacrificial mechanism is particularly effective in harsh environments.[1]

Epoxy Coatings act as a physical barrier to corrosive elements. Their high cross-link density results in a coating with low permeability to water and ions. When modified with zinc phosphate, epoxy coatings exhibit enhanced corrosion protection.

Table 1: Comparative Corrosion Resistance Data from Salt Spray Testing

Coating TypeSubstrateTest Duration (hours)ObservationsReference
Polyester Powder Coating with 2% Zinc PhosphateSteel1500Time to reach 2mm creepage[2]
Epoxy Powder Coating with 2% Zinc PhosphateSteel1500Time to reach 2mm creepage[2]
Zinc-Rich Epoxy Primer (85 wt% zinc)Steel600No red rust observed at scribed areas[4]
Zinc-Rich Epoxy Primer (75 wt% zinc)Steel24Red rust observed at scribed areas[4]
Neat Epoxy CoatingAluminum Alloy-Corrosion rate of 0.198 mm/a in alkaline solution
Zinc Phosphate Modified Epoxy CoatingAluminum Alloy-Corrosion rate of 0.070 mm/a in alkaline solution
Adhesion

Adhesion is the ability of the coating to remain attached to the substrate over time. Poor adhesion can lead to premature failure of the coating system.

This compound Coatings are well-known for their excellent adhesion-promoting properties. The crystalline structure of the phosphate layer provides a good anchor profile for subsequent paint layers.[5]

Zinc-Rich Primers generally exhibit good adhesion, but this can be highly dependent on the surface preparation of the substrate.[6]

Epoxy Coatings are renowned for their strong adhesion to a variety of substrates due to the presence of polar hydroxyl and ether groups in their chemical structure.

Table 2: Comparative Adhesion Strength Data

Coating TypeSubstrateAdhesion Strength (MPa)Test MethodReference
Epoxy Coating on Phosphated Hot-Dip Galvanized SteelSteel10.5Pull-off Adhesion Test[5]
Epoxy Coating on Untreated Hot-Dip Galvanized SteelSteel3.9Pull-off Adhesion Test[5]
Neat Epoxy Coating (after 1-year aging)Aluminum Alloy~2.5Peel-off Adhesion Test
Zinc Phosphate Modified Epoxy Coating (after 1-year aging)Aluminum Alloy~3.75Peel-off Adhesion Test
Electrochemical Stability

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the long-term stability and protective properties of coatings. Higher impedance values generally indicate better corrosion protection.

This compound Coatings , when incorporated into epoxy systems, lead to a significant increase in the coating's electrical resistance, indicating enhanced barrier properties.

Zinc-Rich Primers initially show low impedance due to the electrochemical activity of the zinc. As the zinc corrodes and forms a passive layer, the impedance can increase over time.

Epoxy Coatings typically exhibit high impedance values due to their excellent barrier properties. The addition of zinc phosphate can further increase this impedance.

Table 3: Comparative Electrochemical Impedance Spectroscopy (EIS) Data

| Coating Type | Substrate | Initial Low-Frequency Impedance (|Z| at 0.01 Hz) | Final Low-Frequency Impedance (|Z| at 0.01 Hz) | Test Duration | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Neat Epoxy Coating | Aluminum Alloy | ~1.2 x 10^7 Ω·cm² | ~5.0 x 10^5 Ω·cm² | 1 year | | | Zinc Phosphate Modified Epoxy Coating | Aluminum Alloy | ~2.5 x 10^7 Ω·cm² | ~1.0 x 10^6 Ω·cm² | 1 year | | | Zinc-Rich Epoxy (87-88% zinc) | Steel | ~10^4 Ω·cm² | ~10^3 Ω·cm² | 25 days |[7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Salt Spray Test (ASTM B117)

This test provides a controlled corrosive environment to evaluate the corrosion resistance of coatings.

  • Apparatus: A closed salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C.

  • Test Solution: A 5% sodium chloride (NaCl) solution in distilled or deionized water with a pH between 6.5 and 7.2.[7]

  • Procedure:

    • Cleaned and coated test panels are placed in the cabinet at an angle of 15-30 degrees from the vertical.

    • The salt solution is atomized to create a dense fog that settles on the specimens.

    • The exposure duration can range from 24 to several hundred hours, depending on the coating's expected resistance.[7]

  • Evaluation: Panels are periodically inspected for signs of corrosion, such as rusting, blistering, and creepage from a scribe.

Pull-Off Adhesion Test (ASTM D4541)

This test measures the force required to pull a specified diameter of coating away from its substrate.

  • Apparatus: A portable pull-off adhesion tester with loading fixtures (dollies).

  • Procedure:

    • A loading fixture is glued to the coated surface using a suitable adhesive.

    • After the adhesive has cured, the adhesion tester is attached to the loading fixture.

    • A perpendicular tensile force is applied and gradually increased until the dolly is pulled off.

  • Evaluation: The pull-off strength is recorded in megapascals (MPa) or pounds per square inch (psi). The nature of the fracture (adhesive, cohesive, or glue failure) is also noted.

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the corrosion protection mechanism and degradation of coatings.

  • Apparatus: A potentiostat with a frequency response analyzer and a three-electrode electrochemical cell (working electrode: coated sample, reference electrode, and counter electrode).

  • Procedure:

    • The coated sample is immersed in an electrolyte solution (e.g., 3.5% NaCl).

    • A small amplitude AC voltage is applied across a range of frequencies (e.g., 100 kHz to 10 mHz).

    • The resulting current and phase shift are measured to determine the impedance.

  • Evaluation: The data is typically presented as Bode and Nyquist plots. Equivalent electrical circuit models are used to interpret the data and extract parameters such as coating capacitance and pore resistance, which relate to the coating's protective properties.

Visualizations

Signaling Pathways and Experimental Workflows

Protection_Mechanisms cluster_ZHP This compound cluster_ZR Zinc-Rich Primer cluster_Epoxy Epoxy Coating ZHP_Node Barrier Formation ZHP_Adhesion Enhanced Adhesion ZHP_Node->ZHP_Adhesion Corrosion Corrosion ZHP_Adhesion->Corrosion Inhibits ZR_Node Galvanic Protection ZR_Sacrifice Sacrificial Corrosion of Zinc ZR_Node->ZR_Sacrifice ZR_Sacrifice->Corrosion Prevents Epoxy_Node Barrier Protection Epoxy_Isolation Substrate Isolation Epoxy_Node->Epoxy_Isolation Epoxy_Isolation->Corrosion Blocks Experimental_Workflow cluster_prep Sample Preparation cluster_testing Accelerated Aging & Testing cluster_analysis Data Analysis Start Substrate Cleaning Coating Coating Application Start->Coating Curing Curing Coating->Curing Salt_Spray Salt Spray (ASTM B117) Curing->Salt_Spray Adhesion_Test Adhesion Test (ASTM D4541) Curing->Adhesion_Test EIS_Test EIS Analysis Curing->EIS_Test Corrosion_Eval Corrosion Evaluation Salt_Spray->Corrosion_Eval Adhesion_Eval Adhesion Strength Measurement Adhesion_Test->Adhesion_Eval EIS_Eval Electrochemical Data Interpretation EIS_Test->EIS_Eval Conclusion Comparative Stability Assessment Corrosion_Eval->Conclusion Adhesion_Eval->Conclusion EIS_Eval->Conclusion

References

A Comparative Guide to Reference Standards in Phosphate Analysis: Zinc Hydrogen Phosphate vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of zinc hydrogen phosphate (B84403) as a potential reference standard against commonly established standards used in phosphate analysis. The information presented is intended to assist researchers in making informed decisions when selecting an appropriate standard for their analytical needs.

Introduction

Accurate quantification of phosphate is critical in numerous scientific disciplines, from environmental monitoring to pharmaceutical quality control. The reliability of such measurements hinges on the use of high-purity, stable, and well-characterized reference standards. For decades, potassium dihydrogen phosphate (KH₂PO₄) has been the standard of choice, supported by its availability as a certified reference material (CRM) from metrological institutes like the National Institute of Standards and Technology (NIST). This guide explores the properties of zinc hydrogen phosphate (ZnHPO₄) and compares them with those of established standards like potassium dihydrogen phosphate.

Comparison of Physicochemical Properties

PropertyThis compound (ZnHPO₄)Potassium Dihydrogen Phosphate (KH₂PO₄)Ammonium (B1175870) Dihydrogen Phosphate (NH₄H₂PO₄)
Molar Mass 161.4 g/mol [1]136.09 g/mol 115.03 g/mol
Solubility in Water Moderately soluble; solubility is pH-dependent[2]Highly solubleHighly soluble
pH of Aqueous Solution AcidicAcidic (pH 4.5-5.5 for a solution)[3]Acidic
Stability in Solution Stability is influenced by pH; may precipitate in neutral or alkaline conditions[2]Stable in solutionStable in solution
Hygroscopicity Data not readily availableLowLow
Purity & Availability as CRM Not commonly available as a high-purity analytical standard or CRMAvailable as high-purity material and as a NIST Standard Reference Material (SRM)[4]Available as a NIST SRM[5]

Key Observations:

  • Established Standards: Potassium dihydrogen phosphate and ammonium dihydrogen phosphate are well-established as primary reference standards for phosphate analysis, underscored by their availability as NIST SRMs.[4][5] This certification ensures high purity and traceability, which are crucial for method validation and achieving accurate, reproducible results.

  • This compound's Profile: this compound is described as a white crystalline solid with moderate, pH-dependent solubility in water.[2] Its synthesis can be achieved through various methods, including neutralization and precipitation.[2][6] While it is used in various applications, its use as a primary analytical standard for phosphate is not well-documented. The pH-dependent solubility could pose a challenge for preparing stable standard solutions across a range of analytical conditions.[2]

Experimental Protocols

The following is a detailed protocol for a widely used colorimetric method for phosphate determination, employing potassium dihydrogen phosphate as the reference standard.

Ascorbic Acid Method for Orthophosphate Determination

This method is based on the reaction of orthophosphate with ammonium molybdate (B1676688) and antimony potassium tartrate in an acidic medium to form an antimony-phospho-molybdate complex. This complex is then reduced by ascorbic acid to form a deeply colored molybdenum blue complex, the absorbance of which is proportional to the phosphate concentration.[5][7]

1. Reagents and Equipment:

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade, dried at 105°C for one hour.

  • Sulfuric acid (H₂SO₄), 5N.

  • Ammonium molybdate solution.

  • Potassium antimonyl tartrate solution.

  • Ascorbic acid solution, 0.1 M.

  • Combined reagent: Prepared by mixing the sulfuric acid, ammonium molybdate, potassium antimonyl tartrate, and ascorbic acid solutions in the correct proportions. The reagents must be added in the specified order.[7]

  • Spectrophotometer capable of measuring absorbance at 880 nm.

  • Volumetric flasks and pipettes.

  • Acid-washed glassware is essential to avoid phosphate contamination.[8]

2. Preparation of Standard Solutions:

  • Stock Phosphate Solution (e.g., 100 mg P/L): Accurately weigh a calculated amount of dried KH₂PO₄ (e.g., 0.4393 g for 1000 mL of 100 mg P/L) and dissolve it in deionized water in a 1 L volumetric flask.[9]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range (e.g., 0.1 to 2.0 mg P/L).

3. Procedure:

  • Pipette a known volume of each working standard solution and the unknown sample into separate, clean test tubes.

  • Add the combined reagent to each tube and mix thoroughly.

  • Allow the color to develop for a specific time (e.g., 10-30 minutes).

  • Measure the absorbance of each solution at 880 nm against a reagent blank.

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

  • Determine the phosphate concentration of the unknown sample from the calibration curve.

Workflow and Data Analysis

The general workflow for phosphate analysis using a reference standard involves several key steps, from standard preparation to data interpretation.

Phosphate_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Stock & Working Reference Standards Color_Development Colorimetric Reaction Standard_Prep->Color_Development Standards Sample_Prep Sample Preparation (e.g., Digestion, Dilution) Sample_Prep->Color_Development Samples Measurement Spectrophotometric Measurement Color_Development->Measurement Calibration_Curve Construct Calibration Curve Measurement->Calibration_Curve Standard Absorbances Concentration_Det Determine Sample Concentration Measurement->Concentration_Det Sample Absorbance Calibration_Curve->Concentration_Det

General workflow for phosphate analysis.

Conclusion

Based on the available evidence, potassium dihydrogen phosphate remains the superior choice as a primary reference standard for phosphate analysis due to its high purity, stability, solubility, and its availability as a certified reference material from NIST. While this compound may have applications in other fields, its suitability as a primary analytical standard is not well-established. Its pH-dependent solubility presents a potential drawback for routine analytical use where stable and consistent standard solutions are paramount. Researchers requiring the highest level of accuracy and traceability for their phosphate analysis should continue to rely on established and certified reference materials like potassium dihydrogen phosphate. Further research and validation would be necessary to establish the performance characteristics of this compound as a viable alternative reference standard.

References

A Comparative Guide to the Catalytic Activity of Zinc Hydrogen Phosphate and Other Solid Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solid Acid Catalysts in Organic Synthesis

The quest for efficient, selective, and reusable catalysts is a cornerstone of sustainable chemistry and a critical aspect of pharmaceutical and fine chemical synthesis. Solid acids have emerged as promising alternatives to traditional homogeneous acid catalysts, offering advantages in terms of separation, recyclability, and reduced environmental impact. Among the diverse array of solid acids, zinc hydrogen phosphate (B84403) presents itself as a noteworthy candidate. This guide provides a comprehensive comparison of the catalytic activity of zinc hydrogen phosphate with other prominent solid acids, supported by experimental data and detailed methodologies.

Unveiling the Catalytic Landscape: A Focus on Esterification

To provide a standardized platform for comparison, this guide focuses on the well-studied and industrially relevant esterification of glycerol (B35011) with acetic acid. This reaction serves as an excellent model to evaluate the performance of various solid acid catalysts, with key metrics being glycerol conversion, and selectivity towards the desired mono-, di-, and triacetin (B1683017) products.

Quantitative Performance Analysis

The catalytic performance of this compound is benchmarked against other widely used solid acids, including Amberlyst-15 (a sulfonated polystyrene resin), niobium phosphate, and zeolites. The following tables summarize the quantitative data gleaned from various studies. It is important to note that direct comparison is facilitated when reaction conditions are identical. Where direct comparative studies are unavailable, data from reactions under similar conditions are presented to provide a valuable, albeit indirect, assessment.

Table 1: Catalytic Performance in the Esterification of Glycerol with Acetic Acid

CatalystReaction Temperature (°C)Reaction Time (h)Glycerol Conversion (%)Selectivity to Diacetin (%)Selectivity to Triacetin (%)Reference
Zinc Phosphotungstate (Zn-PW) 608~60~35~5[1][2][3]
Amberlyst-15 11029746.343.2[4][5]
Niobium Phosphate (NbOPO4) 300-100--[6]
H-USY Zeolite (CBV720) 1105~95~50~20[7]

Note: Data for this compound in this specific reaction is limited in publicly available literature. The data for Zinc Phosphotungstate, a related zinc-containing phosphate catalyst, is presented as a proxy. Selectivity to monoacetin is not listed for brevity but can be inferred. The high temperature for Niobium Phosphate corresponds to a gas-phase reaction, highlighting its thermal stability.

Deep Dive into Experimental Protocols

Understanding the experimental conditions is paramount for reproducing and building upon existing research. Below are detailed methodologies for the synthesis of this compound and the catalytic esterification of glycerol.

Synthesis of this compound Catalyst

A common method for synthesizing this compound involves a precipitation reaction.[8]

Materials:

  • Zinc chloride (ZnCl₂)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Ammonia (B1221849) solution (25%)

  • Distilled water

Procedure:

  • Prepare aqueous solutions of zinc chloride and potassium dihydrogen phosphate separately.

  • Add the potassium dihydrogen phosphate solution dropwise to the zinc chloride solution under constant stirring.

  • Add ammonia solution to the mixture to act as a precipitating agent, inducing the formation of a white precipitate of zinc phosphate.

  • The precipitate is then filtered, washed thoroughly with distilled water to remove any unreacted precursors and by-products, and finally dried in an oven.

  • Calcination at a specific temperature can be performed to obtain the desired crystalline phase and surface properties.

Catalytic Esterification of Glycerol with Acetic Acid

The following protocol is a generalized procedure based on typical batch reactor setups for this reaction.[4][9]

Materials:

  • Glycerol

  • Acetic acid

  • Solid acid catalyst (e.g., this compound, Amberlyst-15)

Procedure:

  • A mixture of glycerol and acetic acid (a typical molar ratio is 1:9) is charged into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The solid acid catalyst is added to the reaction mixture (e.g., 0.25 g of catalyst for a 30 mL total volume of reactants).

  • The reaction mixture is heated to the desired temperature (e.g., 110°C) and stirred vigorously (e.g., 700 rpm).

  • Samples are withdrawn periodically, cooled, and filtered to remove the catalyst.

  • The composition of the samples is analyzed by gas chromatography (GC) to determine the conversion of glycerol and the selectivity towards mono-, di-, and triacetin.

Visualizing the Process: Workflow and Reaction Pathway

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction s1 Precursor Solutions (e.g., ZnCl2, KH2PO4) s2 Precipitation s1->s2 s3 Filtration & Washing s2->s3 s4 Drying & Calcination s3->s4 s5 Characterization (XRD, SEM, etc.) s4->s5 r1 Reactants & Catalyst (Glycerol, Acetic Acid, Solid Acid) s5->r1 Synthesized Catalyst r2 Batch Reactor (Heating & Stirring) r1->r2 r3 Sampling r2->r3 r4 Analysis (GC) r3->r4

A generalized workflow for solid acid catalyst synthesis and its application in a catalytic reaction.

Esterification_Pathway Glycerol Glycerol Monoacetin Monoacetin Glycerol->Monoacetin + Acetic Acid - Water AceticAcid Acetic Acid Diacetin Diacetin Monoacetin->Diacetin + Acetic Acid - Water Triacetin Triacetin Diacetin->Triacetin + Acetic Acid - Water Water Water

The stepwise reaction pathway for the esterification of glycerol with acetic acid.

Concluding Remarks

This guide provides a foundational comparison of this compound with other solid acid catalysts, focusing on the esterification of glycerol. While direct comparative data for this compound remains somewhat elusive in the public domain, the information on related zinc phosphate compounds suggests its potential as a viable solid acid catalyst. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the catalytic prowess of this compound. The continued exploration of such alternative catalysts is crucial for the advancement of green and sustainable chemical processes in various industries.

References

A Comparative Guide to the Cytotoxicity of Zinc Phosphate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxicity of different zinc phosphate (B84403) nanoparticles (ZnPNPs), supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these nanomaterials.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of different zinc phosphate nanoparticles as reported in the scientific literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Nanoparticle TypeSizeCell LineAssayIncubation Time (h)IC50 (µg/mL)Reference
Zinc Phosphate Nanoparticles (ZnPNPs)38 nmMCF-7 (Human breast adenocarcinoma)MTT2480.112[1]
Zinc Phosphate Nanoparticles (ZnPNPs)38 nmHEK293 (Human embryonic kidney)MTT24> 100 (low cytotoxicity)[1]

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays cited are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol used for Zinc Phosphate Nanoparticles (38 nm) on MCF-7 and HEK293 cells[1]:

  • Cell Seeding: Breast cancer (MCF-7) and noncancerous human embryonic kidney (HEK293) cells were seeded in 96-well plates and incubated for 24 hours in a humidified atmosphere with 5% CO2.

  • Nanoparticle Treatment: The newly fabricated ZnPNPs were added to the wells at various concentrations.

  • Incubation: The cells were incubated with the nanoparticles for 24 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.

  • Formazan Solubilization: The plates were further incubated to allow for the formation of formazan crystals. The supernatant was then removed, and the formazan crystals were dissolved.

  • Absorbance Reading: The absorbance was measured at a specific wavelength using a microplate reader to determine the cell viability. The IC50 value was then calculated.

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

General Protocol for Nanoparticle Cytotoxicity Assessment[2]:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Nanoparticle Exposure: Remove the culture medium and expose the cells to various concentrations of the nanoparticles suspended in a low-serum medium. Include control groups for spontaneous LDH release (no nanoparticles) and maximum LDH release (cells treated with a lysis agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and nanoparticles.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture.

  • Incubation and Absorbance Reading: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the appropriate wavelength.

  • Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in the treated wells to the control wells.

Experimental and logical relationship visualization

The following diagrams illustrate a typical experimental workflow for assessing nanoparticle cytotoxicity and the putative signaling pathway involved in zinc phosphate nanoparticle-induced apoptosis.

experimental_workflow Experimental Workflow for Nanoparticle Cytotoxicity Assessment cluster_prep Preparation cluster_exposure Exposure cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in Plates cell_culture->seeding np_dispersion Nanoparticle Dispersion treatment Treatment with Nanoparticles np_dispersion->treatment seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_collection Data Collection (Absorbance) mtt_assay->data_collection ldh_assay->data_collection calculation Calculation of Cell Viability / Cytotoxicity data_collection->calculation ic50 IC50 Determination calculation->ic50

Workflow for in vitro cytotoxicity assessment of nanoparticles.

signaling_pathway Putative Signaling Pathway of Zinc Phosphate Nanoparticle-Induced Apoptosis ZnPNPs Zinc Phosphate Nanoparticles Cell Cell Membrane ZnPNPs->Cell Internalization ROS Reactive Oxygen Species (ROS) Generation Cell->ROS p53 p53 Upregulation ROS->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (Sub-G1) p53->CellCycleArrest

Proposed signaling cascade for ZnPNP-induced apoptosis.

Discussion of Findings

The available data suggests that zinc phosphate nanoparticles exhibit a degree of cytotoxicity that is dependent on the cell type. In the cited study, ZnPNPs with a size of 38 nm showed moderate cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 of 80.112 µg/mL after 24 hours of exposure[1]. In contrast, the same nanoparticles showed low cytotoxicity towards the noncancerous HEK293 cell line, with an IC50 value greater than 100 µg/mL[1]. This differential cytotoxicity suggests a potential for selective action against cancerous cells, a desirable characteristic in drug development.

The proposed mechanism of cytotoxicity involves the internalization of the nanoparticles, leading to the generation of reactive oxygen species (ROS)[1]. This oxidative stress can, in turn, upregulate the tumor suppressor gene p53, leading to cell cycle arrest and apoptosis[1].

It is important to note that the cytotoxicity of nanoparticles is influenced by various factors, including their size, shape, surface chemistry, and the specific cell line being tested. The data presented here is based on a limited number of studies, and further research is needed to provide a more comprehensive comparison of different types of zinc phosphate nanoparticles. Researchers should consider these factors when designing and interpreting cytotoxicity studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Zinc Hydrogen Phosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. Zinc hydrogen phosphate (B84403), a compound utilized in various industrial and laboratory applications, requires meticulous management due to its potential health and environmental hazards. This guide provides a comprehensive, step-by-step protocol for its safe disposal.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be fully aware of the hazards associated with zinc hydrogen phosphate and the necessary personal protective equipment (PPE).

Hazard Profile and Required PPE

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Health Hazards Causes skin irritation (H315), serious eye irritation/damage (H319/H318), and may cause respiratory irritation (H335).[1][2] It is also harmful if swallowed (H302).[2]Gloves: Chemical-resistant gloves. Eye/Face Protection: Safety goggles with side-shields or a face shield.[1][2] Body Protection: Impervious lab coat or protective clothing.[2] Respiratory: Use only in a well-ventilated area.[1] A suitable respirator may be required for handling large quantities or in case of dust formation.[2]
Environmental Hazards Very toxic to aquatic life with long-lasting effects (H410/H411).[2][3][4] The substance should not be released into the environment.[2][3]N/A (Procedural controls are primary)

Safe Handling Practices:

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[1]

  • Avoid all direct contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly with soap and water after handling the substance.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]

  • Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated location.[1]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Immediately alert personnel in the vicinity and evacuate the immediate area.

  • If the spill is substantial, remove all sources of ignition as a precautionary measure.[1]

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, ensure you are wearing the full PPE detailed in the table above.

Step 3: Contain and Clean the Spill

  • Prevent the spill from spreading and from entering drains, waterways, or soil.[1][3]

  • For solid spills, carefully sweep, vacuum, or absorb the material with an inert substance (e.g., diatomite, universal binders).[1][2] Avoid actions that generate dust.[4][5][6]

  • Place the contained material into a suitable, clearly labeled hazardous waste container.[1][6]

Step 4: Decontaminate the Area

  • Once the bulk of the material is collected, decontaminate the surface area according to your laboratory's standard operating procedures.

  • Dispose of all contaminated cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure

This compound is considered hazardous waste and must be disposed of following strict regulatory guidelines.[3] Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Classification

  • As the waste generator, you are responsible for correctly classifying the waste.[1] this compound waste is classified as hazardous due to its toxicity and environmental hazards.

  • Consult US EPA guidelines under 40 CFR 261.3, as well as state and local regulations, for complete and accurate classification.[1]

Step 2: Collection and Storage of Waste

  • Collect all waste containing this compound, including contaminated labware and PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include "Hazardous Waste," the chemical name (this compound), and associated hazard warnings.

  • Store the waste container in a secure, designated hazardous waste accumulation area, away from incompatible materials.[1]

Step 3: Arrange for Professional Disposal

  • Dispose of the contents and the container through an approved and licensed hazardous waste disposal company.[1][3][4]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.

  • Do not reuse the empty containers; they must be disposed of as part of the hazardous waste.[1]

Disposal Decision Workflow

The following diagram illustrates the key decision points in the handling and disposal process for this compound.

G This compound: Disposal Workflow cluster_handling Chemical Handling cluster_outcome Handling Outcome cluster_disposal Waste & Disposal start Start: Handling Zinc Hydrogen Phosphate ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe handling Use in Well-Ventilated Area (e.g., Fume Hood) ppe->handling no_spill Procedure Complete (No Spill) handling->no_spill Success spill Spill Occurs handling->spill Accident collect_waste Collect Waste in Labeled Hazardous Container no_spill->collect_waste spill_cleanup Contain & Clean Spill with Inert Material spill->spill_cleanup dispose Dispose via Approved Hazardous Waste Vendor collect_waste->dispose spill_cleanup->collect_waste end End of Process dispose->end

Caption: Workflow for handling and disposing of this compound.

References

Personal protective equipment for handling Zinc hydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling zinc hydrogen phosphate (B84403) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this substance.

Zinc hydrogen phosphate (CAS No: 13598-37-3) is a chemical that requires careful handling due to its potential health and environmental hazards. Adherence to the following guidelines is critical for minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed[1]

  • Causes serious eye damage or irritation[1][2]

  • May cause skin irritation[2]

  • May cause respiratory irritation[2]

  • Very toxic to aquatic life with long-lasting effects[1][3]

To mitigate these risks, the following personal protective equipment is mandatory.

Protection Type Specification Rationale
Eye Protection Safety goggles with side-shields or a face shield.[1][4]To protect against splashes and dust that can cause serious eye damage.
Hand Protection Impervious gloves (e.g., nitrile or rubber).[1]To prevent skin contact, which can lead to irritation.
Body Protection Impervious clothing, such as a lab coat or apron.[1][4]To protect the skin from accidental spills.
Respiratory Protection A suitable respirator or dust mask should be worn, especially when handling the powder form or if dust generation is likely.[1]To prevent inhalation of dust, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from preparation to use.

1. Preparation:

  • Ensure that a safety shower and an eyewash station are accessible and in good working order.[1]
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
  • Before starting, ensure all necessary PPE is donned correctly.
  • Have spill control materials (e.g., inert absorbent material like diatomite) readily available.[1]

2. Handling and Use:

  • Avoid all personal contact with the substance, including inhalation of dust.[5]
  • When weighing or transferring the powder, do so carefully to minimize dust generation.[3]
  • Keep the container tightly closed when not in use.[2][3]
  • Do not eat, drink, or smoke in the area where this compound is being handled.[1][2]
  • Wash hands thoroughly with soap and water after handling and before leaving the work area.[1][2][3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[2][3]
  • Keep the container securely sealed.
  • Store away from incompatible materials such as strong oxidizing agents.[6]

Emergency and Disposal Plans

Emergency First Aid Procedures:

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][3]

Spill Response:

  • Evacuate unnecessary personnel from the area.[3]

  • Wear appropriate PPE, including respiratory protection.[1]

  • Prevent the spill from entering drains or waterways.[1][2]

  • For dry spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2][3][5]

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable container for disposal.[1]

  • Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1][3]

  • All disposal activities must comply with local, regional, and national environmental regulations.[3]

  • Do not dispose of it down the drain or into the environment.[2]

Workflow for Safe Handling of this compound

start Start: Prepare to Handle This compound ppe Don Appropriate PPE: - Safety Goggles - Impervious Gloves - Lab Coat - Respirator (if needed) start->ppe ventilation Ensure Proper Ventilation (Chemical Fume Hood) start->ventilation handling Handle Substance Carefully: - Avoid dust generation - Keep container closed ppe->handling ventilation->handling storage Store Properly: - Cool, dry, well-ventilated - Tightly sealed container handling->storage end_use Completion of Work handling->end_use emergency Emergency Occurs (Spill or Exposure) handling->emergency decontaminate Decontaminate Work Area & Remove PPE end_use->decontaminate disposal Dispose of Waste (Hazardous Waste Procedures) decontaminate->disposal first_aid Administer First Aid & Seek Medical Attention emergency->first_aid Exposure spill_response Initiate Spill Response emergency->spill_response Spill first_aid->disposal spill_response->disposal

Caption: Workflow for the safe handling, storage, and disposal of this compound, including emergency procedures.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。